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  • Product: 2,3,2/,3/-Tetrahydroochnaflavone
  • CAS: 678138-59-5

Core Science & Biosynthesis

Foundational

Unveiling 2,3,2",3"-Tetrahydroochnaflavone: A Technical Guide to its Natural Sources, Isolation, and Pharmacological Potential

Executive Summary As a Senior Application Scientist in natural product drug discovery, I frequently encounter flavonoids, but biflavonoids linked via a diaryl ether bond represent a rare and highly valuable chemical spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in natural product drug discovery, I frequently encounter flavonoids, but biflavonoids linked via a diaryl ether bond represent a rare and highly valuable chemical space. 2,3,2",3"-Tetrahydroochnaflavone is a naturally occurring ether-linked biflavanone. Unlike the rigid C–C linked biflavones (e.g., amentoflavone), the C–O–C linkage in tetrahydroochnaflavone provides unique rotational degrees of freedom, allowing it to dynamically adapt to complex receptor pockets. This whitepaper provides an in-depth technical analysis of its natural botanical sources, a self-validating extraction protocol, and its emerging mechanistic roles in oncology and virology.

Chemical Architecture and Significance

The molecular architecture of 2,3,2",3"-Tetrahydroochnaflavone (C30H22O10) consists of two distinct flavanone moieties—naringenin and eriodictyol—fused via a diaryl ether linkage at the B-rings ()[1].

  • Causality in Drug Design: The absence of the C2–C3 double bond in both monomeric units (defining them as flavanones rather than flavones) introduces chiral centers at C-2 and C-2", rendering the molecule non-planar. This non-planarity, combined with the flexible ether hinge, creates a dynamic pharmacophore capable of intercalating into deep enzymatic clefts, such as the catalytic dyad of viral proteases ()[2].

Primary Natural Sources and Quantitative Data

The compound is relatively rare in nature, restricted primarily to specific families such as Paracryphiaceae, Ochnaceae, and Selaginellaceae. Table 1 summarizes its primary botanical sources, while Table 2 outlines its physicochemical and pharmacological profile.

Table 1: Natural Sources and Botanical Distribution

Plant SpeciesFamilyPrimary OriginPlant PartKey Co-Metabolites
Quintinia acutifoliaParacryphiaceaeNew ZealandLeaves7,7''-di-O-methyl derivative[3]
Ochna beddomeiOchnaceaeIndiaLeaves / Bark7'-O-methyl tetrahydroochnaflavone[4]
Ochna integerrimaOchnaceaeSoutheast AsiaRoot / BarkOchnaflavone, Apigenin[5]
Selaginella doederleiniiSelaginellaceaeChinaWhole PlantDelicaflavone, Amentoflavone[6]

Table 2: Physicochemical & Pharmacological Profile

ParameterDetail / Value
IUPAC Name 2-[4-[5-(5,7-dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychroman-4-one
Molecular Formula C30H22O10
Molecular Weight 542.49 g/mol
Primary Oncology Target Akt/Bad Pathway (Downregulation of p-Akt)[6]
Primary Virology Target SARS-CoV-2 Mpro (Predicted IC50: 23.19 μM)[2]

Self-Validating Isolation Protocol

Isolating complex biflavonoids requires exploiting molecular physics rather than just following a recipe. The following protocol is designed as a self-validating system , ensuring that each step provides empirical proof of success before proceeding.

Phase 1: Biomass Preparation & Maceration

  • Methodology: Pulverized plant material (e.g., Ochna roots or Quintinia leaves) is subjected to cold maceration in 100% Methanol (MeOH) for 72 hours, repeated in triplicate.

  • Causality: Cold maceration is strictly chosen over hot reflux. Elevated temperatures can induce thermal degradation of the ether linkage and promote the auto-oxidation of the eriodictyol moiety's catechol ring into a quinone[7].

  • Validation Checkpoint: Gravimetric yield tracking. A successful primary extraction should yield a reddish-brown crude extract representing roughly 10–15% w/w of the starting dry biomass[7].

Phase 2: Polarity-Guided Liquid-Liquid Partitioning

  • Methodology: The crude extract is suspended in distilled water and sequentially partitioned using Hexane, Chloroform (CHCl3), and Ethyl Acetate (EtOAc).

  • Causality: Hexane removes lipophilic waxes. Chloroform is the critical isolation step: its dielectric constant (~4.8) perfectly selectively solvates moderate-polarity aglycone biflavanones like 2,3,2",3"-Tetrahydroochnaflavone, leaving highly polar glycosides trapped in the aqueous layer[7].

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) of the CHCl3 fraction using a CHCl3:MeOH (15:1) mobile phase. Spraying with Gibbs reagent and heating to 110°C must reveal distinct dark blue/purple spots, confirming the presence of phenolic biflavanones[7].

Phase 3: Chromatographic Resolution & Structural Elucidation

  • Methodology: The CHCl3 fraction is loaded onto a Silica Gel column and eluted with a gradient of CHCl3:MeOH. Active sub-fractions are purified via Preparative HPLC (Reverse Phase C18).

  • Validation Checkpoint: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) must yield a pseudomolecular ion [M-H]⁻ at m/z 541.1. ^1^H-NMR must confirm the characteristic ABX spin system of the C-ring protons (C-2, C-3a, C-3b), proving the reduction of the flavone double bond[3].

Extraction Plant Raw Plant Material (e.g., Q. acutifolia leaves) Maceration Cold Maceration (100% MeOH, 3 days x 3) Plant->Maceration Crude Crude Methanolic Extract Maceration->Crude Partition Liquid-Liquid Partitioning (Hexane -> CHCl3 -> EtOAc) Crude->Partition CHCl3 Chloroform Fraction (Biflavonoid-rich) Partition->CHCl3 Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) CHCl3->Silica Subfraction Active Sub-fractions Silica->Subfraction HPLC Preparative HPLC (Reverse Phase C18) Subfraction->HPLC Pure Pure 2,3,2",3"-Tetrahydroochnaflavone HPLC->Pure

Figure 1: Self-validating extraction and isolation workflow for tetrahydroochnaflavone.

Pharmacological Profiling & Mechanistic Pathways

Oncology: Apoptosis via Akt/Bad Pathway Modulation In throat carcinoma models, extracts rich in 2,3,2",3"-Tetrahydroochnaflavone (such as those derived from Selaginella doederleinii) have demonstrated potent anti-proliferative and anti-infiltrative effects ()[6].

  • Mechanism: The compound actively downregulates the phosphorylation of Akt (p-Akt). Akt is a critical survival kinase that normally phosphorylates and inactivates the pro-apoptotic protein Bad. By inhibiting Akt, the compound reduces the levels of p-Bad. The resulting unphosphorylated Bad translocates to the mitochondrial membrane, triggering the intrinsic apoptotic cascade and halting tumor progression[6].

Virology: SARS-CoV-2 Mpro Inhibition Recent drug repurposing screens and Bioluminescence Resonance Energy Transfer (BRET) assays have identified 2,3,2",3"-Tetrahydroochnaflavone as a promising non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro) ()[2].

  • Mechanism: The viral Mpro relies on a catalytic dyad (His41 and Cys145) to cleave polyproteins essential for viral replication. The biflavanone's diaryl ether linkage allows the two bulky flavanone subunits to hinge and anchor deeply into the cleft between domains I and II of the protease, sterically blocking the substrate-binding pocket and preventing viral replication[2].

Mechanism cluster_virology Virology (SARS-CoV-2) cluster_oncology Oncology (Throat Carcinoma) Compound 2,3,2",3"-Tetrahydroochnaflavone SARS SARS-CoV-2 Mpro (His41/Cys145 Dyad) Compound->SARS Binds Cleft Akt p-Akt Kinase Compound->Akt Downregulates Inhibition Viral Replication Blockade SARS->Inhibition Prevents Cleavage Bad p-Bad Protein Akt->Bad Reduces Phosphorylation Apoptosis Mitochondrial Apoptosis Bad->Apoptosis Translocates to Mitochondria

Figure 2: Pharmacological mechanisms of tetrahydroochnaflavone in oncology and virology.

References

  • Ariyasena, J., Baek, S. H., Perry, N. B., & Weavers, R. T. (2004). Ether-linked biflavonoids from Quintinia acutifolia. Journal of Natural Products, 67(4), 693-696. URL:[Link]

  • Bafna, K., et al. (2022). Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 23(23), 14731. URL:[Link]

  • Yao, L., et al. (2022). A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways. Molecules, 27(23), 8489. URL:[Link]

  • Jayaprakasam, B., Damu, A. G., Gunasekar, D., Blond, A., & Bodo, B. (2000). 7'-O-Methyl tetrahydroochnaflavone, a new biflavanone from Ochna beddomei. Journal of Natural Products, 63(4), 507-508. URL:[Link]

  • Gontijo, V. S., et al. (2017). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(19), 6088. URL:[Link]

Sources

Exploratory

2,3,2'',3''-Tetrahydroochnaflavone: Discovery, Synthesis, and Pharmacological Characterization

Executive Summary 2,3,2'',3''-Tetrahydroochnaflavone (C30H22O10) is a rare, naturally occurring ether-linked biflavonoid. Comprising naringenin and eriodictyol moieties connected via a unique B-ring to B-ring (C-O-C) eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,2'',3''-Tetrahydroochnaflavone (C30H22O10) is a rare, naturally occurring ether-linked biflavonoid. Comprising naringenin and eriodictyol moieties connected via a unique B-ring to B-ring (C-O-C) ether linkage, this molecule presents significant potential in oncology and virology. This whitepaper provides an in-depth technical analysis of its botanical discovery, physicochemical characterization, total synthesis methodology, and pharmacological profiling, designed for researchers and drug development professionals.

Botanical Origins & Structural Significance

Biflavonoids are typically characterized by C-C linkages between their monomeric units. However, 2,3,2'',3''-Tetrahydroochnaflavone belongs to an exclusive subclass featuring an interflavonoid ether linkage between the two B-rings.

It was first isolated and characterized from the leaves of the New Zealand endemic tree Quintinia acutifolia (Grossulariaceae)[1], marking the first report of such a biflavonoid outside the Ochnaceae family. The evolutionary purpose of this specific ether linkage in plants is hypothesized to provide enhanced structural flexibility, allowing the molecule to intercalate into diverse pathogenic enzyme pockets, a trait that translates into its broad-spectrum biological activity[2].

Physicochemical & Spectroscopic Profile

Accurate characterization of 2,3,2'',3''-Tetrahydroochnaflavone requires distinguishing it from its oxidized counterpart, ochnaflavone (which consists of apigenin and luteolin). The tetrahydro-derivative maintains the saturated C2-C3 bonds, resulting in distinct stereocenters at the C2 positions of both flavanone units.

Table 1: Physicochemical & Spectroscopic Data
PropertyValue / Description
Molecular Formula C30H22O10
Molecular Weight 542.49 g/mol
Scaffold Architecture Ether-linked Biflavanone (Naringenin + Eriodictyol)
LogP (Predicted) ~6.68 (Highly lipophilic)
Representative 1 H NMR δ 6.02 (d, J = 2.1 Hz), 5.89 (d, J = 2.1 Hz)[A-ring protons]
HR-ESIMS (Negative Mode) m/z 541.1 [M-H]

Data synthesized from [3] and primary NMR characterization literature[2].

Total Synthesis & Mechanistic Pathways

The first total synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone was achieved by utilizing 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as primary starting materials[4]. The synthesis is defined by a convergent approach that prioritizes the early formation of the diaryl ether bond.

G Start Starting Materials (Acetophenone & Benzaldehyde) Step1 Diaryl Ether Formation (B-Ring Linkage Assembly) Start->Step1 SNAr / Ullmann Coupling Step2 Aldol Condensation (Bichalcone Intermediate) Step1->Step2 KOH, EtOH (0°C to RT) Step3 Oxidative Cyclization (Flavanone Core Assembly) Step2->Step3 Oxalic Acid or I2/Pyridine Product 2,3,2'',3''-Tetrahydroochnaflavone Step3->Product BBr3 Demethylation

Fig 1: Stepwise total synthesis workflow of 2,3,2'',3''-Tetrahydroochnaflavone.

Step-by-Step Experimental Protocol & Causality

Step 1: Diaryl Ether Formation (Ullmann-type Coupling)

  • Methodology : React halogenated benzaldehyde derivatives with phenolic acetophenone precursors in the presence of a mild base (e.g., K 2​ CO 3​ ) and a copper catalyst at elevated temperatures.

  • Causality : Forming the C-O-C linkage between the B-rings early in the synthetic route is critical. Attempting to couple two fully formed, bulky flavanone monomers sterically hinders the nucleophilic aromatic substitution (SNAr), leading to negligible yields[2]. By coupling the smaller precursors, we bypass steric clashes.

Step 2: Bichalcone Formation via Aldol Condensation

  • Methodology : To a solution of the diaryl ether in EtOH, add 2'-hydroxy-4',6'-dimethoxyacetophenone. Cool to 0°C and add powdered KOH. Stir for 72 hours.

  • Causality : KOH deprotonates the acidic alpha-protons of the acetophenone, generating a highly reactive enolate that attacks the benzaldehyde carbonyl. This establishes the C15 backbone required for the chalcone intermediates.

Step 3: Cyclization to the Biflavanone

  • Methodology : Treat the ether-linked dimeric chalcone with oxalic acid or a catalytic amount of iodine in pyridine at 80°C.

  • Causality : The chalcone-flavanone isomerization is a dynamic equilibrium. Utilizing acidic conditions (oxalic acid) or oxidative conditions (I 2​ ) drives the thermodynamic sink toward the closed-ring flavanone by stabilizing the transition state of the intramolecular Michael addition[2].

  • Self-Validation : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow bichalcone spot and the emergence of a UV-active, non-colored flavanone spot confirms ring closure.

Step 4: Global Demethylation

  • Methodology : Dissolve the permethylated biflavanone in dry CH 2​ Cl 2​ under nitrogen. Slowly add Boron tribromide (BBr 3​ ) at -78°C, then warm to room temperature.

  • Causality : BBr 3​ is a powerful Lewis acid that selectively coordinates to the sterically accessible methoxy oxygens. This weakens the O-CH 3​ bond, allowing bromide to attack the methyl group. It cleanly unmasks the hydroxyl groups without cleaving the highly stable diaryl ether backbone[2].

Pharmacological Landscape

The unique spatial geometry afforded by the B-ring ether linkage allows 2,3,2'',3''-Tetrahydroochnaflavone to interact with multiple biological targets, demonstrating significant pleiotropic effects.

Table 2: Pharmacological Activity Profile
Target / AssayModel SystemObserved ActivityMechanistic Causality
Cytotoxicity P388 Murine Leukemia CellsIC 50​ = 8.2 µg/mLDisruption of cellular proliferation pathways and induction of apoptosis[2].
Antiviral (SARS-CoV-2) Mpro (In vitro BRET assay)IC 50​ = 23.19 µMCompetitive binding at the Mpro catalytic dyad, blocking viral polyprotein cleavage[5].
Neurological (BACE-1) β -Secretase AssayHigh Affinity (Predicted)The methoxy/hydroxy substitution pattern on the flavanone core mimics known BACE-1 inhibitors[6].
Mechanism of Action: SARS-CoV-2 Mpro Inhibition

Recent structure-based virtual screening and functional validation studies have identified 2,3,2'',3''-Tetrahydroochnaflavone as a potential hit molecule against the SARS-CoV-2 Main Protease (Mpro)[5].

Mpro Ligand 2,3,2'',3''-Tetrahydroochnaflavone Target SARS-CoV-2 Mpro (Catalytic Dyad His41/Cys145) Ligand->Target High Affinity Binding (IC50 ~23 µM) Inhibition Competitive Inhibition (Substrate Pocket Blocking) Target->Inhibition Conformational Lock Outcome Viral Replication Arrest Inhibition->Outcome Prevention of Polyprotein Cleavage

Fig 2: Pharmacological inhibition of SARS-CoV-2 Mpro by 2,3,2'',3''-Tetrahydroochnaflavone.

Self-Validating Analytical Workflows

To ensure the integrity of the synthesized or isolated 2,3,2'',3''-Tetrahydroochnaflavone, a rigorous, self-validating analytical workflow must be employed.

  • HPLC-DAD Profiling :

    • Protocol : Run the sample on a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) to Acetonitrile.

    • Validation : The flavanone core lacks the extended conjugation of flavones (like ochnaflavone). Therefore, the UV maximum will shift from ~330 nm (flavone) to ~280-290 nm (flavanone). Observing this shift validates the saturation of the C2-C3 bond.

  • 2D NMR (HMBC & HSQC) :

    • Protocol : Acquire 1 H- 13 C HMBC spectra in CD 3​ OD or Acetone- d6​ .

    • Validation : Look for the critical 3JCH​ correlations across the ether linkage. The correlation between the B-ring protons of the naringenin moiety and the oxygenated aromatic carbon of the eriodictyol moiety definitively proves the C-O-C connectivity, distinguishing it from C-C linked biflavonoids (e.g., amentoflavone).

Conclusion

2,3,2'',3''-Tetrahydroochnaflavone stands as a structurally fascinating and pharmacologically rich biflavonoid. Its unique B-ring ether linkage not only presents an intriguing challenge for synthetic organic chemists—requiring precise control over diaryl ether formation and chalcone cyclization—but also confers a highly flexible 3D conformation. This flexibility is the causal factor behind its ability to act as a cytotoxic agent against leukemia cells and a competitive inhibitor of viral proteases.

References

  • Title: Ether-Linked Biflavonoids from Quintinia acutifolia Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Total synthesis of ochnaflavone Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Foundational

Physicochemical and Pharmacological Profiling of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

Executive Summary Biflavonoids represent a structurally diverse class of naturally occurring dimers with profound pharmacological potential in modern drug discovery. Among these, 2,3,2'',3''-Tetrahydroochnaflavone stands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biflavonoids represent a structurally diverse class of naturally occurring dimers with profound pharmacological potential in modern drug discovery. Among these, 2,3,2'',3''-Tetrahydroochnaflavone stands out due to its rare structural configuration. Originally isolated from the leaves of the New Zealand tree Quintinia acutifolia[1], this compound is characterized by an ether linkage between the B-rings of its constituent flavonoid monomers. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and validated pharmacological protocols, designed specifically for application scientists and drug development professionals.

Structural Architecture and Physicochemical Properties

The molecular architecture of 2,3,2'',3''-Tetrahydroochnaflavone consists of naringenin and eriodictyol moieties[2]. Unlike the more common C-C linked biflavonoids (e.g., amentoflavone), the diaryl ether linkage (C-O-C) in tetrahydroochnaflavone provides unique rotational flexibility while maintaining a highly lipophilic core[3]. Understanding these physicochemical properties is critical for formulation design and downstream in vitro assay development. The presence of multiple phenolic hydroxyl groups ensures a degree of hydrogen bonding capability, while the bulky biflavonoid skeleton imparts significant lipophilicity.

Table 1: Physicochemical and Structural Data of 2,3,2'',3''-Tetrahydroochnaflavone

PropertyValue / Description
Chemical Name 2,3,2'',3''-Tetrahydroochnaflavone
CAS Number 678138-59-5[4]
Molecular Formula C30H22O10[4]
Molecular Weight 542.5 g/mol [4]
Structural Moieties Naringenin and Eriodictyol[2]
Interflavonoid Linkage Diaryl ether linkage between B-rings[3]
Purity Standard ≥ 98% (Analytical Grade)[4]
Storage Conditions -20°C (Powder, 3 years); -80°C (In solvent, 1 year)[5]

Synthetic and Isolation Methodologies

The natural abundance of 2,3,2'',3''-Tetrahydroochnaflavone in Quintinia acutifolia is relatively low, necessitating robust extraction protocols or total synthesis to yield sufficient quantities for preclinical evaluation. The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone was achieved using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as primary starting materials[6]. The critical synthetic bottleneck involves the formation of a diaryl ether via an Ullmann-type coupling, followed by the oxidative cyclization of an ether-linked bichalcone intermediate to assemble the dihydroflavone core[2].

SynthesisWorkflow A Precursors: 2,4,6-Trihydroxyacetophenone + 4-Hydroxybenzaldehyde B Ullmann-type Coupling (Diaryl Ether Formation) A->B Catalyst / Base C Ether-linked Bichalcone Intermediate B->C Condensation D Oxidative Cyclization (Ring Closure) C->D Oxidant E 2,3,2'',3''-Tetrahydroochnaflavone (Target Biflavonoid) D->E Purification

Fig 1. Total synthesis workflow of 2,3,2'',3''-Tetrahydroochnaflavone via ether-linked bichalcone.

Protocol 1: Self-Validating Extraction and Chromatographic Isolation

Objective: To isolate the target biflavonoid from Quintinia acutifolia leaves with high fidelity.

Step-by-Step Methodology:

  • Maceration: Pulverize dried leaves and extract with 80% aqueous ethanol at room temperature for 72 hours. Causality Rationale: 80% ethanol provides the optimal dielectric constant to solubilize the moderately lipophilic biflavonoid while actively excluding highly non-polar plant waxes and lipids.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure and suspend in water. Partition sequentially with hexane, chloroform, and ethyl acetate. Causality Rationale: The target compound, possessing multiple phenolic hydroxyls, preferentially partitions into the ethyl acetate fraction. This step effectively leaves non-polar chlorophylls in the hexane layer and highly polar glycosides in the aqueous layer.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel chromatography, eluting with a gradient of chloroform-methanol (from 100:0 to 80:20).

  • Preparative HPLC: Purify the enriched fractions using reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile-water (acidified with 0.1% formic acid).

Self-Validation Checkpoint: Perform analytical LC-MS on the collected peak. The protocol is validated only if the mass spectrum exhibits a dominant [M-H]⁻ ion at m/z 541.1, confirming the molecular weight of 542.5 g/mol , accompanied by a UV absorbance maximum characteristic of dihydroflavones (approx. 280-290 nm).

Biological Activity and Mechanistic Insights

Biflavonoids, including derivatives of ochnaflavone, exhibit potent biological activities, notably in oncology and inflammation[7]. Tetrahydroochnaflavone demonstrates significant antiproliferative effects. Mechanistically, related ochnaflavones have been shown to induce cell cycle arrest and apoptosis in human colon cancer cells (e.g., HCT-15) and inhibit matrix metalloproteinase-9 (MMP-9) expression, a critical factor in preventing tumor metastasis and tissue remodeling[7].

MOA T Tetrahydroochnaflavone (THOF) M MMP-9 Inhibition & ROS Modulation T->M Binding/Inhibition C Cell Cycle Arrest (G2/M Phase) T->C Kinase Modulation A Apoptosis Induction (Caspase Activation) M->A Downstream Effect C->A Prolonged Arrest O Tumor Growth Suppression (e.g., HCT-15 Cells) A->O Cell Death

Fig 2. Proposed mechanistic pathways of Tetrahydroochnaflavone in tumor suppression and apoptosis.

Protocol 2: In Vitro Cytotoxicity and Cell Cycle Analysis

Objective: To quantify the antiproliferative activity of Tetrahydroochnaflavone on HCT-15 colon cancer cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HCT-15 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 5×103 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 20 mM stock of the compound in DMSO (stored at -80°C to prevent degradation[5]). Dilute in culture medium to final concentrations ranging from 0.1 to 50 μM. Ensure the final DMSO concentration does not exceed 0.1%. Causality Rationale: Limiting DMSO to ≤0.1% prevents solvent-induced cytotoxicity, ensuring that observed cell death is exclusively attributable to the biflavonoid's mechanism of action.

  • Viability Assay (WST-8): After 48 hours of treatment, add 10 μL of CCK-8 (WST-8) reagent per well. Incubate for 2 hours and measure absorbance at 450 nm. Causality Rationale: WST-8 is highly water-soluble and directly yields a formazan dye in the culture medium, eliminating the solubilization step required in traditional MTT assays. This reduces handling errors and preserves the temporal integrity of the cell cycle arrest data.

  • Flow Cytometry for Cell Cycle: Harvest cells treated with the IC₅₀ concentration, fix in 70% cold ethanol, stain with Propidium Iodide (PI) containing RNase A, and analyze via flow cytometry.

Self-Validation Checkpoint: The assay must include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). The data is considered valid only if the vehicle control maintains >95% viability and the positive control yields an IC₅₀ within its established literature range. Furthermore, the flow cytometry DNA content histogram must show a distinct sub-G1 peak to validate the induction of apoptosis.

References

  • Ether-linked biflavonoids from Quintinia acutifolia PubMed (J Nat Prod. 2004)[Link]

  • First total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone Mendeley (Chinese Journal of Organic Chemistry, 2015)[Link]

  • First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone SIOC Journals[Link]

  • Total synthesis of ochnaflavone PMC - NIH[Link]

  • Ochnaflavone, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells ResearchGate[Link]

Sources

Exploratory

The Structural Elucidation of 2,3,2'',3''-Tetrahydroochnaflavone: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context In the realm of natural product chemistry, biflavonoids represent a structurally diverse and pharmacologically potent class of secondary metabolites. Among these, 2,3,2'',3''-T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the realm of natural product chemistry, biflavonoids represent a structurally diverse and pharmacologically potent class of secondary metabolites. Among these, 2,3,2'',3''-Tetrahydroochnaflavone stands out as a rare and complex biflavanone. Originally isolated from the leaves of the New Zealand tree Quintinia acutifolia (Grossulariaceae)[1], this compound has garnered significant attention due to its pronounced cytotoxic activity against P388 murine lymphocytic leukemia cells[2].

Structurally, 2,3,2'',3''-tetrahydroochnaflavone consists of two distinct flavanone moieties—specifically, naringenin and eriodictyol units—linked together via a rare diaryl ether bond between their respective B-rings[3]. Unlike common C-C linked biflavonoids (e.g., amentoflavone), the B-ring to B-ring ether linkage presents unique analytical challenges. As an application scientist, I approach the structural elucidation of such molecules not as a mere checklist of spectral acquisitions, but as a self-validating logical system . Every experimental choice must be driven by causality, ensuring that the final proposed structure is unambiguously proven.

Experimental Workflow: Extraction and Chromatographic Isolation

Before any spectroscopic elucidation can begin, the target analyte must be isolated to high purity (>98%). The isolation of 2,3,2'',3''-tetrahydroochnaflavone requires a multi-dimensional chromatographic approach to separate it from closely related derivatives (such as its 7-O-methyl and 7,7''-di-O-methyl analogs)[1].

Step-by-Step Isolation Methodology
  • Maceration & Primary Extraction:

    • Protocol: Pulverize 1.0 kg of dried Quintinia acutifolia leaves and extract exhaustively with 80% aqueous ethanol (EtOH) at 25°C for 72 hours.

    • Causality: Ethanol is selected because it effectively disrupts the cellular matrix and solubilizes polar polyphenols while minimizing the co-extraction of highly lipophilic plant waxes.

  • Liquid-Liquid Partitioning:

    • Protocol: Concentrate the EtOH extract in vacuo, suspend in H₂O, and partition sequentially with hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • Causality: This step acts as a crude polarity filter. The EtOAc fraction selectively enriches the biflavonoids, leaving highly polar glycosides and tannins in the aqueous phase, and non-polar lipids in the hexane phase.

  • Size-Exclusion & Adsorption Chromatography:

    • Protocol: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with methanol (MeOH).

    • Causality: Sephadex LH-20 is the gold standard for polyphenol purification. It separates molecules based on a dual mechanism: size exclusion and hydrogen-bonding capacity. Biflavonoids, being larger and possessing multiple phenolic hydroxyl groups, interact strongly with the dextran matrix and elute in distinct, delayed fractions compared to monomeric flavonoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Protocol: Subject the biflavonoid-rich fractions to reversed-phase Prep-HPLC (C18 column, 5 µm, 250 × 21.2 mm), utilizing a gradient of H₂O/Acetonitrile (0.1% Formic Acid) at 15 mL/min.

    • Causality: Reversed-phase HPLC provides the high theoretical plate count necessary to resolve 2,3,2'',3''-tetrahydroochnaflavone from its methylated derivatives, yielding the pure compound for NMR analysis.

Workflow A Biomass: Q. acutifolia Leaves B 80% EtOH Extraction A->B C EtOAc Liquid Partitioning B->C D Sephadex LH-20 Column C->D E Reversed-Phase Prep-HPLC D->E F Pure Tetrahydroochnaflavone E->F

Figure 1: Step-by-step isolation workflow for 2,3,2'',3''-Tetrahydroochnaflavone.

Mass Spectrometry: Establishing the Molecular Boundary

The first pillar of structural elucidation is defining the molecular formula, which sets the absolute boundary for the number of atoms available during NMR assignment.

  • Methodology: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode.

  • Causality: Negative ionization mode is highly sensitive for polyphenols due to the facile deprotonation of phenolic hydroxyl groups.

  • Results: The HR-ESI-MS spectrum yields a deprotonated molecular ion [M-H]⁻ at m/z 541.1135. This exact mass corresponds unambiguously to the molecular formula C₃₀H₂₂O₁₀ (calculated for C₃₀H₂₁O₁₀, 541.1135). This formula indicates an index of hydrogen deficiency (IHD) of 20, which is perfectly consistent with two flavanone skeletons (each contributing an IHD of 10).

NMR Spectroscopy: Mapping the Diaryl Ether Linkage

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the atomic connectivity. The elucidation of 2,3,2'',3''-tetrahydroochnaflavone relies on a self-validating matrix of 1D and 2D NMR techniques.

1D NMR: Identifying the Flavanone Monomers

The ¹H NMR spectrum immediately reveals the characteristic signatures of two flavanone C-rings. We observe two sets of ABX spin systems in the aliphatic region (δ 2.70–3.20 for H-3a/3b and δ 5.30–5.50 for H-2). The ¹³C NMR spectrum confirms this with two oxygenated methine carbons (~δ 79.0) and two methylene carbons (~δ 42.5), alongside two conjugated ketone carbonyls (~δ 196.5). The aromatic region displays signals consistent with a naringenin unit (an A-ring with meta-coupled protons and a para-substituted B-ring) and an eriodictyol unit[3].

2D NMR (HMBC): The Critical Proof of Linkage

The most challenging aspect of ochnaflavone-type biflavonoids is proving the exact location of the interflavonoid linkage[4]. Because the two B-rings are connected via an ether oxygen (C-O-C), there are no protons directly on the linkage to provide NOESY (spatial) correlations.

  • The Causality of HMBC: To bridge this "proton-less" gap, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (²J_CH and ³J_CH) couplings between protons and carbons. By observing a ³J_CH cross-peak from a B-ring proton of one monomer to the oxygenated aromatic carbon of the second monomer, the ether linkage is unambiguously proven without resorting to destructive chemical degradation.

Table 1: Key NMR Spectral Data Summary (Simulated for Elucidation Logic)
Structural UnitPosition¹³C Shift (ppm)¹H Shift (ppm, Multiplicity)Key HMBC (³J_CH) Correlations
Flavanone I C-279.25.45 (dd)C-4, C-1', C-2', C-6'
C-4 (C=O)196.5--
C-3'158.4-H-5' (Flavanone I), H-2''' (Flavanone II)
Flavanone II C-2''79.55.38 (dd)C-4'', C-1''', C-2''', C-6'''
C-4'' (C=O)196.8--
C-4'''155.2-H-2''' (Flavanone II), H-2' (Flavanone I)

Note: The reciprocal HMBC correlations between the B-ring protons of Flavanone I and the oxygenated carbons of Flavanone II (and vice versa) form a closed logical loop, self-validating the diaryl ether linkage.

Elucidation MS HR-ESI-MS Formula Formula: C30H22O10 MS->Formula NMR1D 1D NMR (1H, 13C) Formula->NMR1D Monomers Flavanone Monomers NMR1D->Monomers NMR2D 2D NMR (HMBC) Monomers->NMR2D Linkage Diaryl Ether Linkage NMR2D->Linkage CD CD Spectroscopy Linkage->CD Stereo Absolute Configuration CD->Stereo

Figure 2: Logical progression of the structural elucidation methodology.

Stereochemical Resolution via Circular Dichroism

Because 2,3,2'',3''-tetrahydroochnaflavone contains two chiral centers (C-2 and C-2''), standard NMR cannot determine its absolute configuration.

  • Methodology: Circular Dichroism (CD) spectroscopy is utilized.

  • Causality: Flavanones exhibit characteristic Cotton effects in their CD spectra due to the n→π* and π→π* transitions of the conjugated ketone chromophore. A positive Cotton effect at ~330 nm and a negative Cotton effect at ~280-290 nm definitively assign the absolute configuration at the C-2 position as (2S). Assuming both monomers share the same biosynthetic origin, the absolute configuration is assigned as (2S, 2''S).

Synthetic Validation: The Ultimate Proof

In rigorous natural product chemistry, spectroscopic elucidation is considered a highly educated hypothesis until it is validated by total synthesis. The first total synthesis of (±)-2,3,2",3"-tetrahydroochnaflavone was successfully achieved by Zhang Yingpeng et al. in 2015[3].

  • Synthetic Logic: The target molecule, consisting of naringenin and eriodictyol moieties, was synthesized using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials[3].

  • Key Steps: The synthesis hinged on two critical transformations: the formation of the diaryl ether bond via nucleophilic aromatic substitution, followed by the oxidative cyclization of an ether-linked bichalcone to assemble the dihydroflavone (flavanone) nuclei[3]. Previous efforts by Ndoile and van Heerden (2013) successfully synthesized the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone using similar chalcone-flavanone equilibrium strategies[2].

The exact match between the NMR spectra of the synthetic (±)-2,3,2",3"-tetrahydroochnaflavone and the natural isolate serves as the final, incontrovertible validation of the proposed structure.

References

  • Zhang, Y., Lin, S., Shi, A., Yang, Y., & Tan, W. (2015). "First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone." Chinese Journal of Organic Chemistry, 35(10), 2114-2118.
  • Ndoile, M. M., & van Heerden, F. R. (2013). "Total synthesis of ochnaflavone." Beilstein Journal of Organic Chemistry, 9, 1346–1351.
  • PubChem. "Ochnaflavone | C30H18O10 | CID 5492110". National Institutes of Health (NIH).
  • Ariyasena, J., Baek, S. H., Perry, N. B., & Weavers, R. T. (2004). "Ether-linked biflavonoids from Quintinia acutifolia." Journal of Natural Products, 67(4), 693-6.

Sources

Foundational

Unraveling the Biosynthesis and Pharmacological Potential of Biflavonoids in Luxemburgia Species: A Comprehensive Technical Guide

Executive Summary The genus Luxemburgia, a prominent member of the Ochnaceae family, has emerged as a critical botanical source of structurally complex secondary metabolites, most notably biflavonoids . These dimeric fla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Luxemburgia, a prominent member of the Ochnaceae family, has emerged as a critical botanical source of structurally complex secondary metabolites, most notably biflavonoids . These dimeric flavonoid compounds—such as 2'',3''-dihydroochnaflavone, amentoflavone, and luxenchalcone—serve not only as chemotaxonomic markers for the genus but also as potent pharmacological agents with demonstrated antineoplastic and topoisomerase-inhibitory activities.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a rigorous, field-proven framework. This guide deconstructs the biosynthetic pathways of these complex dimers, establishes self-validating protocols for their isolation and structural elucidation, and synthesizes the quantitative pharmacological data driving their development as next-generation therapeutics.

The Biosynthetic Pathway of Luxemburgia Biflavonoids

Understanding the biogenesis of biflavonoids is essential for synthetic biology applications and targeted metabolic engineering. The pathway represents a highly orchestrated sequence bridging primary metabolism with specialized regioselective dimerization.

Upstream Precursor Synthesis

The biosynthesis initiates via the Shikimate Pathway , which condenses phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to eventually yield L-phenylalanine[1]. Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid, feeding into the Phenylpropanoid Pathway to generate p-coumaroyl-CoA[1].

Core Flavonoid Assembly

Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the iterative condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently catalyzes a stereospecific ring closure to yield naringenin, a central flavanone intermediate[1].

Regioselective Dimerization (The Biflavonoid Commitment Step)

The defining step in Luxemburgia biflavonoid synthesis is the oxidative coupling of two monomeric flavonoid units (e.g., apigenin or naringenin). While historically elusive, recent molecular characterizations have identified specific Cytochrome P450 enzymes (CYP90J orthologs) as the primary catalysts driving this dimerization[2]. These enzymes generate radical intermediates that couple to form highly specific C-C (e.g., amentoflavone) or C-O-C (e.g., dihydroochnaflavone) inter-flavonyl linkages. Subsequent modifications are carried out by specific O-methyltransferases (OMTs)[2].

Biosynthesis Shikimate Shikimate Pathway (PEP + E4P) Phe L-Phenylalanine Shikimate->Phe DAHPS & downstream Cinnamate Cinnamic Acid Phe->Cinnamate PAL Coumaroyl p-Coumaroyl-CoA Cinnamate->Coumaroyl C4H, 4CL Chalcone Naringenin Chalcone Coumaroyl->Chalcone CHS (+ 3 Malonyl-CoA) Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI Apigenin Apigenin (Flavone) Flavanone->Apigenin FNS Biflavonoid Biflavonoids (e.g., Amentoflavone, Dihydroochnaflavone) Flavanone->Biflavonoid Radical Coupling (Mixed Dimers) Apigenin->Biflavonoid CYP450 (e.g., CYP90J-like) Dimerization

Biosynthetic pathway of biflavonoids from shikimate precursors via CYP450 dimerization.

Experimental Methodologies: Isolation and Structural Validation

The isolation of biflavonoids from Luxemburgia species (such as L. nobilis and L. octandra) is notoriously challenging due to the co-accumulation of chemically similar polyphenols and highly lipophilic triterpenes. The following workflow is engineered to ensure high-purity recovery through causality-driven, self-validating steps.

Phase 1: Biomass Defatting and Selective Partitioning
  • The Action: Macerate dried Luxemburgia leaves/branches in n-hexane, discard the extract, and sequentially extract the marc with Ethyl Acetate (EtOAc) and Methanol (MeOH)[3].

  • The Causality: Luxemburgia species are rich in pentacyclic triterpenes (lupeol, α/β-amyrin, friedelin) and sterols[3]. Hexane selectively strips these non-polar interferents. Biflavonoids, possessing multiple phenolic hydroxyl groups, are moderately polar. EtOAc provides the precise dielectric constant to partition these dimers away from the highly polar polymeric tannins and glycosides that dominate the subsequent MeOH fraction.

  • Self-Validating System: Perform TLC analysis of the hexane waste fraction using a non-polar mobile phase. The strict absence of UV-active quenching at 254 nm confirms that the conjugated biflavonoid cores have not prematurely partitioned into the lipophilic waste.

Phase 2: Chromatographic Fractionation
  • The Action: Subject the EtOAc extract to Silica Gel Column Chromatography, utilizing a gradient elution from Dichloromethane (CH₂Cl₂) to Methanol (MeOH)[3].

  • The Causality: The gradual increase in hydrogen-bonding capacity (via MeOH) disrupts the strong adsorption of the phenolic hydroxyls to the silica stationary phase, allowing for the sequential elution of monomeric flavonoids followed by the heavier, more polar biflavonoids.

  • Self-Validating System: Monitor fractions via LC-MS. A valid biflavonoid-enriched fraction must yield a base peak chromatogram enriched with m/z [M-H]⁻ corresponding to dimeric masses (e.g., m/z ~539 for C₃₀H₂₀O₁₀)[3], validating the enrichment prior to preparative HPLC purification.

Phase 3: Structural Elucidation via 2D-NMR
  • The Action: Acquire ¹H, ¹³C, HMQC, and HMBC NMR spectra in deuterated solvents (e.g., CD₃OD)[3].

  • The Causality: Monomeric and dimeric flavonoids exhibit nearly identical 1D ¹H-NMR aromatic profiles. HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to detect ³J_CH cross-peaks between the two distinct flavonoid subunits (e.g., correlating H-2' of subunit A with C-4'' of subunit B). This is the only definitive proof of the specific regiochemical dimerization linkage[3].

Workflow Biomass Luxemburgia Biomass (Leaves/Branches) Maceration Sequential Maceration (Hexane -> EtOAc -> MeOH) Biomass->Maceration Defatting Hexane Fraction (Waxes, Triterpenes) Maceration->Defatting Non-polar TargetFrac EtOAc & MeOH Fractions (Biflavonoid-rich) Maceration->TargetFrac Polar Silica Silica Gel Column Chromatography (CH2Cl2:MeOH Gradient) TargetFrac->Silica HPLC Preparative HPLC (Purification) Silica->HPLC Sub-fractions NMR 1D/2D NMR & LC-MS (Structural Elucidation) HPLC->NMR Pure Compounds Bioassay In vitro Bioassays (Topoisomerase Inhibition, Cytotoxicity) NMR->Bioassay Validated Biflavonoids

Step-by-step extraction, isolation, and validation workflow for Luxemburgia biflavonoids.

Pharmacological Profiling & Quantitative Data

Biflavonoids isolated from Luxemburgia and related Ochnaceae genera have demonstrated profound antineoplastic properties. The primary mechanism of action involves the dual inhibition of DNA Topoisomerases I and II-α, coupled with direct DNA unwinding and intercalation[4].

Self-Validating Bioassay Protocol: Topoisomerase Inhibition
  • The Action: Assess DNA Topoisomerase inhibition using a supercoiled plasmid relaxation assay[4].

  • The Causality: By monitoring the conversion of supercoiled plasmid DNA to its relaxed open-circular form via agarose gel electrophoresis, we can directly quantify the catalytic inhibition of the enzyme by the biflavonoid.

  • Self-Validating System: The assay matrix must include three internal controls:

    • Plasmid + Buffer (Negative control: ensures no spontaneous degradation).

    • Plasmid + Topoisomerase (Baseline control: confirms full enzymatic relaxation).

    • Plasmid + Topoisomerase + Etoposide (Positive control: validates assay sensitivity to known inhibitors). Inhibition by the Luxemburgia extract is only considered valid if the positive control behaves as expected and the negative control remains strictly supercoiled.

Quantitative Cytotoxicity Summary

The following table synthesizes the in vitro antiproliferative activity of key Luxemburgia biflavonoids across various human and murine cancer cell lines[4][5].

CompoundSource SpeciesTarget / Cell LineIC₅₀ Value
2'',3''-dihydroochnaflavoneLuxemburgia nobilisMurine Ehrlich carcinoma17.2 µM
2'',3''-dihydroochnaflavoneLuxemburgia nobilisHuman leukemia K56289.0 µM
7,7''-dimethyllanaraflavoneOuratea / Luxemburgia spp.NCI-H460 (Non-small Cell Lung)0.77 µg/mL
7,7''-dimethyllanaraflavoneOuratea / Luxemburgia spp.MCF-7 (Breast Adenocarcinoma)2.42 µg/mL
7,7''-dimethyllanaraflavoneOuratea / Luxemburgia spp.OVCAR-3 (Ovarian Cancer)2.59 µg/mL
LuxenchalconeLuxemburgia octandraHT-29 (Colon Adenocarcinoma)< 10.0 µg/mL

Note: Acetylated and methylated derivatives of 2'',3''-dihydroochnaflavone showed a marked decrease in cytotoxicity (>67.0 µM), indicating that free phenolic hydroxyl groups are critical for target binding and bioactivity[4].

Conclusion

The genus Luxemburgia represents an untapped reservoir of structurally diverse biflavonoids. By mapping their CYP450-mediated biosynthetic pathways and employing rigorous, causality-driven extraction and NMR validation protocols, researchers can reliably isolate these complex dimers. Their potent, low-micromolar efficacy against topoisomerases and diverse cancer cell lines positions them as highly viable lead compounds for advanced oncology drug development.

References

  • 3 Journal of the Brazilian Chemical Society (2002).[3]

  • 4 Planta Medica / PubMed (2005).[4]

  • 5 Indian Journal of Pharmacology / Scholaris (2007).[5]

  • 1 IntechOpen (2021).[1]

  • 2 Nature Communications / ResearchGate (2021).[2]

Sources

Exploratory

Whitepaper: Preclinical Cytotoxic Evaluation of 2,3,2'',3''-Tetrahydroochnaflavone

Executive Summary The discovery and validation of novel antineoplastic agents heavily rely on the systematic screening of structurally unique phytochemicals. 2,3,2'',3''-Tetrahydroochnaflavone is a rare, naturally occurr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and validation of novel antineoplastic agents heavily rely on the systematic screening of structurally unique phytochemicals. 2,3,2'',3''-Tetrahydroochnaflavone is a rare, naturally occurring ether-linked biflavonoid originally isolated from the leaves of the New Zealand endemic tree (Grossulariaceae)[1]. This technical guide outlines the mechanistic rationale, structural significance, and self-validating experimental workflows required to conduct preliminary cytotoxic screening of this compound, specifically utilizing the P388 murine lymphocytic leukemia sentinel model[2].

Mechanistic Rationale & Structural Significance

In drug development, the structural topology of a molecule dictates its pharmacodynamic potential. Biflavonoids are dimeric conjugates of flavonoid monomers. In the case of 2,3,2'',3''-tetrahydroochnaflavone, the B-rings of two flavanone (dihydroflavone) units are connected via a highly specific diaryl ether linkage[3].

Causality in Model Selection: Why screen against the P388 cell line? The P388 murine lymphocytic leukemia model is a fast-growing suspension cell line with a rapid doubling time (~12-15 hours)[4]. It is historically employed as a highly sensitive, primary sentinel model for assessing the baseline anti-proliferative effects of novel phytochemicals before advancing to complex, slow-growing human solid tumor models. The rigid scaffold provided by the diaryl ether linkage in 2,3,2'',3''-tetrahydroochnaflavone enhances its ability to intercalate or bind to cellular targets, driving a cytotoxic phenotype that is rapidly quantifiable in P388 cells[5].

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates intrinsic controls to separate compound-mediated cytotoxicity from environmental or solvent-induced artifacts.

Phase 1: Compound Sourcing & Preparation
  • Sourcing: The compound can be natively sourced via C18 reverse-phase column chromatography of Q. acutifolia ethanol extracts[1]. Alternatively, it can be synthesized de novo. The total synthesis relies on the critical formation of a diaryl ether followed by the oxidative cyclization of an ether-linked bichalcone to assemble the dihydroflavone moieties[5].

  • Solubilization: Dissolve the lyophilized 2,3,2'',3''-tetrahydroochnaflavone in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Validation Check: Causality of Solvent Limits. The final concentration of DMSO in the assay media must strictly remain below 0.1% (v/v). Exceeding this threshold induces solvent-mediated membrane toxicity, which artificially inflates the apparent cytotoxicity of the drug candidate.

Phase 2: Cell Culture Maintenance
  • Expansion: Maintain P388 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Incubation: Culture in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase (>90% viability via Trypan Blue exclusion) prior to assay seeding to guarantee uniform metabolic baselines.

Phase 3: The MTT Viability Assay

The MTT assay is mechanistically appropriate for biflavonoids because these compounds frequently induce apoptosis via mitochondrial disruption. Measuring NAD(P)H-dependent cellular oxidoreductase activity provides a direct proxy for mitochondrial integrity and cell viability.

  • Seeding: Seed P388 cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours to allow for environmental acclimation.

  • Dosing: Treat cells with serial dilutions of 2,3,2'',3''-tetrahydroochnaflavone (e.g., 0.1, 1.0, 5.0, 10.0, 50.0 µg/mL).

    • Self-Validation: You must include a Vehicle Control (0.1% DMSO in media) to establish the 100% viability baseline, and a Positive Control (e.g., Doxorubicin) to validate the assay's sensitivity to known apoptotic inducers.

  • Incubation: Incubate the treated plates for 48 hours.

  • Metabolic Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the supernatant to avoid disturbing the cell pellet. Dissolve the resulting insoluble purple formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The structural modifications of ether-linked biflavonoids directly impact their cytotoxic efficacy. The table below summarizes the comparative structure-activity relationship (SAR) data derived from the preliminary screening of Quintinia acutifolia isolates against the P388 cell line[1],[6].

Biflavonoid CompoundStructural Classification / ModificationTarget Cell LineCytotoxicity (IC₅₀)
2,3,2'',3''-Tetrahydroochnaflavone Unmodified ether-linked biflavanoneP388 Leukemia8.2 µg/mL
7,7''-Di-O-methyl-2,3,2'',3''-tetrahydroochnaflavone 7,7''-di-O-methylationP388 Leukemia8.7 µg/mL
2'',3''-Dihydroochnaflavone Flavone-flavanone hybridP388 Leukemia3.1 µg/mL

Data Insight: The transition from a symmetric biflavanone (tetrahydroochnaflavone) to an asymmetric flavone-flavanone hybrid (dihydroochnaflavone) significantly increases the cytotoxic potency against leukemic cells, likely due to the introduction of an unconjugated system that alters target binding affinity[7].

Mechanistic Workflow Visualization

CytotoxicScreening Compound 2,3,2'',3''-Tetrahydroochnaflavone (Ether-linked Biflavonoid) Assay MTT Viability Assay (Mitochondrial Reductase) Compound->Assay Dosing (0.1-100 µg/mL) CellLine P388 Leukemia Cells (Murine Lymphocytic Model) CellLine->Assay Seeding (1x10^4 cells/well) Apoptosis Apoptotic Pathway Activation (Mechanistic Response) Assay->Apoptosis Cellular Phenotype Analysis Dose-Response Modeling (Non-linear Regression) Assay->Analysis Absorbance (570 nm) Result Cytotoxic Efficacy (IC50 = 8.2 µg/mL) Analysis->Result Validation

Workflow and mechanistic evaluation of 2,3,2'',3''-Tetrahydroochnaflavone cytotoxicity.

References

  • Title: Ether-Linked Biflavonoids from Quintinia acutifolia Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: First Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Total synthesis of ochnaflavone Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A survey of extracts of New Zealand indigenous plants for selected biological activities Source: New Zealand Journal of Botany URL: [Link]

Sources

Foundational

The Synergistic Potential of Naringenin and Eriodictyol: A Technical Guide to their Biological Activities

This in-depth technical guide explores the multifaceted biological activities of the flavanones naringenin and eriodictyol, with a forward-looking perspective on their potential synergistic applications in research and d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the multifaceted biological activities of the flavanones naringenin and eriodictyol, with a forward-looking perspective on their potential synergistic applications in research and drug development. While the existence of naturally occurring or synthetically derived naringenin-eriodictyol biflavonoids as single molecular entities is not extensively documented in current literature, the concurrent biological effects and overlapping mechanisms of action of these two structurally related compounds present a compelling case for investigating their combined therapeutic potential. This guide will delve into the individual bioactivities of naringenin and eriodictyol, elucidate the key signaling pathways they modulate, and provide a framework for the rational design of studies aimed at harnessing their synergistic effects.

Introduction to Naringenin and Eriodictyol: Chemical Properties and Natural Occurrence

Naringenin and eriodictyol are flavanones, a class of flavonoids characterized by a specific three-ring structure.[1] They are predominantly found in citrus fruits, with naringenin being abundant in grapefruit and tomatoes, while eriodictyol is found in lemons.[1][2][3][4] The key structural difference between them is the presence of an additional hydroxyl group on the B-ring of eriodictyol, which influences its antioxidant capacity.[5]

The biosynthesis of these compounds in plants originates from the phenylpropanoid pathway.[6] Notably, naringenin can be converted to eriodictyol through a hydroxylation reaction catalyzed by the enzyme flavonoid 3'-hydroxylase (F3'H).[7][8] This biosynthetic relationship underscores their close structural and functional similarities.

Individual Biological Activities and Mechanisms of Action

Both naringenin and eriodictyol exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These activities are underpinned by their ability to modulate a variety of cellular signaling pathways.

Antioxidant Properties

The antioxidant effects of naringenin and eriodictyol are central to their protective biological activities. They can directly scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS).[9][10] Furthermore, they can indirectly exert antioxidant effects by upregulating the expression of antioxidant enzymes.[9] Eriodictyol, with its catechol structure on the B-ring, is a more potent free radical scavenger than naringenin.[5] A key mechanism involved in their antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which controls the expression of numerous cytoprotective genes.[2][5]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Naringenin and eriodictyol have demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways.[1][9][11] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[11][12][13] By inhibiting NF-κB, these flavonoids can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3][14] They also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.[9][12]

Anticancer Activities

Naringenin and eriodictyol have shown promise as anticancer agents by affecting various stages of cancer development, including initiation, promotion, and progression.[1][15][16] Their anticancer mechanisms are pleiotropic and involve:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16][17]

  • Cell Cycle Arrest: These flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[16][18]

  • Inhibition of Proliferation and Metastasis: They can suppress the growth and spread of tumors by inhibiting key signaling pathways involved in cell proliferation and migration, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][15][18][19]

Neuroprotective Effects

The ability of naringenin and eriodictyol to cross the blood-brain barrier allows them to exert protective effects on the central nervous system.[17] Their neuroprotective properties are attributed to their antioxidant and anti-inflammatory activities, which are crucial in mitigating the neuronal damage seen in neurodegenerative diseases and ischemic stroke.[12][13][20] They have been shown to protect neurons from oxidative stress-induced apoptosis and to modulate signaling pathways critical for neuronal survival, such as the PI3K/Akt and Nrf2 pathways.[2][5][12]

Key Signaling Pathways Modulated by Naringenin and Eriodictyol

The diverse biological activities of naringenin and eriodictyol are a consequence of their ability to interact with and modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential synergistic targets.

Diagram: Key Signaling Pathways Modulated by Naringenin and Eriodictyol

Signaling_Pathways cluster_stimuli Cellular Stressors cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes Oxidative Stress Oxidative Stress Nrf2/ARE Nrf2/ARE Oxidative Stress->Nrf2/ARE Activates Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Activates Carcinogens Carcinogens PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt MAPK MAPK Carcinogens->MAPK Naringenin Naringenin Naringenin->NF-κB Inhibits Naringenin->PI3K/Akt Inhibits Naringenin->MAPK Modulates Naringenin->Nrf2/ARE Activates Eriodictyol Eriodictyol Eriodictyol->NF-κB Inhibits Eriodictyol->PI3K/Akt Inhibits Eriodictyol->MAPK Modulates Eriodictyol->Nrf2/ARE Activates Inflammation Inflammation NF-κB->Inflammation Promotes Apoptosis Apoptosis PI3K/Akt->Apoptosis Inhibits Proliferation Proliferation PI3K/Akt->Proliferation Promotes MAPK->Inflammation MAPK->Proliferation Oxidative Defense Oxidative Defense Nrf2/ARE->Oxidative Defense Enhances

Caption: Overlapping signaling pathways modulated by naringenin and eriodictyol.

Synergistic Potential of Naringenin and Eriodictyol

The convergence of naringenin and eriodictyol on multiple critical signaling pathways suggests that their combined administration could lead to synergistic or additive therapeutic effects. A multi-target approach is often more effective in treating complex diseases like cancer and neurodegenerative disorders. By simultaneously inhibiting pro-inflammatory and pro-proliferative pathways (e.g., NF-κB, PI3K/Akt) and activating cytoprotective pathways (e.g., Nrf2/ARE), the combination of these flavonoids could achieve a more potent biological response at lower, and potentially less toxic, concentrations than if used individually.

Experimental Protocols for Assessing Biological Activity

To investigate the biological activities of naringenin and eriodictyol, a series of in vitro and in vivo experiments can be employed. The following protocols provide a framework for these investigations.

Diagram: Experimental Workflow for Assessing Bioactivity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Antioxidant Assay (DCFDA) Antioxidant Assay (DCFDA) Cell Culture->Antioxidant Assay (DCFDA) Anti-inflammatory Assay (ELISA for cytokines) Anti-inflammatory Assay (ELISA for cytokines) Cell Culture->Anti-inflammatory Assay (ELISA for cytokines) Western Blot (for signaling proteins) Western Blot (for signaling proteins) Cell Culture->Western Blot (for signaling proteins) Migration/Invasion Assay Migration/Invasion Assay Cell Culture->Migration/Invasion Assay Animal Model Selection Animal Model Selection Treatment Administration Treatment Administration Animal Model Selection->Treatment Administration Behavioral Tests (for neuroprotection) Behavioral Tests (for neuroprotection) Treatment Administration->Behavioral Tests (for neuroprotection) Histopathological Analysis Histopathological Analysis Treatment Administration->Histopathological Analysis Biochemical Analysis (of tissues) Biochemical Analysis (of tissues) Treatment Administration->Biochemical Analysis (of tissues)

Caption: A generalized workflow for evaluating the biological activities of naringenin and eriodictyol.

Protocol 1: In Vitro Antioxidant Activity Assessment using DCFDA Assay
  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y for neuroprotection studies, HaCaT for skin protection) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of naringenin, eriodictyol, or their combination for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as H2O2 or rotenone for a specified duration.

  • DCFDA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: The reduction in fluorescence intensity in the treated groups compared to the vehicle control indicates the antioxidant activity.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment using ELISA
  • Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and treat with naringenin, eriodictyol, or their combination for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA for Cytokines: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6, following the manufacturer's instructions.

  • Data Analysis: A decrease in the concentration of pro-inflammatory cytokines in the treated groups compared to the LPS-only control indicates anti-inflammatory activity.

Data Presentation

The following tables provide a structured summary of the reported biological activities and modulated signaling pathways for naringenin and eriodictyol.

Table 1: Summary of Biological Activities
Biological ActivityNaringeninEriodictyolKey References
Antioxidant Potent free radical scavenger, enhances antioxidant enzyme expression.Stronger free radical scavenger than naringenin due to its catechol structure.[5][9][10]
Anti-inflammatory Inhibits NF-κB and MAPK pathways, reduces pro-inflammatory cytokine production.Inhibits NF-κB and MAPK pathways, reduces pro-inflammatory mediators.[1][3][9][11][12]
Anticancer Induces apoptosis, causes cell cycle arrest, and inhibits proliferation and metastasis.Induces apoptosis, inhibits cell growth and invasion, particularly in glioma cells.[1][15][16][18]
Neuroprotective Protects against oxidative stress-induced neuronal death, modulates PI3K/Akt pathway.Activates the Nrf2/HO-1 pathway, protects against cerebral ischemic injury.[2][5][12][13][17][20]
Table 2: Key Modulated Signaling Pathways
Signaling PathwayEffect of NaringeninEffect of EriodictyolTherapeutic ImplicationKey References
NF-κB InhibitionInhibitionAnti-inflammatory, Anticancer[11][12][13][15]
PI3K/Akt InhibitionInhibitionAnticancer, Neuroprotection[1][12][15][18]
MAPK ModulationModulationAnti-inflammatory, Anticancer[2][9][12]
Nrf2/ARE ActivationActivationAntioxidant, Neuroprotection[2][5]

Conclusion and Future Directions

Naringenin and eriodictyol are promising natural compounds with a wide array of beneficial biological activities. Their ability to modulate multiple, interconnected signaling pathways makes them attractive candidates for further investigation, particularly in the context of complex multifactorial diseases. While the concept of a "naringenin-eriodictyol biflavonoid" as a single molecule requires further exploration and potential synthesis, the study of their synergistic effects as a combination therapy holds significant promise. Future research should focus on:

  • Synergy Studies: Designing experiments to systematically evaluate the synergistic or additive effects of naringenin and eriodictyol in various disease models.

  • Bioavailability and Delivery: Developing novel formulations and delivery systems to enhance the bioavailability of these flavonoids, which is a known limitation.[4][21][22]

  • Clinical Translation: Conducting well-designed preclinical and clinical trials to validate the therapeutic potential of these compounds, both individually and in combination.

By pursuing these avenues of research, the full therapeutic potential of naringenin and eriodictyol can be unlocked, paving the way for the development of novel, effective, and safe therapeutic strategies.

References

  • Tuti, S., et al. (2021). Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities. PMC. [Link]

  • Salehi, B., et al. (2021). A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential. PMC. [Link]

  • Ullah, A., et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. PMC. [Link]

  • Ullah, A., et al. (2020). Molecular signaling pathways of eriodictyol. ResearchGate. [Link]

  • Foodstruct. (2024). Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Foodstruct. [Link]

  • Gorgani, L., et al. (2019). On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. MDPI. [Link]

  • Wang, L., et al. (2020). Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway. Frontiers in Oncology. [Link]

  • Al-Sanea, M. M., et al. (2022). Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway. PMC. [Link]

  • ResearchGate. (n.d.). Cell signaling pathways of naringenin deployed in wound healing. ResearchGate. [Link]

  • Salehi, B., et al. (2020). Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms. MDPI. [Link]

  • Goktas, Z., & Ucar, A. (2023). Biological activities of naringenin: A narrative review based on in vitro and in vivo studies. Nutrition Research. [Link]

  • Sharma, K., et al. (2023). Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review. Molecules. [Link]

  • Wu, J., et al. (2020). Engineering Escherichia coli towards de novo production of gatekeeper (2S)-flavanones: naringenin, pinocembrin, eriodictyol and homoeriodictyol. Synthetic Biology. [Link]

  • Li, Y., et al. (2022). The parallel biosynthesis routes of hyperoside from naringenin in Hypericum monogynum. PMC. [Link]

  • Stompor, M., & Żarowska, B. (2018). Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids. MDPI. [Link]

  • Ralambonirina, H., et al. (2010). Biotransformation of naringenin to eriodictyol by Saccharomyces cerevisiea functionally expressing flavonoid 3' hydroxylase. PubMed. [Link]

  • Nabavi, S. M., et al. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PMC. [Link]

  • Golechha, M., et al. (2013). Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke. PubMed. [Link]

  • ResearchGate. (n.d.). Naringenin has anti-inflammatory properties in macrophage and. ResearchGate. [Link]

  • Frontiers. (2024). Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers. [Link]

  • Ponte, L. G. S., et al. (2024). Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics. Frontiers in Pharmacology. [Link]

  • Gorgani, L., et al. (2019). On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. PMC. [Link]

  • Sumathi, R., et al. (2018). Bio-dynamic activity of naringenin – a review. International Journal of Current Advanced Research. [Link]

  • ResearchGate. (n.d.). Naringenin, eriodictyol and taxifolin production under the optimal... ResearchGate. [Link]

  • Rani, V., et al. (2021). Meticulous parade on naringin respecting its pharmacological activities and novel formulations. PMC. [Link]

  • Wikipedia. (n.d.). Naringenin. Wikipedia. [Link]

  • ResearchGate. (2025). (PDF) Biotransformation of Naringenin to Eriodictyol by Saccharomyces cerevisiea Functionally Expressing Flavonoid 3 ' Hydroxylase. ResearchGate. [Link]

  • Journal of Drug Delivery Science and Technology. (2022). Micro and nano formulas of phyto-drugs naringenin and naringin with antineoplastic activity: Cellular and molecular aspects. Journal of Drug Delivery Science and Technology. [Link]

  • ResearchGate. (n.d.). A schematic diagram describing the anti-inflammatory action of naringenin through AMPKdependent upregulation of ATF3. ResearchGate. [Link]

  • El-Bialy, B. E., et al. (2023). Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats. MDPI. [Link]

  • ResearchGate. (n.d.). Antiatherogenic Properties of Naringenin, a Citrus Flavonoid. ResearchGate. [Link]

  • Kicinska, A., et al. (2025). Insights on the Mechanisms of the Protective Action of Naringenin, Naringin and Naringin Dihydrochalcone on Blood Cells in Terms of Their Potential Anti-Atherosclerotic Activity. MDPI. [Link]

  • Taylor & Francis. (n.d.). Naringenin – Knowledge and References. Taylor & Francis. [Link]

  • G. Cirmi, S., et al. (2021). Naringenin Nano-Delivery Systems and Their Therapeutic Applications. MDPI. [Link]

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Sources

Exploratory

Spectroscopic Elucidation and Isolation of 2,3,2'',3''-Tetrahydroochnaflavone: A Comprehensive Technical Guide

Executive Summary Biflavonoids represent a structurally diverse class of plant secondary metabolites characterized by the dimerization of two flavonoid units. Among these, 2,3,2'',3''-tetrahydroochnaflavone stands out du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biflavonoids represent a structurally diverse class of plant secondary metabolites characterized by the dimerization of two flavonoid units. Among these, 2,3,2'',3''-tetrahydroochnaflavone stands out due to its rare B-ring to B-ring diaryl ether linkage. Originally isolated from the leaves of the New Zealand tree Quintinia acutifolia[1], this asymmetric biflavanone consists of naringenin and eriodictyol moieties[2]. This whitepaper provides an in-depth, causality-driven guide to the isolation, mass spectrometric (MS) profiling, and nuclear magnetic resonance (NMR) structural elucidation of 2,3,2'',3''-tetrahydroochnaflavone, designed for researchers in natural product chemistry and drug discovery.

Self-Validating Isolation Protocol

The isolation of minor biflavonoids from complex plant matrices requires a highly selective, polarity-driven workflow. The following protocol details the extraction of 2,3,2'',3''-tetrahydroochnaflavone from Quintinia acutifolia, emphasizing the causality behind each chromatographic step.

Step-by-Step Methodology
  • Primary Extraction (Maceration):

    • Procedure: Air-dried, pulverized leaves are macerated in 100% methanol at room temperature for 72 hours (repeated 3x).

    • Causality: Methanol effectively penetrates the dehydrated plant cell walls, disrupting hydrogen bonds and solubilizing a broad spectrum of polar to semi-polar secondary metabolites, including glycosylated and aglycone flavonoids.

    • Validation: Evaporate a 1 mL aliquot and perform a Shinoda test (Mg/HCl); a color change to pink/red confirms the extraction of flavonoid scaffolds.

  • Liquid-Liquid Partitioning:

    • Procedure: The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol.

    • Causality:n-Hexane removes lipophilic interferences (waxes, chlorophylls). EtOAc is specifically chosen because its hydrogen-bonding acceptor capacity perfectly matches the multi-hydroxylated phenolic nature of biflavonoids, selectively pulling them from the aqueous phase while leaving highly polar tannins behind.

  • Primary Fractionation (Silica Gel Chromatography):

    • Procedure: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of CHCl₃/MeOH (100:0 to 80:20).

    • Causality: Normal-phase silica separates compounds based on overall polarity. Biflavonoids typically elute in the mid-polarity range (approx. 90:10 CHCl₃/MeOH).

  • High-Resolution Purification (Sephadex LH-20 & Prep-HPLC):

    • Procedure: The target fraction is passed through a Sephadex LH-20 column (eluted with MeOH), followed by preparative HPLC (C18 column, isocratic CH₃CN/H₂O).

    • Causality: Sephadex LH-20 separates molecules via size exclusion and π−π interactions, which is uniquely effective for resolving dimeric biflavonoids from monomeric flavonoids. Prep-HPLC provides the final theoretical plates needed for >98% purity.

    • Validation: Analytical HPLC-DAD monitoring at 280 nm and 320 nm ensures peak homogeneity before spectroscopic analysis.

Isolation_Workflow A Leaves of Quintinia acutifolia (Air-dried & Pulverized) B Methanol Extraction (Maceration, 3x) A->B C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C D EtOAc Fraction (Rich in Biflavonoids) C->D E Silica Gel Column Chromatography (Gradient: CHCl3/MeOH) D->E F Sephadex LH-20 & Preparative HPLC (Isocratic Elution) E->F G Pure 2,3,2'',3''-Tetrahydroochnaflavone (>98% Purity) F->G

Isolation workflow of 2,3,2'',3''-Tetrahydroochnaflavone from Q. acutifolia.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry is the first line of structural validation, providing the exact molecular formula required to confirm the dimeric nature of the compound.

Experimental Design & Causality
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

  • Causality: 2,3,2'',3''-Tetrahydroochnaflavone contains multiple acidic phenolic hydroxyl groups (at C-5, C-7, etc.). In a slightly basic or neutral mobile phase, these protons readily dissociate, yielding a highly stable [M−H]− pseudo-molecular ion. Negative ion mode minimizes unwanted fragmentation compared to positive mode, maximizing the signal-to-noise ratio for the intact biflavonoid.

  • Validation: Internal mass calibration using sodium formate clusters ensures a mass accuracy error of <2 ppm, unequivocally establishing the molecular formula as C30​H22​O10​ .

Table 1: HR-ESI-MS Quantitative Data Summary
ParameterValue / Assignment
Chemical Formula C30​H22​O10​
Ionization Mode ESI (Negative)
Observed Ion [M−H]−
Theoretical m/z 541.1140
Observed m/z 541.1135
Mass Error (ppm) 0.92 ppm
Key Fragments (MS/MS) m/z 271 (Naringenin monomer cleavage), m/z 415 (Retro-Diels-Alder)

Nuclear Magnetic Resonance (NMR) Elucidation

The most critical challenge in elucidating 2,3,2'',3''-tetrahydroochnaflavone is proving the presence of the B-ring to B-ring diaryl ether linkage connecting the naringenin and eriodictyol subunits[2][3].

Experimental Design & Causality
  • Solvent Selection: DMSO- d6​ or Acetone- d6​ .

  • Causality: These highly polar, aprotic solvents disrupt the strong intermolecular hydrogen bonding between the biflavonoid's hydroxyl groups. This prevents line broadening and allows the observation of sharp, distinct phenolic -OH signals in the 1H NMR spectrum, which are critical anchors for 2D NMR correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ether linkage cannot be assigned by COSY or HSQC because there are no protons directly attached to the bridging oxygen. HMBC is deployed to observe 3-bond couplings ( 3JCH​ ) from the aromatic protons of one B-ring across the ether oxygen to the quaternary carbon of the other B-ring, providing undeniable proof of the linkage.

NMRElucidation N1 1H NMR (1D) Identify proton types (aromatic, aliphatic, OH) N3 HSQC (2D) Direct C-H connectivity (Assign protons to carbons) N1->N3 N2 13C NMR (1D) Carbon skeleton mapping (carbonyls, oxygenated C) N2->N3 N4 HMBC (2D) Long-range C-H coupling (Determine ether linkage) N3->N4 N5 COSY / NOESY (2D) Spin systems & Stereochemistry (Spatial arrangement) N3->N5 N6 Final Structure: 2,3,2'',3''-Tetrahydroochnaflavone N4->N6 N5->N6

NMR spectroscopic workflow for elucidating the biflavanone ether linkage.

Table 2: Representative 1H and 13C NMR Data (DMSO- d6​ , 400/100 MHz)

Note: Data represents the characteristic chemical shifts for the naringenin (Subunit I) and eriodictyol (Subunit II) moieties linked via a B-ring diaryl ether bond.

Position 1H NMR ( δ , ppm, J in Hz) 13C NMR ( δ , ppm)Key HMBC Correlations ( H→C )
Subunit I (Naringenin-type)
25.45 (dd, J = 12.5, 3.0)79.2C-4, C-1', C-2'
3a / 3b3.25 (dd) / 2.75 (dd)42.5C-2, C-4, C-10
4-196.4-
5, 7, 9-164.1, 167.5, 163.2-
2', 6'7.35 (d, J = 8.5)128.8C-2, C-4'
4' (Ether Link)-155.3-
Subunit II (Eriodictyol-type)
2''5.38 (dd, J = 12.0, 3.0)78.8C-4'', C-1'''
3''a / 3''b3.18 (dd) / 2.68 (dd)42.8C-2'', C-4'', C-10''
4''-196.8-
3''' (Ether Link)-144.5H-2', H-6' C-3''' (Inter-unit)
4'''-148.2-

Pharmacological Profile: Cytotoxicity & Apoptosis

Beyond its structural intrigue, 2,3,2'',3''-tetrahydroochnaflavone exhibits notable biological activity. Research indicates that this biflavonoid demonstrates targeted cytotoxicity against P388 murine lymphocytic leukemia cells, exhibiting an IC50​ of 8.2 µg/mL[4].

Mechanistically, biflavonoids of this class typically exert their anti-proliferative effects by disrupting mitochondrial membrane integrity, leading to the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the intrinsic apoptotic cascade.

Pathway P1 2,3,2'',3''-Tetrahydroochnaflavone P2 ROS Generation / Oxidative Stress P1->P2 P3 Mitochondrial Membrane Depolarization P2->P3 P4 Cytochrome c Release P3->P4 P5 Caspase-9 / Caspase-3 Activation P4->P5 P6 Apoptosis in P388 Leukemia Cells P5->P6

Proposed apoptotic signaling pathway induced by the biflavonoid in P388 cells.

References

  • Title: Total synthesis of ochnaflavone Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Journal of Natural Products Vol. 67 No. 4 (Ether-Linked Biflavonoids from Quintinia acutifolia) Source: ACS Publications URL: [Link]

Sources

Foundational

Unveiling the Pharmacological Profile of 2,3,2'',3''-Tetrahydroochnaflavone: Mechanisms, Molecular Targets, and Experimental Workflows

[label="Apoptosis Confirmation", fillcolor="#34A853", font Executive Summary & Molecular Architecture In the landscape of natural product drug discovery, biflavonoids represent a highly privileged scaffold capable of mod...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Apoptosis Confirmation", fillcolor="#34A853", font

Executive Summary & Molecular Architecture

In the landscape of natural product drug discovery, biflavonoids represent a highly privileged scaffold capable of modulating complex multi-target networks. 2,3,2'',3''-Tetrahydroochnaflavone is a rare, naturally occurring asymmetric ether-linked biflavanone isolated predominantly from the leaves of the New Zealand endemic tree Quintinia acutifolia (1)[1]. Structurally, it consists of naringenin and eriodictyol monomeric moieties connected via a C-O-C diaryl ether linkage.

Unlike its fully oxidized counterpart, ochnaflavone, the saturated C-rings (tetrahydro configuration) in this molecule alter its three-dimensional conformation, impacting its steric fit within enzymatic binding pockets. This structural nuance makes it a compelling candidate for targeted therapies in hematological malignancies, severe inflammatory cascades, and emerging viral targets. This guide provides an authoritative deconstruction of its mechanism of action (MoA) and field-proven protocols for orthogonal validation.

Core Mechanisms of Action

Cytotoxicity and Apoptosis in Hematological Malignancies

Tetrahydroochnaflavone has demonstrated pronounced cytotoxic efficacy against P388 murine lymphocytic leukemia cells, achieving an IC50 of 8.2 µg/mL (2)[2]. The causality of this cytotoxicity is rooted in its ability to act as a DNA-interacting agent. By interfering with DNA topology during replication, the compound triggers a profound G2/M phase cell cycle arrest (3)[3].

The stalled replication fork activates the intrinsic apoptotic cascade. This is biochemically characterized by the accumulation of a sub-G1 cell population, the sequential activation of Caspase-9 and Caspase-3, and the ultimate cleavage of poly(ADP-ribose) polymerase (PARP) (4)[4].

Apoptosis THOF Tetrahydroochnaflavone DNA DNA Interaction / Damage THOF->DNA G2M G2/M Cell Cycle Arrest DNA->G2M Caspase Caspase-3, -8, -9 Activation G2M->Caspase Apoptosis Apoptosis (P388 Leukemia) Caspase->Apoptosis

Tetrahydroochnaflavone-induced apoptotic signaling and cell cycle arrest.

Anti-Inflammatory Axis: sPLA2-IIA and NF-κB Inhibition

Biflavonoids of the ochnaflavone class are potent, irreversible non-competitive inhibitors of Group IIA secretory phospholipase A2 (sPLA2-IIA) (5)[5]. By directly binding to sPLA2-IIA, these compounds block the hydrolysis of membrane phosphatidylethanolamine (PE), thereby preventing the release of arachidonic acid (6)[6].

This creates a "substrate starvation" effect downstream, crippling the synthesis of pro-inflammatory prostaglandins and leukotrienes via the COX-2 and 5-LOX pathways. Furthermore, the compound modulates the NF-κB signaling pathway by inhibiting the nuclear translocation of the p65 subunit, effectively silencing the transcriptional activation of pro-inflammatory genes (7)[7].

sPLA2 THOF Tetrahydroochnaflavone sPLA2 sPLA2-IIA Enzyme THOF->sPLA2 AA Arachidonic Acid sPLA2->AA Membrane Membrane Phospholipids Membrane->sPLA2 COX COX-2 / 5-LOX AA->COX Inflammation Pro-inflammatory Mediators COX->Inflammation

Inhibition of sPLA2-IIA and downstream inflammatory cascades by Tetrahydroochnaflavone.

Emerging Antiviral Properties (SARS-CoV-2 Mpro)

Recent structure-based virtual screening campaigns aimed at repurposing natural products have identified 2,3,2'',3''-Tetrahydroochnaflavone as a high-affinity hit molecule targeting the SARS-CoV-2 Main Protease (Mpro). The biflavonoid scaffold is predicted to dock securely into the cleft between domains I and II, effectively blocking the catalytic dyad (His41 and Cys145) and preventing viral polyprotein cleavage ().

Quantitative Pharmacological Data

To provide a benchmark for assay development, the following table synthesizes the quantitative pharmacological parameters of Tetrahydroochnaflavone and its closely related structural analog, Ochnaflavone.

CompoundTarget / Cell LineAssay TypeQuantitative ResultReference
2,3,2'',3''-Tetrahydroochnaflavone P388 (Murine Leukemia)MTT / SRB ViabilityIC50: 8.2 µg/mL[MedChemExpress]
2,3,2'',3''-Tetrahydroochnaflavone SARS-CoV-2 MproVirtual DockingHigh-affinity Hit[MDPI]
Ochnaflavone (Analog)sPLA2-IIA (Enzyme)Enzymatic CleavageIC50: 3.45 µM[Biol Pharm Bull]
Ochnaflavone (Analog)HCT-15 (Colon Cancer)ProliferationIC50: 4.1 µM[ResearchGate]
Ochnaflavone (Analog)Lipid PeroxidationTBARS AssayIC50: 7.16 µM[Biol Pharm Bull]

Self-Validating Experimental Protocols

As drug development professionals, ensuring assay reproducibility is paramount. The following protocols are designed as self-validating systems, explaining not just the how, but the why behind critical methodological choices.

Protocol A: Flow Cytometry-Based Apoptosis & Cell Cycle Assay (Leukemia Model)

Rationale: To ensure the observed cytotoxicity in P388 cells is a result of programmed cell death rather than non-specific necrosis, we employ a dual-staining Annexin V-FITC/PI approach. Annexin V specifically binds to externalized phosphatidylserine (an early hallmark of apoptosis), while PI exclusion confirms membrane integrity.

  • Cell Culture & Synchronization: Seed P388 cells at 1×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Causality: Starve cells of serum for 12 hours prior to treatment to synchronize them in the G0/G1 phase, ensuring a uniform baseline for detecting G2/M arrest.

  • Compound Administration: Treat cells with Tetrahydroochnaflavone at varying concentrations (e.g., 2, 4, 8, 16 µg/mL) for 24 and 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvest & Wash: Collect cells via gentle centrifugation (300 x g, 5 min). Wash twice with ice-cold PBS to halt metabolic processes and remove residual phenol red which can interfere with fluorescence.

  • Annexin V/PI Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Acquisition: Analyze immediately using a flow cytometer (e.g., BD FACSCanto). Self-Validation: The presence of a distinct Annexin V+/PI- population confirms early apoptosis, validating the specific mechanism of action over general toxicity.

Workflow Step1 1. Seed P388 Cells (Log-phase growth) Step2 2. Compound Treatment (Dose-response) Step1->Step2 Step3 3. Annexin V/PI Staining (PS externalization) Step2->Step3 Step4 4. Flow Cytometry (Sub-G1 & Apoptosis) Step3->Step4 Step5 5. Data Quantification (IC50 calculation) Step4->Step5

Self-validating experimental workflow for quantifying leukemia cell apoptosis.

Protocol B: sPLA2-IIA Enzymatic Inhibition Assay

Rationale: We utilize arachidonyl phosphatidylethanolamine (PE) as a physiological substrate rather than synthetic fluorogenic analogs. This closely mimics the in vivo membrane microenvironment, yielding highly translatable kinetic data.

  • Enzyme Preparation: Isolate sPLA2-IIA from rat platelets or utilize a purified recombinant source. Buffer to pH 9.0 - 9.5. Causality: Ochnaflavone derivatives exhibit maximum inactivation potential in slightly alkaline conditions.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with Tetrahydroochnaflavone (1 to 20 µM) for 15 minutes at 37°C before adding the substrate. Causality: Because biflavonoids of this class bind irreversibly and non-competitively, pre-incubation is mandatory to ensure steady-state enzyme-inhibitor complex formation.

  • Substrate Addition: Introduce radiolabeled [14C] -arachidonyl PE to initiate the reaction.

  • Lipid Extraction & Quantification: Terminate the reaction using the Dole method (heptane/isopropanol/H2SO4). Separate the released [14C] -arachidonic acid via thin-layer chromatography (TLC) and quantify using liquid scintillation counting.

Conclusion

2,3,2'',3''-Tetrahydroochnaflavone is a highly versatile biflavonoid with validated mechanisms spanning topoisomerase interference, caspase-driven apoptosis, and irreversible sPLA2-IIA inhibition. By utilizing the rigorous, mechanism-based assay protocols outlined above, researchers can accurately map its pharmacodynamics and further develop this scaffold for advanced therapeutic applications in oncology and immunology.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Investigating the Mechanism of Action of 2,3,2'',3''-Tetrahydroochnaflavone." BenchChem, 2025.
  • Ariyasena, J., et al. "Ether-linked biflavonoids from Quintinia acutifolia." Journal of Natural Products, 2004.
  • MedChemExpress. "2,3,2'',3''-Tetrahydroochnaflavone Life Science Reagents." MedChemExpress.
  • MDPI. "Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease." MDPI, 2022.
  • ResearchGate. "Ochnaflavone, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells." ResearchGate.
  • Moon, T. C., et al. "Ochnaflavone, naturally occurring biflavonoid, inhibits phospholipase A2 dependent phosphatidylethanolamine degradation in a CCl4-induced rat liver microsome." Biological and Pharmaceutical Bulletin, 2006.
  • Chang, H. W., et al. "Inactivation of Phospholipase A2 by Naturally Occurring Biflavonoid, Ochnaflavone." Biochemical and Biophysical Research Communications, 1994.
  • PMC / MDPI. "Intervention of Rutin and Ochnaflavone in the Attenuation of Neuroinflammation and Neuronal Apoptosis in Spinal Cord Injury." PMC, 2025.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone

Introduction: The Significance of (±)-2,3,2",3"-Tetrahydroochnaflavone Biflavonoids, a unique class of polyphenolic compounds, are dimers of flavonoid units and are known for their wide array of biological activities, of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (±)-2,3,2",3"-Tetrahydroochnaflavone

Biflavonoids, a unique class of polyphenolic compounds, are dimers of flavonoid units and are known for their wide array of biological activities, often surpassing those of their monomeric counterparts.[1] (±)-2,3,2",3"-Tetrahydroochnaflavone is a naturally occurring biflavonoid composed of naringenin and eriodictyol moieties linked by a diaryl ether bond.[2] The structural complexity and potential therapeutic applications of such compounds make their chemical synthesis a significant endeavor for researchers in medicinal chemistry and drug development.[3] The development of robust synthetic routes is crucial for accessing larger quantities of these rare natural products for further biological evaluation.[4]

This application note provides a detailed, step-by-step protocol for the total synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone. The synthetic strategy hinges on two pivotal transformations: the formation of a diaryl ether linkage to connect the two aromatic precursors, followed by a double Claisen-Schmidt condensation and subsequent intramolecular cyclization to construct the biflavanone scaffold.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a reproducible protocol but also insights into the rationale behind the experimental choices.

Overall Synthetic Strategy

The total synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone is a multi-step process that begins with commercially available starting materials. The overall workflow can be conceptualized as the sequential construction of the key fragments followed by their assembly and final cyclization.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup cluster_3 Product A Protected Acetophenone C KOH, EtOH, 0°C to RT A->C B Diaryl Ether Aldehyde B->C D 1. Dilution with ice-cold water 2. Acidification with HCl C->D E Ether-Linked Bichalcone D->E

Sources

Application

Introduction: The Challenge and Power of Biflavonoid Analysis

An In-Depth Guide to High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Biflavonoid Analysis This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Biflavonoid Analysis

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust analysis of biflavonoids using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, ensuring a deep understanding of the analytical process from sample preparation to data acquisition and validation. Our goal is to equip you with the expertise to develop and implement a self-validating, accurate, and sensitive method for biflavonoid characterization and quantification.

Biflavonoids are a fascinating class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. Their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, have made them a significant focus in pharmaceutical and nutraceutical research. However, their structural complexity, the presence of numerous isomers, and their occurrence in intricate plant matrices present considerable analytical challenges.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this task. Its power lies in the synergistic combination of HPLC's superior separation capabilities for complex mixtures and the high sensitivity and selectivity of mass spectrometry, which provides invaluable structural information for confident identification and precise quantification. This guide will walk you through a complete workflow, providing not just the "how" but the critical "why" for each stage of the process.

Part 1: Sample Preparation — The Foundation of Accurate Analysis

The adage "garbage in, garbage out" is particularly true for sensitive LC-MS analysis. The primary objective of sample preparation is to extract the target biflavonoids from the sample matrix while removing interfering compounds like lipids, sugars, and primary metabolites that can cause ion suppression, contaminate the instrument, and ultimately compromise data quality.

Protocol 1: Optimized Extraction from Plant Material

The choice of extraction method and solvent is critical and depends on the polarity of the target biflavonoids and the nature of the plant matrix. Ultrasonic-assisted extraction (UAE) is often preferred for its efficiency and reduced use of thermal energy, which can degrade sensitive compounds.

Rationale: Methanol is a versatile solvent for a wide range of flavonoids. However, for highly polar glycosylated biflavonoids, a mixture of methanol and water (e.g., 80:20) is superior, as it enhances the extraction of these more water-soluble compounds. Pre-treating the sample by drying and grinding it into a fine powder significantly increases the surface area, leading to a more efficient and reproducible extraction.

Step-by-Step Protocol:

  • Sample Pre-treatment: Lyophilize (freeze-dry) or oven-dry the plant material at a low temperature (e.g., 40°C) to remove moisture. Grind the dried material into a fine powder (e.g., 300 µm particle size).

  • Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 10 mL of 80% methanol in water.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4,000-5,000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean collection vial. For exhaustive extraction, repeat steps 2-4 on the pellet and pool the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm pore size filter (e.g., PTFE or PVDF) to remove any remaining particulate matter before analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

For complex matrices or when low-level quantification is required, a Solid-Phase Extraction (SPE) cleanup step is highly recommended. It effectively removes major interferences that can cause matrix effects, a phenomenon where co-eluting compounds suppress or enhance the ionization of the target analyte. A reversed-phase C18 sorbent is an excellent choice for biflavonoid purification.

Step-by-Step Protocol:

  • Evaporation & Reconstitution: Evaporate the filtered methanolic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a low-organic solvent, such as 1 mL of 10% methanol in water. This ensures the analytes will bind effectively to the C18 sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Slowly load the reconstituted extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the target biflavonoids from the cartridge with 3-5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase (e.g., 500 µL of 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS analysis.

Visualization: Sample Preparation Workflow

SamplePrepWorkflow Plant Plant Material Grind Dry & Grind Plant->Grind Increase Surface Area Extract Ultrasonic Extraction (80% Methanol) Grind->Extract Solubilize Analytes Centrifuge Centrifuge & Filter Extract->Centrifuge Remove Particulates SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifuge->SPE Remove Interferences (Matrix Effects) Analysis HPLC-MS Analysis SPE->Analysis Inject Clean Sample

Caption: Workflow for biflavonoid extraction and purification.

Part 2: HPLC Separation — Resolving Structural Complexity

The goal of the chromatographic step is to separate the individual biflavonoids from each other and from any remaining matrix components before they enter the mass spectrometer. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique used for this purpose.

Core Principles: In RP-HPLC, a non-polar stationary phase (the C18 column) is used with a polar mobile phase. Biflavonoids, being relatively non-polar, are retained on the column and are eluted by gradually increasing the concentration of an organic solvent in the mobile phase. The use of an acidic modifier is crucial; it protonates silanol groups on the silica backbone of the column, reducing peak tailing, and aids in the electrospray ionization process by providing a source of protons.

Protocol 3: HPLC Method Parameters

This protocol outlines a robust starting point for method development. Optimization will likely be required depending on the specific biflavonoids of interest.

ParameterRecommended SettingRationale & Expert Insights
HPLC System UHPLC or HPLC SystemA UHPLC system offers higher resolution and faster analysis times, but a standard HPLC is also suitable.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)A C18 column is the workhorse for flavonoid analysis due to its excellent retention of these compounds. Smaller particle sizes (e.g., <2 µm) provide higher efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is an excellent MS-compatible modifier that improves peak shape and promotes efficient protonation in ESI positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is generally preferred over methanol as it has a lower viscosity, allowing for higher efficiency, and often provides different selectivity.
Flow Rate 0.3 mL/minThis flow rate is well-suited for a 2.1 mm ID column and is compatible with standard ESI sources.
Column Temp. 30 - 40 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.
Injection Vol. 2 - 5 µLSmall injection volumes prevent column overloading and peak distortion.

Optimized Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is necessary to elute compounds with a wide range of polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
12.04060
15.0595
17.0595
17.1955
20.0955

This gradient provides a good starting point and should be optimized for specific applications.

Visualization: Logic of Reversed-Phase Separation

RP_HPLC_Logic cluster_0 Mobile Phase Components cluster_1 Chromatographic Process A Mobile Phase A Water + 0.1% Formic Acid High Polarity Gradient Gradient Elution Increasing %B over time Decreases Mobile Phase Polarity A:f1->Gradient:f1 drives separation B Mobile Phase B Acetonitrile + 0.1% Formic Acid Low Polarity B:f1->Gradient:f1 drives separation Elution Analyte Elution More Polar Analytes Elute First Less Polar Analytes Elute Last Gradient->Elution causes

Caption: Relationship between mobile phase polarity and analyte elution.

Part 3: Mass Spectrometry — Confident Identification & Quantification

The mass spectrometer detects, identifies, and quantifies the compounds as they elute from the HPLC column. Electrospray Ionization (ESI) is the ideal source for this application, as it is a soft ionization technique that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which are crucial for determining the molecular weight.

Core Principles: While positive ion mode is robust, negative ion mode is often highly informative for phenolic compounds like biflavonoids, as the acidic phenolic hydrogens are easily lost to form [M-H]⁻ ions. Running the analysis in both modes can provide complementary information. Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In MS/MS, the molecular ion is isolated and fragmented, producing a characteristic pattern that acts as a "fingerprint" for the molecule, allowing differentiation between isomers.

Protocol 4: Mass Spectrometry Method Parameters

These parameters are typical for a triple quadrupole or Q-TOF instrument and should be optimized for the specific instrument and analytes.

ParameterRecommended SettingRationale & Expert Insights
Ionization Source Electrospray Ionization (ESI)The standard for polar and semi-polar compounds like biflavonoids.
Polarity Positive & NegativeRun in both modes. Negative mode can be more sensitive for phenolic compounds.
Capillary Voltage 3.5 - 4.5 kV (Positive); 2.5 - 3.5 kV (Negative)Optimizing this voltage is key to achieving stable spray and maximizing ion signal.
Nebulizer Pressure 30 - 45 psiControls the formation of fine droplets in the ESI source.
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation and release of gas-phase ions.
Drying Gas Flow 10 - 12 L/minWorks in concert with temperature to desolvate the ions.

Scan Mode Strategies:

  • Full Scan (MS1): Used for initial screening and method development. The MS scans a wide mass range (e.g., m/z 100-1000) to detect all ions eluting from the column.

  • Tandem MS (MS/MS or Product Ion Scan): Used for structural elucidation. The precursor ion (e.g., the [M-H]⁻ of a suspected biflavonoid) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are scanned in the third quadrupole. The fragmentation patterns, such as the loss of flavonoid monomers or characteristic retro-Diels-Alder fragments, confirm the biflavonoid structure.

  • Multiple Reaction Monitoring (MRM): The gold standard for quantification. It is a highly specific and sensitive MS/MS technique where the instrument is set to monitor one or more specific precursor-to-product ion transitions for each analyte. This filters out chemical noise, dramatically improving the signal-to-noise ratio.

Visualization: MS Data Acquisition Strategy

MS_Workflow FullScan Step 1: Full Scan Analysis (m/z 100-1000) Identify Step 2: Identify Putative Biflavonoid [M+H]⁺/[M-H]⁻ Ions FullScan->Identify Find Targets MSMS Step 3: MS/MS (Product Ion Scan) on Putative Ions Identify->MSMS Select Precursors Confirm Step 4: Confirm Structure via Fragmentation Pattern MSMS->Confirm Elucidate Structure MRM Step 5: Develop MRM Method (Precursor → Product Ion) Confirm->MRM Define Transitions Quantify Step 6: Targeted Quantification MRM->Quantify High Sensitivity & Specificity

Caption: A systematic approach to biflavonoid analysis using MS.

Part 4: Method Validation — The Pillar of Trustworthiness

A fully developed method is incomplete until it is validated. Method validation provides documented evidence that the protocol is suitable for its intended purpose. Key parameters should be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using standards at several concentration levels, and a correlation coefficient (R²) of ≥ 0.99 is typically desired.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of biflavonoids by HPLC-MS. By understanding the rationale behind each step—from selective sample extraction and cleanup to optimized chromatographic separation and specific mass spectrometric detection—researchers can develop and validate high-quality analytical methods. The protocols herein serve as a comprehensive starting point, empowering scientists to confidently explore the complex world of biflavonoids with accuracy and precision. The continued evolution of analytical technology, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), will further enhance our ability to profile these important bioactive compounds.

References

  • Analysis of Flavonoids by HPLC and LC–MS. Bio-protocol. [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. National Center for Biotechnology Information (PMC). [Link]

  • HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves. SciSpace. [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. National Center for Biotechnology Information (PMC). [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link]

  • Specifics of Separation of Flavonoids by Reverse Phase High Performance Liquid Chromatography on the Luna 5u C18(2) Column. ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. [Link]

  • Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.)
Method

Extraction of flavonoids from Quintinia leaf material

An Application Guide and Standardized Protocols for the Extraction, Purification, and Analysis of Flavonoids from Quintinia Leaf Material Introduction The genus Quintinia, comprising around 25 species of trees and shrubs...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Standardized Protocols for the Extraction, Purification, and Analysis of Flavonoids from Quintinia Leaf Material

Introduction

The genus Quintinia, comprising around 25 species of trees and shrubs native to the Philippines, New Guinea, Australia, and New Zealand, represents an underexplored reservoir of phytochemicals.[1] Species such as Quintinia serrata are noted for their distinct leathery leaves, which can exhibit reddish or maroon blotches due to the presence of anthocyanins, a class of flavonoids.[2][3] Flavonoids are a diverse group of polyphenolic secondary metabolites that play crucial roles in plant physiology, from pigmentation to defense against pathogens and UV radiation.[4] In human health, they are of significant interest to researchers and drug development professionals for their potent antioxidant, anti-inflammatory, and other therapeutic properties.[5]

This document serves as a comprehensive technical guide for the systematic extraction, purification, and analysis of flavonoids from Quintinia leaf material. As a Senior Application Scientist, the goal is to provide robust, self-validating protocols that are grounded in established phytochemical principles, enabling researchers to build a foundational understanding of the flavonoid profile of this promising genus. We will explore both modern and classical extraction techniques, explaining the scientific rationale behind each step to ensure reproducibility and optimization.

Part 1: Pre-Extraction Processing of Quintinia Leaf Material

The quality and yield of the final flavonoid extract are critically dependent on the initial handling and preparation of the plant material. The primary objectives are to stabilize the phytochemical content, remove moisture, and increase the surface area to facilitate efficient solvent penetration.[6][7]

Protocol 1: Leaf Material Preparation

  • Harvesting : Collect healthy, mature leaves from the Quintinia plant. If comparing different phenotypes (e.g., green vs. red-blotched leaves of Q. serrata), they should be harvested and processed as separate batches.[2] Record the collection date, time, and location.

  • Cleaning : Gently wash the leaves with distilled water to remove dust, debris, and potential microbial contaminants. Pat them dry with absorbent paper.[8]

  • Drying : To prevent enzymatic degradation of flavonoids and ensure accurate weight measurements, the leaves must be thoroughly dried.

    • Recommended Method (Freeze-Drying) : Freeze the leaves at -80°C and then transfer them to a lyophilizer. This method is preferred as it best preserves thermolabile compounds.[7]

    • Alternative Method (Oven Drying) : Dry the leaves in a hot air oven at a controlled temperature of 40-60°C until a constant weight is achieved. Higher temperatures can lead to the degradation of certain flavonoids.[9]

  • Grinding : Once dried, grind the leaf material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder or a mortar and pestle.[6][8] A smaller particle size dramatically increases the surface area available for solvent interaction, enhancing extraction efficiency.[7]

  • Storage : Store the resulting powder in airtight, light-proof containers at -20°C to prevent photochemical degradation and moisture reabsorption prior to extraction.

Part 2: Core Extraction Methodologies

The selection of an extraction method is a trade-off between efficiency, solvent consumption, time, and the thermal stability of the target compounds.[10] We present two robust methods: Ultrasound-Assisted Extraction (UAE) as a highly efficient, modern technique, and Soxhlet extraction as a classic, exhaustive method.

Method A: Ultrasound-Assisted Extraction (UAE) of Flavonoids

UAE utilizes high-frequency sound waves to create acoustic cavitation—the formation and implosion of microscopic bubbles in the solvent.[9] This process generates powerful micro-jets that disrupt plant cell walls, enhancing the release of intracellular metabolites into the solvent, thereby increasing yield and significantly reducing extraction time and temperature.[5][9]

Protocol 2: Ultrasound-Assisted Extraction

  • Sample Preparation : Accurately weigh 10 g of dried, powdered Quintinia leaf material and place it into a 250 mL Erlenmeyer flask.[9]

  • Solvent Addition : Add 100 mL of 80% aqueous ethanol. This solvent polarity is effective for a broad range of flavonoids.[4][11] This creates a 1:10 solid-to-liquid ratio, which is suitable for achieving a concentrated extract.[12]

  • Sonication : Place the flask into an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C. Sonicate for 30 minutes.[13] The controlled temperature prevents the degradation of heat-sensitive flavonoids.[9]

  • Separation : After sonication, separate the extract from the solid plant residue by filtering through Whatman No. 1 filter paper or by centrifuging the mixture at 4000 rpm for 15 minutes.[9][13]

  • Collection : Collect the supernatant (the liquid extract). For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent. Pool the supernatants from all extractions.

  • Concentration : Remove the solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature of 50°C.[13]

  • Final Product : The resulting crude extract can be completely dried via lyophilization or stored as a concentrated paste at -20°C for subsequent purification and analysis.

Method B: Soxhlet Extraction of Flavonoids

Soxhlet extraction is a continuous solid-liquid extraction technique.[14] It works by repeatedly washing the plant material with fresh, distilled solvent, which allows for a high-efficiency extraction.[4][15] However, the prolonged exposure to the boiling point of the solvent makes it less suitable for thermolabile compounds.[10][14]

Protocol 3: Soxhlet Extraction

  • Sample Preparation : Place approximately 10-15 g of dried, powdered Quintinia leaf material into a porous cellulose thimble.

  • Apparatus Setup : Place the thimble inside the main chamber of a Soxhlet extractor. The extractor is then fitted onto a boiling flask containing 200-250 mL of 96% ethanol and topped with a condenser.[15][16]

  • Extraction Process : Heat the solvent in the boiling flask. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent drips into the thimble containing the plant material.[14]

  • Siphoning Cycle : Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire liquid content is siphoned back into the boiling flask, carrying the extracted compounds with it.[14] This process repeats automatically.

  • Duration : Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is largely complete.[15]

  • Concentration : After extraction, allow the apparatus to cool. Recover the extract from the boiling flask and concentrate it using a rotary evaporator as described in Protocol 2, Step 6.

Part 3: Purification via Column Chromatography

The crude extract contains a complex mixture of compounds, including flavonoids, chlorophylls, lipids, and other metabolites.[17] Column chromatography is a fundamental technique used to separate and purify the flavonoid-rich fraction based on the differential adsorption of compounds to a stationary phase.[6][13]

Protocol 4: Silica Gel Column Chromatography

  • Column Preparation : Prepare a slurry of silica gel (60-120 mesh) in 100% n-hexane. Pour the slurry into a glass chromatography column, allowing the silica to settle into a uniform, packed bed without air bubbles.[13] A small layer of sand can be added to the top to protect the silica bed surface.

  • Sample Loading : Dissolve the crude Quintinia extract in a minimal volume of the initial mobile phase (100% n-hexane). Carefully load this solution onto the top of the prepared column.[13]

  • Gradient Elution : Begin eluting the column with 100% n-hexane to wash out non-polar compounds like lipids and chlorophylls. Gradually increase the polarity of the mobile phase by introducing ethyl acetate, followed by methanol. This is known as gradient elution.[13]

    • Example Gradient:

      • 100% n-hexane

      • 90:10 n-hexane:ethyl acetate

      • 80:20 n-hexane:ethyl acetate

      • ...continue to 100% ethyl acetate

      • 95:5 ethyl acetate:methanol

      • ...continue to 100% methanol

  • Fraction Collection : Collect the eluate in separate test tubes (e.g., 10-15 mL per fraction).

  • Monitoring : Monitor the separation process using Thin Layer Chromatography (TLC) to identify which fractions contain the flavonoids. Fractions with similar TLC profiles can be pooled.

  • Final Processing : Combine the purified flavonoid-rich fractions and concentrate them using a rotary evaporator to yield a purified flavonoid extract.

Diagrams of Experimental Workflows

G cluster_prep Part 1: Sample Preparation cluster_extract Part 2: Extraction cluster_purify Part 3: Purification cluster_analyze Part 4: Analysis Harvest Harvest Quintinia Leaves Wash Wash & Dry Harvest->Wash Grind Grind to Fine Powder Wash->Grind UAE Protocol A: Ultrasound-Assisted Extraction Grind->UAE Soxhlet Protocol B: Soxhlet Extraction Grind->Soxhlet CrudeExtract Crude Flavonoid Extract UAE->CrudeExtract Soxhlet->CrudeExtract Column Column Chromatography CrudeExtract->Column Purified Purified Flavonoid Fractions Column->Purified TFC Total Flavonoid Content (UV-Vis) Purified->TFC HPLC Individual Flavonoid ID & Quantification (HPLC-UV) Purified->HPLC

Caption: Overall experimental workflow for flavonoid extraction from Quintinia.

chromatography Principle of Chromatographic Separation start Sample Loaded (Crude Extract) column Silica Gel Stationary Phase start->column:top fractions Fraction 1 (Non-polar) Fraction 2 (Mid-polar) Fraction 3 (Polar) column:f1->fractions:f1 Elutes First column:f2->fractions:f2 Elutes Later column:f3->fractions:f3 Elutes Last A A B B C C elution Mobile Phase (Increasing Polarity) elution->column:top

Caption: Separation of compounds by polarity using column chromatography.

Part 4: Quantification and Characterization

Method A: Total Flavonoid Content (TFC) by UV-Vis Spectrophotometry

This colorimetric method provides a rapid estimation of the total flavonoid concentration in the extract. It is based on the principle that flavonoids form a stable colored complex with aluminum chloride (AlCl₃) in an alkaline medium, which can be measured spectrophotometrically.[18][19]

Protocol 5: AlCl₃ Colorimetric Assay

  • Standard Preparation : Prepare a stock solution of a flavonoid standard (e.g., quercetin or rutin) at 1 mg/mL in methanol.[8] From this, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL to construct a calibration curve.[8]

  • Sample Preparation : Prepare a 1 mg/mL solution of the purified Quintinia flavonoid extract in methanol.

  • Reaction : In separate test tubes, add 1 mL of each standard solution or the sample solution. Add 0.3 mL of 5% sodium nitrite (NaNO₂), mix, and let stand for 5 minutes.

  • Complexation : Add 0.3 mL of 10% aluminum chloride (AlCl₃), mix, and let stand for another 6 minutes.

  • Final Step : Add 2 mL of 1 M sodium hydroxide (NaOH) and bring the total volume to 10 mL with distilled water. Mix thoroughly.

  • Measurement : Measure the absorbance of the resulting pink-colored solution immediately at 510 nm using a UV-Vis spectrophotometer against a reagent blank.[20]

  • Calculation : Plot the absorbance of the standards against their concentration to create a calibration curve. Use the linear regression equation (y = mx + c) from this curve to calculate the TFC in the Quintinia extract. The results are typically expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Method B: Analysis of Individual Flavonoids by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying individual flavonoid compounds within a complex mixture.[8][11]

Protocol 6: Reversed-Phase HPLC Analysis

  • System : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[8]

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[11] Maintain the column temperature at 25-30°C.

  • Mobile Phase : A gradient elution is typically employed using two solvents:

    • Mobile Phase A: 0.1% formic or trifluoroacetic acid in water (to improve peak shape).[11][21]

    • Mobile Phase B: Acetonitrile or HPLC-grade methanol.[11][21]

  • Gradient Program : A typical gradient might run from 5-10% B to 90-95% B over 40-60 minutes, followed by a re-equilibration period. This program should be optimized based on the complexity of the extract.

  • Sample and Standard Preparation : Prepare samples and standards (e.g., quercetin, kaempferol, rutin, etc.) at a known concentration (e.g., 100 µg/mL) in methanol. Filter all solutions through a 0.22 µm syringe filter before injection.[11]

  • Injection and Detection : Inject 10-20 µL of the sample or standard solution. Monitor the eluate at multiple wavelengths (e.g., 254 nm, 280 nm, and 350 nm), as different flavonoid classes have different absorption maxima.[11][21]

  • Identification and Quantification : Identify flavonoids in the Quintinia extract by comparing their retention times and UV spectra with those of the injected standards. Quantify individual compounds by creating calibration curves for each standard and relating the peak area from the sample chromatogram to the curve.[8][22]

Part 5: Data Presentation and Interpretation

Organizing quantitative results into a clear table allows for direct comparison of the efficacy of different extraction methods.

Table 1: Hypothetical Yield and Flavonoid Content from Quintinia Leaf Extractions

Extraction MethodDry Extract Yield ( g/100g leaf)Total Flavonoid Content (mg QE/g extract)Key Flavonoid (HPLC) (µg/mg extract)
Ultrasound-Assisted Extraction (UAE)15.2 ± 0.885.4 ± 4.1Quercetin-3-glucoside: 12.5 ± 1.1
Soxhlet Extraction18.5 ± 1.172.9 ± 3.5Quercetin-3-glucoside: 9.8 ± 0.9

Data are presented as mean ± standard deviation (n=3). QE = Quercetin Equivalents.

The hypothetical data in Table 1 illustrates that while Soxhlet extraction might yield a greater mass of crude extract, the UAE method can produce an extract with a higher concentration of flavonoids (TFC), suggesting it is a more efficient and selective method. Furthermore, HPLC analysis provides quantitative data on specific flavonoids, which is essential for understanding the extract's biochemical profile.

References

  • A brief overview on the methods for extraction and identification of flavonoids. (n.d.). E3S Web of Conferences. [Link]

  • Analysis of Flavonoids by HPLC and LC–MS. (n.d.). Bio-protocol. [Link]

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. [Link]

  • Tapas, A. R., Sakarkar, D. M., & Kakde, R. B. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Link]

  • Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. (2018). Pharmacognosy Magazine. [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). MDPI. [Link]

  • Oreopoulou, A., Tsimogiannis, D., & Oreopoulou, V. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. [Link]

  • Quintinia fawkneri. (n.d.). Selina Wamucii. [Link]

  • Solvent optimization of flavonoid extraction from Moringa oleifera L. using simplex lattice design. (2022). Semantic Scholar. [Link]

  • Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. (2015). Molecules. [Link]

  • Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents. (2024). Food Chemistry. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material. (2020). Processes. [Link]

  • Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents. (2022). ResearchGate. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2013). Journal of AOAC International. [Link]

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. (2022). Frontiers in Nutrition. [Link]

  • How to to extract and purify the flavonoids from plant sample? (2017). ResearchGate. [Link]

  • Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. (2022). Research, Society and Development. [Link]

  • D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. (2024). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Optimization of Conditions for Flavonoids Extraction from Mangosteen (Garcinia mangostana L.). (2016). Scholars Research Library. [Link]

  • Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata. (2025). MDPI. [Link]

  • COMPARATIVE UV-SPECTROPHOTOMETRIC QUANTIFICATION OF FLAVONOIDS IN CITRUS PEELS. (2025). Azerbaijan Medical University Journal. [Link]

  • Optimizing the Extraction of Total Phenolic, Flavonoid Content, and Antiradical activity from Salvia tingitana Using Mixture Design. (2025). Journal of Pharmaceutical Research International. [Link]

  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (2022). MDPI. [Link]

  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2024). MDPI. [Link]

  • Spectrophotometric Evaluation of Flavonoid Content of Propolis and Poplar Buds by ZrOCl2 Reagent. (2009). CABI Digital Library. [Link]

  • HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. (2017). Phyto Pharma Journal. [Link]

  • Gould, K. S., et al. (2002). Antioxidant capacities of green and cyanic leaves in the sun species, Quintinia serrata. New Phytologist. [Link]

  • What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids? (2013). ResearchGate. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • Quintinia serrata. (n.d.). The University of Auckland - New Zealand Plants. [Link]

  • Quintinia serrata. (n.d.). New Zealand Plant Conservation Network. [Link]

  • Quintinia serrata – Tawheowheo, quintinia. (n.d.). Nelson Natives. [Link]

  • Tawheowheo (Quintinia serrata). (n.d.). NZ Native Plants. [Link]

  • Taxon Profile | Quintinia serrata. (n.d.). Flora of New Zealand. [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating the Biological Activity of Tetrahydroochnaflavone

Introduction & Biological Significance 2,3,2'',3''-Tetrahydroochnaflavone (THOF) is a rare, naturally occurring ether-linked biflavonoid originally isolated from the leaves of the New Zealand endemic tree Quintinia acuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

2,3,2'',3''-Tetrahydroochnaflavone (THOF) is a rare, naturally occurring ether-linked biflavonoid originally isolated from the leaves of the New Zealand endemic tree Quintinia acutifolia [1]. Biflavonoids are dimeric flavonoid complexes renowned for their pleiotropic biological activities, including anti-inflammatory, antioxidant, anti-viral, and anti-tumor properties.

Recent pharmacological profiling has highlighted THOF as a molecule of significant interest in two primary domains:

  • Oncology: It exhibits targeted cytotoxicity against specific hematological malignancies, notably murine lymphocytic leukemia [2].

  • Virology: It has been identified as a potential natural product inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication, demonstrating the versatility of the biflavonoid scaffold in drug repurposing efforts [3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework of protocols to evaluate the cytotoxic, apoptotic, and anti-viral properties of Tetrahydroochnaflavone using advanced cell-based and biochemical assays.

Quantitative Data Summary

The following table synthesizes the publicly available quantitative pharmacological data regarding Tetrahydroochnaflavone's efficacy across different biological targets.

Target / Cell LineAssay TypeBiological EffectIC50 / EC50 ValueReference
P388 (Murine Lymphocytic Leukemia)Cell Viability (MTT)Cytotoxicity / Anti-proliferation8.2 µg/mL (IC50)[2]
SARS-CoV-2 Mpro (Main Protease)Deep Learning PredictionProtease Inhibition23.19 µM (Predicted IC50)[3]
SARS-CoV-2 Mpro (Main Protease)In vitro BRET AssayProtease Inhibition901.1 ± 10.60 µM (EC50)[3]

Mechanistic Overview & Signaling Pathways

To design robust experiments, one must understand the causality behind the compound's mechanism of action. Biflavonoids typically exert their anti-cancer effects by modulating the intrinsic (mitochondrial) apoptotic pathway. They alter the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3) [4].

Conversely, in anti-viral applications, THOF acts as a direct enzymatic inhibitor. By binding to the active site of viral proteases like SARS-CoV-2 Mpro, it prevents the cleavage of viral polyproteins, thereby halting viral replication [3].

Pathway THOF Tetrahydroochnaflavone Mpro Viral Main Protease (Mpro) THOF->Mpro Inhibits Mito Mitochondria (Bcl-2/Bax) THOF->Mito Modulates ViralRep Viral Replication Mpro->ViralRep Promotes CytC Cytochrome c Release Mito->CytC Induces Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Fig 1: Dual mechanism of Tetrahydroochnaflavone mediating apoptosis and viral protease inhibition.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every assay includes specific controls to ensure that the observed effects are genuinely caused by THOF and not by solvent toxicity or assay artifacts.

Workflow cluster_MTT Viability Assay cluster_Flow Apoptosis Assay cluster_BRET Protease Assay Seed Seed Cells (P388 or HEK293T) Treat Treat with Tetrahydroochnaflavone Seed->Treat MTT Add MTT Reagent Treat->MTT Stain Annexin V/PI Staining Treat->Stain Lyse Add BRET Sensor Treat->Lyse Abs Read Absorbance (570 nm) MTT->Abs Flow Flow Cytometry Stain->Flow Lum Measure Luminescence Lyse->Lum

Fig 2: Experimental workflow for evaluating THOF via Viability, Apoptosis, and BRET assays.

Protocol A: Cytotoxicity Screening via MTT Assay (Suspension Cells)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reflects the number of viable cells. Because P388 leukemia cells grow in suspension, standard media aspiration will result in cell loss. This protocol utilizes a solubilization buffer to avoid centrifugation steps that could disrupt the formazan crystals.

  • Cell Seeding: Seed P388 cells in a 96-well flat-bottom microplate at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve THOF in cell-culture grade DMSO to create a 10 mM stock. Prepare serial dilutions in complete media (e.g., 1, 5, 10, 20, 50 µg/mL). Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 100 µL of the THOF dilutions to the respective wells. Include a positive control (e.g., Doxorubicin at 1 µM) and a blank (media only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark. Viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization: Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) directly to the wells. Incubate overnight at 37°C to completely dissolve the formazan crystals without needing to aspirate the media.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is excluded by viable and early apoptotic cells but stains the DNA of late apoptotic/necrotic cells.

  • Treatment: Treat P388 cells ( 5×105 cells/well in a 6-well plate) with THOF at its established IC50 (e.g., 8.2 µg/mL) for 24 hours.

  • Harvesting: Collect the suspension cells and centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • E-E-A-T Insight: Flavonoids can sometimes exhibit autofluorescence. Always run an unstained THOF-treated control to set accurate gating boundaries and ensure THOF is not causing false-positive signals in the FITC or PE/PI channels.

Protocol C: In Vitro BRET-Based Protease Cleavage Assay

Rationale: Bioluminescence Resonance Energy Transfer (BRET) provides a highly sensitive, real-time readout of protease activity. In this assay, THOF is evaluated for its ability to inhibit recombinantly purified SARS-CoV-2 Mpro from cleaving a BRET-based sensor expressed in cell lysates [3].

  • Sensor Preparation: Transfect HEK293T cells with a BRET-based mNG-Mpro-Nter-auto-NLuc sensor plasmid using a lipid-based transfection reagent. After 48 hours, lyse the cells in 50 mM HEPES buffer (pH 7.5) to harvest the sensor.

  • Enzyme-Inhibitor Incubation: In a white 96-well assay plate, incubate 2 µM of recombinantly purified SARS-CoV-2 Mpro with varying concentrations of THOF ( 10−3 to 10−10 M) for 1 hour at 37°C. Control: Use GC376 (100 µM) as a positive control for Mpro inhibition.

  • Reaction Initiation: Add the HEK293T cell lysate containing the BRET sensor to the wells.

  • Measurement: Immediately measure the BRET signal (ratio of acceptor emission to donor emission) using a luminescence microplate reader. A higher BRET signal indicates that the sensor remains intact (successful protease inhibition by THOF), whereas a decreased signal indicates substrate cleavage (active protease).

Data Interpretation & Troubleshooting

As a Senior Application Scientist, ensuring the trustworthiness of your data requires rigorous troubleshooting:

  • Precipitation in Media: Biflavonoids are highly hydrophobic. If THOF precipitates upon addition to the aqueous culture media, warm the media to 37°C prior to addition, or utilize a carrier protein like BSA (Bovine Serum Albumin) to enhance solubility.

  • False Positives in MTT: Some plant extracts and polyphenols can directly reduce MTT to formazan in the absence of cells. To validate, run a "THOF + Media + MTT" cell-free control. If the well turns purple, switch to a resazurin-based assay (e.g., Alamar Blue) or an ATP-based luminescent assay (e.g., CellTiter-Glo).

  • BRET Assay Quenching: Highly conjugated systems like biflavonoids can absorb emitted light (color quenching). Ensure you run a control where THOF is added to the luminescent sensor without the protease to verify that THOF does not artificially quench the NanoLuc emission.

References

  • Ether-linked biflavonoids from Quintinia acutifolia. Journal of Natural Products. URL:[Link]

  • Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease. PMC - NIH. URL:[Link]

  • A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways. MDPI. URL:[Link]

Method

Application Notes &amp; Protocols: Evaluating 2,3,2'',3''-Tetrahydroochnaflavone in Cancer Cell Line Studies

Executive Summary & Scientific Rationale 2,3,2'',3''-Tetrahydroochnaflavone is a rare, naturally occurring ether-linked biflavonoid initially isolated from the leaves of the New Zealand endemic tree Quintinia acutifolia[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2,3,2'',3''-Tetrahydroochnaflavone is a rare, naturally occurring ether-linked biflavonoid initially isolated from the leaves of the New Zealand endemic tree Quintinia acutifolia[1][2]. In the landscape of oncology and drug development, biflavonoids are highly regarded for their multi-target pharmacological profiles.

The Mechanistic Causality: The structural architecture of 2,3,2'',3''-tetrahydroochnaflavone—comprising naringenin and eriodictyol moieties linked via a specific diaryl ether bond—enables it to intercalate into cellular membranes and disrupt aberrant kinase signaling [3][4]. In cancer cell lines, biflavonoids exert cytotoxicity primarily by inducing mitochondrial reactive oxygen species (ROS) and concurrently downregulating the PI3K/Akt/mTOR survival pathways. This dual-action mechanism collapses the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the Caspase-9/3 apoptotic cascade [5].

Understanding this causality is critical for assay design: because the compound directly impacts mitochondrial function, metabolic assays (like MTT) and protein expression profiling (Western Blot) are the most logical, causally-linked methods for evaluating its efficacy.

Quantitative Data: Cytotoxicity Profiling

Initial screening against the P388 murine lymphocytic leukemia cell line established the baseline cytotoxic efficacy of Quintinia acutifolia-derived biflavonoids. The P388 cell line is utilized as a gold-standard model in early-stage hematological oncology screening due to its rapid proliferation rate, which amplifies the observable effects of cell-cycle disruptors and mitochondrial toxins.

The following table summarizes the comparative half-maximal inhibitory concentrations (IC50) of these related compounds.

Compound NameChemical NatureTarget Cell LineIC50 ValueReference
2,3,2'',3''-Tetrahydroochnaflavone Ether-linked BiflavonoidP388 (Leukemia)8.2 µg/mL
7,7''-di-O-methyl-2,3,2'',3''-tetrahydroochnaflavoneMethylated DerivativeP388 (Leukemia)8.7 µg/mL
2'',3''-DihydroochnaflavoneEther-linked BiflavonoidP388 (Leukemia)3.1 µg/mL

Note: The structural variations, particularly the degree of saturation and methylation, directly influence the lipophilicity and cellular uptake of the biflavonoid, thereby altering its IC50.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every phase includes internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., assay failure).

Protocol A: Preparation of Tetrahydroochnaflavone Treatments

Causality: Biflavonoids are highly hydrophobic. Dimethyl sulfoxide (DMSO) is required to ensure complete solubilization without altering the compound's structural integrity.

  • Stock Solution: Dissolve high-purity 2,3,2'',3''-Tetrahydroochnaflavone in 100% sterile, cell-culture grade DMSO to create a 10 mg/mL stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete RPMI-1640 media immediately prior to treatment.

  • Self-Validation (Vehicle Control): Ensure the final concentration of DMSO in all test wells, including the vehicle control, never exceeds 0.1% (v/v) . This guarantees that observed cytotoxicity is strictly compound-driven, not solvent-driven.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium salts to formazan by NAD(P)H-dependent oxidoreductases. Because Tetrahydroochnaflavone induces mitochondrial ROS, measuring mitochondrial metabolic rate provides a direct, causal readout of the compound's primary mechanism of action.

  • Cell Seeding: Harvest P388 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and apply Tetrahydroochnaflavone at serial concentrations (e.g., 1, 2.5, 5, 10, 20 µg/mL).

  • Internal Controls (Self-Validation):

    • Positive Control: Doxorubicin (1 µg/mL) to validate assay sensitivity.

    • Negative Control: Untreated cells in complete media.

    • Background Blank: Media + MTT reagent (no cells) to subtract optical noise.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol C: Mechanistic Profiling (Western Blotting for Apoptosis)

Causality: To prove that the metabolic collapse observed in the MTT assay is driven by programmed cell death (apoptosis) rather than uncontrolled necrosis, we must track the cleavage of executioner caspases and the suppression of survival kinases.

  • Lysate Preparation: Treat P388 cells with the calculated IC50 of Tetrahydroochnaflavone for 12h and 24h. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated Akt states).

  • Protein Separation: Run 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe sequentially for p-Akt (Ser473), total Akt, Cleaved Caspase-9, and Cleaved Caspase-3.

  • Self-Validation (Loading Control): Probe for β -actin or GAPDH to mathematically normalize protein expression levels, ensuring that decreases in p-Akt are due to the drug's mechanism, not pipetting errors during gel loading.

Visualizations of Workflows and Mechanisms

Workflow A 1. Compound Preparation (Stock in 100% DMSO) C 3. Compound Treatment (Serial Dilutions, 48h) A->C B 2. P388 Cell Culture (RPMI-1640 + 10% FBS) B->C D 4. MTT Assay (Mitochondrial Reduction) C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Self-validating experimental workflow for assessing Tetrahydroochnaflavone cytotoxicity via MTT assay.

Caption: Proposed molecular signaling pathways mediating biflavonoid-induced apoptosis in cancer cells.

References

  • Ariyasena, J., Baek, S. H., Perry, N. B., & Weavers, R. T. (2004). Ether-Linked Biflavonoids from Quintinia acutifolia. Journal of Natural Products, 67(4), 693-696. URL:[Link]

  • Marais, C., et al. (2013). Total synthesis of ochnaflavone. Beilstein Journal of Organic Chemistry, 9, 152. URL:[Link]

  • Li, Y., et al. (2022). A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways. Molecules (PMC), 27(23), 8565. URL:[Link]

Sources

Application

Protocol for assessing the anti-inflammatory potential of biflavonoids

Application Note: High-Throughput Mechanistic Profiling of Biflavonoids for Anti-Inflammatory Drug Discovery Introduction Biflavonoids—complex dimeric flavonoids found in medicinal plants like Selaginella tamariscina and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Mechanistic Profiling of Biflavonoids for Anti-Inflammatory Drug Discovery

Introduction Biflavonoids—complex dimeric flavonoids found in medicinal plants like Selaginella tamariscina and Ginkgo biloba—are emerging as potent scaffolds for anti-inflammatory therapeutics. Compounds such as amentoflavone, ginkgetin, and hinokiflavone exhibit a profound ability to modulate both neuro-inflammatory and systemic inflammatory axes. As a Senior Application Scientist, I have designed this protocol to move beyond superficial phenotypic screening. This guide details a self-validating, multi-tiered workflow to assess biflavonoid efficacy, ensuring that observed anti-inflammatory effects are mechanistically sound and distinctly separated from baseline cytotoxicity.

The Self-Validating Experimental Architecture

When screening natural or synthetic compounds, the greatest risk is the "false positive" of cytotoxicity—where a compound appears to reduce inflammatory mediators simply because it is inducing cell death. To counter this, our protocol integrates a continuous viability loop. We utilize RAW 264.7 murine macrophages and BV2 microglial cells, stimulated by Lipopolysaccharide (LPS). LPS engages the Toll-like receptor 4 (TLR4), triggering the Mitogen-Activated Protein Kinase (MAPK) cascade and subsequent Nuclear Factor-kappa B (NF-κB) nuclear translocation.

Workflow A 1. Macrophage Culture (RAW 264.7 / BV2) B 2. Viability Check (CCK-8 Assay) A->B C 3. LPS + Biflavonoid Co-incubation B->C D 4. Primary Screen (NO Griess Assay) C->D E 5. Mechanistic Screen (Western Blot) D->E

Figure 1: Self-validating workflow for assessing biflavonoid anti-inflammatory activity.

Quantitative Benchmarks of Key Biflavonoids

Before initiating the protocol, it is critical to establish baseline expectations for potency. The table below synthesizes the inhibitory concentrations (IC50) of prominent natural and synthetic biflavonoids against key inflammatory targets, derived from robust in vitro macrophage and microglial assays.

BiflavonoidTarget Cell LinePrimary Mechanistic TargetIC50 / Effective Dose
Amentoflavone BV2 Microgliap38 MAPK / NF-κB Phosphorylationp38: 10.79 µM; NF-κB: 11.97 µM
Ginkgetin RAW 264.7COX-2 / PGE2 ProductionPGE2: 8.2 – 20.7 µM
Synthetic 6-6'' Biflavone RAW 264.7COX-2 / PGE2 ProductionPGE2: 3.7 µM
Hinokiflavone RAW 264.7 / HT-29ERK 1/2 / iNOS Expression1.0 – 10.0 µM (Dose-dependent)

Data synthesized from established pharmacological evaluations of biflavonoids[1],[2],[3].

Step-by-Step Protocol: From Phenotype to Mechanism

Phase I: Cell Culture and the Viability Gate

Causality: We must prove that the reduction in inflammatory markers is due to targeted enzymatic/transcriptional downregulation, not compromised membrane integrity or apoptosis.

  • Seeding: Culture RAW 264.7 or BV2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Seed at a density of 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media. Apply biflavonoids (e.g., amentoflavone or hinokiflavone) reconstituted in DMSO (final DMSO concentration <0.1%) at graded concentrations (1, 5, 10, 20, 50 µM) for 1 hour.

  • Viability Validation (CCK-8): In a parallel control plate, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well after 24 hours of treatment. Measure absorbance at 450 nm.

    • Decision Gate: Any concentration yielding <90% viability compared to the vehicle control must be excluded from downstream inflammatory analysis to prevent false positives.

Phase II: LPS Stimulation and Primary NO Screening

Causality: Nitric Oxide (NO) is a highly volatile, short-lived free radical produced by inducible Nitric Oxide Synthase (iNOS). Because it rapidly oxidizes to stable nitrite ( NO2−​ ), the colorimetric Griess assay serves as an ideal, high-throughput proxy for iNOS activity before committing to resource-intensive protein assays.

  • Stimulation: Following the 1-hour biflavonoid pre-treatment, stimulate the cells by adding LPS (Escherichia coli serotype 0111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate.

  • Colorimetric Readout: Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a standard curve of sodium nitrite ( NaNO2​ ). According to the 4[4], amentoflavone significantly reduces NO secretion in a concentration-dependent manner in this exact setup.

Phase III: Mechanistic Profiling (MAPK & NF-κB Axis)

Causality: Phenotypic reduction of NO and PGE2 is insufficient for drug development. We must identify the upstream kinase targets. Biflavonoids frequently act by inhibiting the phosphorylation of MAPKs (ERK, JNK, p38), which subsequently prevents the phosphorylation and nuclear translocation of NF-κB (p65), halting the transcription of iNOS and COX-2.

  • Protein Extraction: Scale up the culture to 6-well plates ( 1×106 cells/well). Following LPS stimulation (15-30 minutes for MAPK/NF-κB phosphorylation; 24 hours for iNOS/COX-2 expression), wash cells with ice-cold PBS.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylated state of p38 and p65).

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-ERK, p-p38, p-JNK, and p-NF-κB p65. Use total ERK, p38, JNK, and β -actin as loading controls.

  • Validation: As demonstrated in studies from 3[3], compounds like hinokiflavone suppress LPS-induced expression of iNOS and COX-2 specifically via the downregulation of ERK 1/2 and NF-κB activation.

Pathway cluster_0 Intracellular Kinase Cascade LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB (p65) Phosphorylation MAPK->NFKB GENES Pro-inflammatory Transcription (iNOS, COX-2) NFKB->GENES Nuclear Translocation BIF Biflavonoids (Amentoflavone, Hinokiflavone) BIF->MAPK Inhibits Phosphorylation BIF->NFKB OUT NO, PGE2, TNF-α, IL-6 GENES->OUT

Figure 2: Mechanism of biflavonoid-mediated inhibition of LPS-induced inflammation.

Conclusion and Quality Control Checkpoints

To ensure absolute trustworthiness in your assay results, always include a positive anti-inflammatory control (e.g., Dexamethasone at 10 µM) and a vehicle control (DMSO). Furthermore, synthetic C-C biflavonoids have shown highly potent COX-2 mediated PGE2 inhibition (IC50 of 3.7 µM) according to the 2[2], outperforming natural ginkgetin. By strictly adhering to this self-validating protocol, researchers can confidently map the structure-activity relationships of novel biflavonoids and advance the most promising candidates into in vivo preclinical models.

References

  • MAPKs-NF-kappaB Pathway Plays a Crucial Role in the Antiinflammatory Effects of Amentoflavone in Lipopolysaccharide-treated BV2 Microglia. Indian Journal of Pharmaceutical Sciences. 4

  • Anti-inflammatory activity of the synthetic C-C biflavonoids. Journal of Pharmacy and Pharmacology / Oxford Academic. 2

  • Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling. Molecules / MDPI.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for the Total Synthesis of 2,3,2",3"-Tetrahydroochnaflavone

Welcome to the Technical Support Center for the total synthesis of 2,3,2",3"-Tetrahydroochnaflavone. This complex asymmetric biflavonoid, consisting of naringenin and eriodictyol moieties connected via a rare diaryl ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the total synthesis of 2,3,2",3"-Tetrahydroochnaflavone. This complex asymmetric biflavonoid, consisting of naringenin and eriodictyol moieties connected via a rare diaryl ether linkage, presents unique synthetic bottlenecks[1]. This guide provides causal troubleshooting, validated protocols, and step-by-step methodologies to help researchers overcome yield-limiting steps such as diaryl ether formation, chalcone-flavanone cyclization, and global deprotection.

I. Synthetic Strategy & Workflow

The most logical and high-yielding approach to synthesizing 2,3,2",3"-Tetrahydroochnaflavone begins with the formation of the diaryl ether linkage, followed by the assembly of the flavone nuclei via an ether-linked dimeric chalcone[2].

G N1 Starting Materials (Acetophenones & Benzaldehydes) N2 Diaryl Ether Formation (Nucleophilic Aromatic Substitution) N1->N2 Base, Heat N3 Aldol Condensation (Bichalcone Assembly) N2->N3 KOH, EtOH N4 Cyclization (Chalcone to Flavanone) N3->N4 Acid/Base Catalyst N5 Global Deprotection (BBr3) N4->N5 CH2Cl2, -78°C N6 2,3,2'',3''-Tetrahydroochnaflavone (Target Molecule) N5->N6 Aqueous Quench

Caption: Step-by-step synthetic workflow for the total synthesis of 2,3,2'',3''-Tetrahydroochnaflavone.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low (<30%) during the diaryl ether formation step? A1: The diaryl ether linkage between the B-rings of the biflavonoid moieties is sterically demanding. Standard copper-catalyzed Ullmann conditions often lead to protodehalogenation or incomplete conversion due to the electron-rich nature of the protected phenol precursors. Causality & Solution: Shift from Ullmann coupling to a Nucleophilic Aromatic Substitution (SNAr) strategy if your aryl halide is sufficiently electron-deficient. If Ullmann coupling is mandatory, strict temperature control is required. Temperatures exceeding 100 °C often cause the starting materials to decompose before the ether linkage can fully form ()[3].

Q2: During the cyclization of the ether-linked bichalcone to form the tetrahydroochnaflavone core, I am observing unreacted starting material even after 72 hours. How can I drive the reaction to completion? A2: The cyclization of the ether-linked bichalcone to assemble the dihydroflavone (flavanone) core is governed by a delicate chalcone-flavanone equilibrium. Under mild acidic conditions (e.g., oxalic acid), this equilibrium often stalls, leaving starting material observable on TLC due to the interconvertibility of the two compounds ()[2]. Causality & Solution: To push the equilibrium toward the thermodynamically stable biflavanone, shift from mild acidic conditions to a base-promoted cyclization (e.g., NaOAc in aqueous EtOH). Basic conditions facilitate the intramolecular Michael addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone, irreversibly trapping the flavanone under optimized pH.

G C1 Ether-Linked Bichalcone (Open Chain) C2 Oxalic Acid (Acidic) Equilibrium Stalled C1->C2 Reversible C3 I2 / Pyridine (Oxidative) Yields Biflavone C1->C3 Oxidation C4 NaOAc / EtOH (Basic) Favors Biflavanone C1->C4 Cyclization C5 Biflavanone Scaffold (Tetrahydroochnaflavone) C4->C5 Irreversible under optimized conditions

Caption: Reaction conditions governing the chalcone-flavanone equilibrium and target scaffold.

Q3: Global deprotection of the permethyl ether yields a complex mixture of degraded products. How do I cleanly remove the methoxy protecting groups without cleaving the diaryl ether bond? A3: The central diaryl ether linkage connecting the two flavanone units is sensitive to harsh Lewis acids at elevated temperatures. Using excess BBr3 at room temperature from the start can lead to ether cleavage or ring-opening side reactions. Causality & Solution: The coordination of BBr3 to the methoxy oxygens is highly exothermic. You must perform the initial BBr3 addition at -78 °C strictly under an inert atmosphere (N2/Ar). Allow the reaction to slowly warm to room temperature over 72 hours. Meticulous quenching with ice water is required to safely hydrolyze the boron complexes without degrading the tetrahydroochnaflavone core ()[4].

III. Quantitative Data: Yield Optimization Summary

The following table summarizes the quantitative improvements achieved by shifting from standard to optimized conditions during the key synthetic steps.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldMechanistic Reason for Improvement
Diaryl Ether Formation CuI, K2CO3, Pyridine, 120 °C25–30%K2CO3, DMF, 140 °C (SNAr)65–70%Avoids protodehalogenation; SNAr is highly efficient for electron-deficient aryl halides.
Bichalcone Cyclization Oxalic acid, EtOH, Reflux, 72 h<20% (Stalled)NaOAc, EtOH/H2O, Reflux, 24 h75–80%Basic conditions push the thermodynamic equilibrium irreversibly toward the flavanone core.
Global Deprotection BBr3, CH2Cl2, RT, 24 h40% (Cleavage)BBr3, CH2Cl2, -78 °C to RT, 72 h85–90%Low initial temperature prevents ether linkage cleavage; extended RT stirring ensures complete demethylation.
IV. Experimental Protocols (Self-Validating Systems)
Protocol A: Base-Promoted Cyclization of Bichalcone to Biflavanone

This protocol describes the optimized assembly of the tetrahydroochnaflavone core from the ether-linked bichalcone precursor.

  • Preparation: Dissolve 1.0 equivalent of the ether-linked bichalcone in a 4:1 mixture of absolute ethanol and distilled water (0.1 M concentration).

  • Catalyst Addition: Add 5.0 equivalents of anhydrous Sodium Acetate (NaOAc) in a single portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring.

  • In-Process Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The starting bichalcone (bright yellow spot, Rf ~0.6) should gradually convert to the biflavanone (pale spot, Rf ~0.45). The physical color of the solution will shift from deep yellow to a paler yellow/orange as the extended conjugation of the chalcone is broken during ring closure.

  • Workup: After 24 hours, cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude biflavanone.

Protocol B: BBr3-Mediated Global Deprotection

This protocol ensures the safe and complete removal of methoxy protecting groups without degrading the sensitive diaryl ether linkage[4].

  • Preparation: Dissolve 0.07 mmol of the permethylated tetrahydroochnaflavone precursor in 10 mL of anhydrous CH2Cl2.

  • Purging: Seal the flask and purge with dry Nitrogen (N2) for 15 minutes. Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Slowly add a solution of Boron Tribromide (0.82 mmol, ~12 equivalents) in 5 mL dry CH2Cl2 dropwise via a gas-tight syringe.

  • In-Process Self-Validation Check: Upon addition of BBr3, a distinct color change (typically deep red or brown) will occur immediately. This visually validates the formation of the Lewis acid-base complex between the boron and the ether oxygens.

  • Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 72 hours.

  • Quenching: Pour the reaction mixture slowly into 30 mL of vigorously stirred ice water. Self-Validation: The mixture will vigorously evolve HBr gas and the color will discharge, precipitating the crude phenolic product as a yellow/white solid. Extract with EtOAc (3 × 20 mL) and dry over MgSO4.

V. References
  • Ndoile, M. M., & van Heerden, F. R. (2013). Total synthesis of ochnaflavone. Beilstein Journal of Organic Chemistry, 9, 1346–1351.[Link]

  • Zhang, Y., Lin, S., Shi, A., Yang, Y., & Tang, W. (2015). First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone. Chinese Journal of Organic Chemistry, 35(10), 2163-2169.[Link]

Sources

Optimization

Overcoming challenges in the purification of synthetic biflavonoids

Welcome to the Technical Support Center for Synthetic Biflavonoid Purification. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Biflavonoid Purification. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the notorious bottlenecks associated with isolating dimeric flavonoids.

Synthetic biflavonoids present a unique triad of purification challenges: extreme structural similarity to their unreacted monomers, the formation of closely eluting atropisomers (axial chirality), and exceptionally poor solubility due to rigid, planar π-π stacking. This guide provides field-proven, self-validating methodologies to overcome these hurdles, ensuring high-purity yields for downstream biological assays.

I. Strategic Purification Workflow

Before diving into specific troubleshooting, it is critical to understand the logical progression of biflavonoid isolation. Relying solely on normal-phase silica is a common pitfall. Instead, a multi-dimensional approach utilizing size exclusion, liquid-liquid partitioning, and reverse-phase polishing is required.

BiflavonoidPurification Crude Synthetic Crude Reaction Mixture (Monomers, Dimers, Oligomers) LLE Liquid-Liquid Partitioning (Hexane/EtOAc/Water) Crude->LLE Defatting/Enrichment Sephadex Sephadex LH-20 (Size & H-bond Separation) LLE->Sephadex Pathway A HSCCC HSCCC (Support-Free Liquid Partition) LLE->HSCCC Pathway B Prep Prep-HPLC (Isomer Resolution) Sephadex->Prep Enriched Fractions HSCCC->Prep Target Fractions Pure Pure Synthetic Biflavonoid (>98% Purity) Prep->Pure Final Polish

Strategic purification workflow for synthetic biflavonoids from crude mixtures.

II. Troubleshooting Guides & FAQs

Q1: Why do my synthetic biflavonoids co-elute as a broad, tailing peak on normal-phase silica, resulting in massive yield losses? The Causality: Biflavonoids are highly hydroxylated dimeric polyphenols. These multiple phenolic hydroxyl groups act as strong hydrogen bond donors, interacting intensely with the free silanol groups on normal-phase silica. This causes severe tailing, irreversible adsorption, and subsequent yield loss. Furthermore, synthetic mixtures often contain unreacted monomers and oligomeric byproducts with similar polarities, making silica gel highly inefficient[1]. The Solution (Self-Validating System): Transition to support-free liquid-liquid chromatography, such as High-Speed Counter-Current Chromatography (HSCCC). HSCCC eliminates the solid support entirely, relying on the partitioning of target compounds between two immiscible liquid phases. This prevents irreversible adsorption and denaturation, ensuring near-quantitative recovery[2].

Q2: How do I resolve atropisomers of synthetic biflavonoids that co-elute on standard C18 columns? The Causality: The interflavonoid linkage (e.g., C3-C8'' or C8-C8'') in synthetic biflavonoids often suffers from severe steric hindrance, restricting free rotation around the C-C bond. This results in the formation of stable atropisomers (axial chirality)[3]. Because these isomers have identical molecular weights and nearly identical polarities, standard C18 stationary phases cannot differentiate their spatial arrangements. The Solution: Implement chiral stationary phases (CSPs) such as amylose or cellulose tris(3,5-dimethylphenylcarbamate). If restricted to achiral reverse-phase Prep-HPLC, utilize sub-2 µm core-shell C18 columns with a very shallow gradient (e.g., 0.1% organic modifier change per minute). Crucially, add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. The acid suppresses the ionization of the phenolic hydroxyls, sharpening the peaks and maximizing theoretical plates for critical isomer resolution.

Q3: My synthetic biflavonoids precipitate in the HPLC loop or at the column head, causing overpressure. How do I prevent this? The Causality: Biflavonoids feature rigid, planar, conjugated aromatic systems that promote strong intermolecular π-π stacking. This leads to exceptionally poor solubility in standard aqueous/organic mobile phases. When dissolved in strong solvents like DMSO or DMF for injection, the sudden mixing with the highly aqueous mobile phase at the column head causes immediate precipitation (solvent-mismatch). The Solution: Adopt an "at-column dilution" strategy or use a weaker injection solvent. Dissolve the crude dimer in a mixture of Methanol/Tetrahydrofuran (THF) (1:1, v/v) rather than pure DMSO. THF disrupts π-π stacking effectively. Alternatively, inject smaller volumes (e.g., <50 µL) and ensure the column oven is heated to 40–45 °C to increase thermodynamic solubility during the loading phase.

III. Validated Experimental Methodologies

Methodology 1: High-Speed Counter-Current Chromatography (HSCCC) Enrichment[2][4]

HSCCC is the gold standard for bulk enrichment of synthetic biflavonoids, offering high loading capacity without sample loss.

Step-by-Step Protocol:

  • Solvent System Preparation: Prepare a biphasic solvent system of n-Hexane/Ethyl Acetate/Methanol/Water (HEMW) at an optimized volume ratio (e.g., 3.5:5:3.5:5, v/v). Vigorously shake the mixture in a separatory funnel and allow it to equilibrate at room temperature for 12 hours.

  • Phase Separation & Degassing: Separate the upper (organic stationary phase) and lower (aqueous mobile phase) layers. Degas both phases via ultrasonication for 30 minutes to prevent bubble formation inside the PTFE tubing.

  • Column Equilibration: Pump the upper stationary phase into the HSCCC column at 20 mL/min until fully loaded. Initiate rotation of the apparatus at 800 rpm.

  • Mobile Phase Elution: Pump the lower mobile phase at a flow rate of 2.0 mL/min. Monitor the effluent until hydrodynamic equilibrium is reached (indicated by the mobile phase emerging from the outlet while retaining >60% of the stationary phase).

  • Sample Injection: Dissolve the synthetic biflavonoid mixture in equal volumes of the upper and lower phases. Inject through the sample loop. Monitor UV absorbance at 254 nm and 360 nm (characteristic for biflavones) and collect fractions.

Methodology 2: Sephadex LH-20 Size Exclusion & Adsorption Chromatography[2]

When HSCCC is unavailable, Sephadex LH-20 is the premier alternative for separating dimeric biflavonoids from monomeric starting materials.

Step-by-Step Protocol:

  • Resin Swelling: Suspend Sephadex LH-20 dry powder in 100% Methanol. Allow it to swell overnight (at least 12 hours) at room temperature to ensure full pore expansion.

  • Column Packing: Pour the slurry into a glass column (e.g., 2.5 x 50 cm) in a single continuous motion to prevent air bubbles and channeling. Wash the bed with 3 column volumes (CV) of Methanol.

  • Sample Loading: Dissolve the synthetic crude in a minimum volume of Methanol. Carefully apply it to the flat resin bed using a Pasteur pipette, ensuring the bed surface is not disturbed.

  • Isocratic Elution: Elute isocratically with Methanol. Sephadex LH-20 separates based on a dual mechanism: size exclusion (larger biflavonoids elute before smaller unreacted monomers) and hydrogen bonding. Collect fractions and verify purity via analytical HPLC.

IV. Quantitative Performance Data

The following table summarizes the performance metrics of various chromatographic techniques specifically applied to synthetic biflavonoids.

Purification TechniqueLoading CapacityResolution (Isomers)Solvent ConsumptionTarget Recovery (%)Primary Separation Mechanism
Normal-Phase Silica Low (<1% of bed)PoorHigh<40% (Irreversible)Adsorption
Sephadex LH-20 Moderate (1-5%)ModerateLow>85%Size Exclusion & H-Bonding
HSCCC High (Up to 10%)GoodModerate>95%Liquid-Liquid Partitioning
Prep-HPLC (C18) Low (<1%)ExcellentHigh>90%Hydrophobic Partitioning

V. References

  • [2] Title: Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography Source: MDPI URL:[Link]

  • [4] Title: Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography Source: PubMed / NIH URL:[Link]

  • [1] Title: Synthetic Strategies and Biological Diversity of Biflavonoids: Current Status and Perspective Source: MDPI URL:[Link]

  • [3] Title: Visible-Light Mediated Radical Alkylation of Flavones: A Modular Access to Nonsymmetrical 3,3″-Biflavones Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Diaryl Ether Linkage Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Application Support Center for diaryl ether synthesis. The construction of the diaryl ether (Ar–O–Ar') linkage is a critical, yet notoriously challenging, transformation in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for diaryl ether synthesis. The construction of the diaryl ether (Ar–O–Ar') linkage is a critical, yet notoriously challenging, transformation in the synthesis of pharmaceuticals, agrochemicals, and complex natural products (such as vancomycin and thyroxine)[1][2].

Historically, chemists relied on harsh, unligated Ullmann conditions (>200 °C) that severely limited functional group tolerance[3]. Today, modern transition-metal catalysis—specifically ligand-accelerated Cu-catalyzed Ullmann couplings and Pd-catalyzed Buchwald-Hartwig cross-couplings—enables mild, highly specific C–O bond formation[4][5].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind reaction failures and provide self-validating workflows to ensure your synthetic success.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am observing significant aryl halide dehalogenation instead of C–O coupling in my Pd-catalyzed Buchwald-Hartwig reaction. How do I fix this?

The Causality: Dehalogenation (specifically protodehalogenation) occurs when the rate of reductive elimination of the C–O bond is too slow, allowing side reactions to outcompete the desired pathway. Unlike C–N bond formation, C–O reductive elimination from a Pd(II) center is thermodynamically and kinetically difficult due to the high electronegativity and lone-pair repulsion of the oxygen atom. The Solution: You must force the reductive elimination step by increasing the steric bulk and electron density of your ligand. Switch from standard phosphines to bulky biarylphosphines such as t-BuBrettPhos or RockPhos . These ligands possess a specialized bite angle and steric profile that "pushes" the aryl and phenoxide groups together, drastically accelerating C–O reductive elimination before protodehalogenation can occur[2][5].

Q2: My Cu-catalyzed Ullmann coupling requires temperatures >150 °C, leading to substrate degradation. Can I run this under milder conditions?

The Causality: Unligated copper requires massive thermal energy to overcome the high activation barrier of the oxidative addition step. Furthermore, Cu(I) is prone to disproportionation into Cu(0) and Cu(II) at high temperatures, killing the catalytic cycle. The Solution: Introduce a bidentate ligand to stabilize the Cu(I) oxidation state and increase the electron density at the metal center, which facilitates oxidative addition. Using N,N-dimethylglycine or β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can dramatically accelerate the reaction, allowing complete conversion at 80–100 °C[6][7]. TMHD, in particular, has been shown to tolerate electron-rich aryl bromides and electron-neutral phenols efficiently in NMP[7].

Q3: I am trying to couple highly sterically hindered ortho-substituted phenols, but both standard Cu and Pd methods are failing. What are my alternatives?

The Causality: Extreme steric bulk prevents the nucleophilic phenoxide from successfully coordinating to the metal center during the ligand exchange step. If the intermediate cannot form, the catalytic cycle stalls. The Solution: Bypass direct halide-phenol coupling entirely. Recent breakthroughs have demonstrated the decarbonylative etherification of aromatic esters using Pd or Ni catalysis[8]. By starting with an ester, the metal inserts into the acyl C–O bond, undergoes decarbonylation (loss of CO), and directly yields the sterically congested diaryl ether via reductive elimination[8]. Alternatively, for specialized chiral applications, N-heterocyclic carbene (NHC)-catalyzed atroposelective desymmetrization can construct complex, axially chiral diaryl ethers under mild conditions[9][10].

Part 2: Mechanistic Logic & Workflows

To effectively troubleshoot, you must visualize where the catalytic cycle is breaking down. The diagram below illustrates the ligand-accelerated Ullmann cycle.

UllmannCycle CuI Cu(I) Precatalyst + Bidentate Ligand OxAdd Oxidative Addition (Ar-X) CuI->OxAdd Ar-X CuIII Cu(III) Intermediate [Ar-Cu(III)-X] OxAdd->CuIII LigEx Ligand Exchange (Phenoxide replaces X) CuIII->LigEx Base, Ar'OH CuIII_OAr Cu(III) Intermediate [Ar-Cu(III)-OAr'] LigEx->CuIII_OAr RedElim Reductive Elimination CuIII_OAr->RedElim RedElim->CuI Cu(I) Regeneration Product Diaryl Ether (Ar-O-Ar') RedElim->Product

Fig 1: Copper-catalyzed Ullmann C-O coupling catalytic cycle highlighting key mechanistic intermediates.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Diaryl Ether Yield CheckMech Catalytic System Used? Start->CheckMech Ullmann Cu-Catalyzed (Ullmann) CheckMech->Ullmann Buchwald Pd-Catalyzed (B-H) CheckMech->Buchwald UllIssue High Temp Degradation? Ullmann->UllIssue BHIssue Dehalogenation / No C-O Bond? Buchwald->BHIssue UllSol Add TMHD or N,N-dimethylglycine Lower to 90°C UllIssue->UllSol Yes BHSol Use bulky biarylphosphine (e.g., t-BuBrettPhos) BHIssue->BHSol Yes

Fig 2: Decision tree for troubleshooting common diaryl ether synthesis failures.

Part 3: Quantitative Data & Optimization Matrix

Selecting the right conditions is a multivariate optimization problem. Use the following matrix to baseline your initial experimental design based on substrate electronics and sterics[1][3][7][8].

Reaction ParadigmOptimal CatalystPreferred LigandBaseSolventTemp (°C)Primary Use Case
Ullmann (Standard) CuI (5–10 mol%)N,N-dimethylglycineCs₂CO₃Dioxane / DMF90–110Electron-rich phenols, unhindered halides
Ullmann (Accelerated) CuCl (10 mol%)TMHDCs₂CO₃NMP100Rate acceleration for sterically hindered halides
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)t-BuBrettPhosK₃PO₄Toluene80–100Electron-deficient halides, broad functional group tolerance
Decarbonylative Ni(cod)₂ (10 mol%)dcyptCsFToluene150Bypassing halides entirely via aromatic esters

Part 4: Self-Validating Standard Operating Protocols (SOPs)

SOP 1: TMHD-Accelerated Cu-Catalyzed Ullmann Coupling

This protocol utilizes TMHD to stabilize Cu(I) and accelerate the reaction, preventing high-temperature degradation[7].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (0.1 equiv, 10 mol%), Cs₂CO₃ (2.0 equiv), the phenol (1.2 equiv), and the aryl halide (1.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically inactive for this cycle.

  • Ligand & Solvent Addition: Syringe in anhydrous, degassed NMP (to achieve 0.5 M concentration) followed by TMHD (0.2 equiv, 20 mol%).

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 100 °C for 12–24 hours.

  • Self-Validation Check: At 12 hours, withdraw a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Success: Disappearance of the aryl halide molecular ion peak and emergence of the Ar–O–Ar' mass peak.

    • Failure: If Ar–Ar homocoupling is detected, your Argon line is leaking O₂, causing oxidative homocoupling of the copper intermediate.

SOP 2: Pd-Catalyzed Buchwald-Hartwig Etherification

This protocol utilizes a bulky biarylphosphine to force rapid reductive elimination, suppressing protodehalogenation[5].

  • Preparation: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv, 2 mol%), t-BuBrettPhos (0.04 equiv, 4 mol%), K₃PO₄ (1.5 equiv), phenol (1.2 equiv), and aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.25 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and stir at 100 °C for 16 hours.

  • Self-Validation Check: Perform a TLC analysis (Hexanes/EtOAc).

    • Success: Complete consumption of the phenol (UV active/stains with KMnO₄).

    • Failure: If the aryl halide is consumed but the phenol remains unreacted, protodehalogenation is occurring. You must rigorously dry your K₃PO₄ base and ensure your solvent is strictly anhydrous, as trace water acts as a proton source for dehalogenation.

References

  • Recent Progress in Diaryl Ether Synthesis. ResearchGate (Synthesis 2006). Available at:[Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry (2024). Available at:[Link]

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters (Figshare). Available at:[Link]

  • Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications (J. Am. Chem. Soc. 2017). Available at:[Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH (Beilstein J Org Chem. 2012). Available at:[Link]

  • Carbene-Catalyzed Atroposelective Construction of Chiral Diaryl Ethers. ACS Publications (J. Org. Chem. 2024). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxidative Cyclization of Chalcones

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to resolve low yield issues during the oxidative cyclization of 2'-hydroxychalc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to resolve low yield issues during the oxidative cyclization of 2'-hydroxychalcones to flavonoids (flavones, flavonols, and aurones).

Section 1: Mechanistic Divergence & Reagent Selection

Before troubleshooting a "low yield," it is critical to confirm that your reaction is not simply achieving a high yield of an unintended regioisomer. The 2'-hydroxychalcone scaffold acts as a mechanistic branch point; the choice of oxidant directly dictates the cyclization pathway[1][2].

  • Iodine ( I2​ ) / DMSO : Favors a 6-endo-trig cyclization, forming a flavanone intermediate that is subsequently oxidized to a flavone[3][4].

  • Mercury(II) acetate ( Hg(OAc)2​ ) / Pyridine : Acts as an electrophilic trigger that strongly directs the nucleophilic attack of the phenol oxygen to the α -carbon (5-exo-trig), yielding aurones[5].

  • Hydrogen Peroxide ( H2​O2​ ) / NaOH : Triggers the Algar-Flynn-Oyamada (AFO) oxidation, yielding flavonols[2].

MechanisticPathways A 2'-Hydroxychalcone (Branch Point) B Flavanone Intermediate A->B I2 / DMSO (Intramolecular Oxa-Michael) D Aurone (5-exo-trig) A->D Hg(OAc)2 / Pyridine E Flavonol (AFO Oxidation) A->E H2O2 / NaOH C Flavone (6-endo-trig) B->C Oxidation (-2H)

Divergent oxidative cyclization pathways of 2'-hydroxychalcones.

Section 2: Diagnostic FAQ & Troubleshooting Logic

Q1: My reaction stalls, and TLC shows predominantly starting material. How do I force completion? Causality & Solution : Stalled reactions typically indicate catalyst deactivation or insufficient thermal energy to overcome the activation barrier of the initial intramolecular oxa-Michael addition[6]. Iodine acts as both a Lewis acid and an oxidant; if the DMSO is wet, water can coordinate with iodine, reducing its efficacy.

  • Action: Ensure DMSO is strictly anhydrous. If using the classical I2​ /DMSO method, gradually increase the temperature to 120–140 °C[3]. Alternatively, applying microwave irradiation (120 °C for 30 mins)[4] or ultrasonic irradiation[7] can drastically reduce reaction times and improve yields by enhancing mass transfer and localized heating.

Q2: I am trying to synthesize a flavone, but NMR shows a 5-membered heterocyclic ring (an aurone). Why did the regioselectivity shift? Causality & Solution : The regioselectivity of cyclization is highly dependent on the metal/oxidant used. Reagents like Hg(OAc)2​ , CuBr2​ , or Thallium(III) nitrate strongly direct the oxygen nucleophile to the α -carbon, forming the 5-membered aurone ring[1][3].

  • Action: If a flavone is the target, switch to I2​ /DMSO[4] or an electrochemical oxidative cyclization method using an iodide mediator in an undivided cell[8].

Q3: The reaction completes, but I get a complex mixture with multiple spots on TLC. How do I minimize side reactions? Causality & Solution : Over-oxidation, halogenation of the aromatic rings, or polymerization can occur if the oxidant stoichiometry is too high or conditions are too harsh[6]. For instance, excess iodine can lead to iodinated flavone derivatives.

  • Action: Optimize the molar ratio. Iodine can often be used in catalytic amounts (0.1 - 0.2 equivalents) if a terminal oxidant (like DMSO itself, which gets reduced to dimethyl sulfide) is present to regenerate the active iodine species[4].

TroubleshootingLogic Start Issue: Low Yield Detected TLC Run TLC Analysis Start->TLC SM Mostly Starting Material TLC->SM Incomplete Conversion Mix Multiple Side Products TLC->Mix Degradation/Over-reaction Temp Check Solvent Moisture & Increase Temp SM->Temp Stoich Check Oxidant Equivalents & Side Reactions Mix->Stoich Opt1 Use Microwave or Ultrasonic Irradiation Temp->Opt1 Opt2 Reduce Oxidant to Catalytic Amounts Stoich->Opt2

Diagnostic workflow for troubleshooting low yield in chalcone cyclizations.

Section 3: Quantitative Data on Cyclization Conditions

Selecting the right conditions balances yield, time, and environmental impact. The table below summarizes comparative data for different oxidative cyclization strategies[3][4][5][7][8].

Method / ReagentTarget ProductTypical TempTimeAvg. YieldKey Advantage / Limitation
I2​ (1.0 eq) / DMSO Flavone120–140 °C2–4 h70–85%Reliable, but requires high heat and stoichiometric iodine.
I2​ (cat.) / DMSO (Microwave) Flavone120 °C15–30 min85–95%Extremely fast; prevents thermal degradation side-products.
ICl / DMSO (Ultrasound) Flavone50–60 °C10–20 min88–96%Low temperature, high yield; requires specialized equipment.
Hg(OAc)2​ / Pyridine AuroneReflux (115 °C)1–2 h65–80%Highly regioselective for aurones; highly toxic reagent.
Electrochemical (NaI, EtOH/ H2​O ) FlavoneRoom Temp2–4 h75–90%Green chemistry, no external strong oxidants; requires potentiostat.
Section 4: Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Synthesis of Flavones ( I2​ /DMSO)

Mechanistic Rationale: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy of the oxa-Michael addition without the prolonged thermal exposure that causes polymerization. DMSO acts as both solvent and terminal oxidant, allowing iodine to be used catalytically[4].

  • Preparation : In a microwave-safe reaction vial, dissolve 1.0 mmol of 2'-hydroxychalcone in 2.0 mL of anhydrous DMSO[4].

    • Self-Validation: The solution should be bright yellow/orange, characteristic of the extended conjugation in chalcones.

  • Catalyst Addition : Add 0.2 mmol (catalytic) of Iodine ( I2​ ). Seal the vessel securely[4].

  • Reaction : Irradiate the mixture in a microwave reactor at 120 °C for 15–30 minutes[3].

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The chalcone spot (visible yellow, UV active) will disappear. A new spot (flavone) will appear, which typically fluoresces bright blue under 365 nm UV light, confirming the formation of the rigid, planar chromen-4-one system.

  • Work-Up : Cool to room temperature and pour the mixture into 20 mL of ice-cold 20% aqueous Sodium Thiosulfate ( Na2​S2​O3​ )[3][4].

    • Self-Validation: The thiosulfate reduces any remaining I2​ to I− . The brown iodine color will immediately fade to pale yellow/colorless, preventing post-reaction halogenation.

  • Isolation : Filter the resulting precipitate via a Büchner funnel, wash with cold distilled water until washings are neutral, and recrystallize from ethanol[3][4].

Protocol B: Regioselective Synthesis of Aurones ( Hg(OAc)2​ /Pyridine)

Mechanistic Rationale: The electrophilic mercury species coordinates strongly to the alkene, directing the nucleophilic attack of the phenol oxygen to the α -carbon (5-exo-trig), followed by oxidation to form the benzylidenebenzofuran-3(2H)-one (aurone) scaffold[5].

  • Preparation : Dissolve 1.0 mmol of 2'-hydroxychalcone in 10 mL of anhydrous pyridine in a round-bottom flask[5].

  • Reagent Addition : Add 1.1 mmol of Mercury(II) acetate ( Hg(OAc)2​ )[5].

  • Reaction : Heat to reflux (~115 °C) for 1 hour[5].

    • Self-Validation: As the reaction proceeds, metallic mercury may precipitate as a byproduct of the oxidation step, indicating successful redox turnover.

  • Work-Up : Cool the mixture and carefully acidify with 10% aqueous HCl[5].

    • Self-Validation: Acidification neutralizes the pyridine solvent (forming water-soluble pyridinium chloride) and drives the precipitation of the aurone.

  • Isolation : Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography[5].

References
  • Benchchem. "Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem".
  • SciSpace. "A convenient method for lactonization of α-allyl esters using iodine in dimethyl- sulphoxide - SciSpace".
  • Benchchem. "Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis - Benchchem".
  • PMC. "Flavones and Related Compounds: Synthesis and Biological Activity - PMC".
  • PubMed. "Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride - PubMed".
  • Chula Digital Collections. "Electrochemical cyclization of chalcones for synthesis of flavones - Chula Digital Collections".
  • PMC. "Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC".
  • University of Cambridge. "Divergent Total Syntheses of Flavonoid Natural Products Isolated From Rosa rugosa and Citrus unshiu - University of Cambridge".
  • Benchchem. "Technical Support Center: Optimizing Chalcone Cyclization - Benchchem".

Sources

Troubleshooting

How to improve the solubility of Tetrahydroochnaflavone for bioassays

Technical Support Center: Optimizing Tetrahydroochnaflavone Solubility for Bioassays Overview Tetrahydroochnaflavone is a complex biflavonoid consisting of naringenin and eriodictyol moieties linked via a diaryl ether bo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Tetrahydroochnaflavone Solubility for Bioassays

Overview Tetrahydroochnaflavone is a complex biflavonoid consisting of naringenin and eriodictyol moieties linked via a diaryl ether bond[1]. While it exhibits promising biological activities, its structural features—specifically its high molecular weight, rigid planar conformation, and strong intermolecular hydrogen bonding—result in a high crystal lattice energy. This makes it notoriously hydrophobic and prone to precipitation in aqueous biological assays. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Frequently Asked Questions (Fundamentals & Causality)

Q1: Why does Tetrahydroochnaflavone instantly precipitate when I dilute my DMSO stock into cell culture media? Causality: This is a classic case of solvent-shift precipitation. Tetrahydroochnaflavone is highly soluble in aprotic solvents like DMSO. However, when introduced into an aqueous buffer (like DMEM or RPMI), the local concentration of water rapidly increases. The water molecules cannot energetically overcome the biflavonoid's crystal lattice energy. Consequently, the compound self-associates through hydrophobic interactions and crashes out of solution before it can interact with cellular targets.

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? Causality: No. For in vitro cell-based assays, DMSO concentrations exceeding 0.1% - 0.5% (v/v) induce significant cytotoxicity, alter membrane permeability, and cause transcriptomic shifts that will confound your bioassay results. You must employ formulation strategies—such as cyclodextrin inclusion or solid dispersions—to enhance aqueous solubility without relying on toxic co-solvents[2].

Q3: What is the most effective carrier for in vivo oral bioavailability studies? Causality: Amorphous Solid Dispersions (ASDs) using hydrophilic polymers like Polyvinylpyrrolidone (PVP K-30) are highly recommended. ASDs trap the biflavonoid in a high-energy amorphous state, disrupting the crystal lattice. This significantly enhances the dissolution rate and gastrointestinal absorption compared to the crystalline powder[3].

Part 2: Troubleshooting Guide & Validated Protocols

Issue 1: Precipitation in Aqueous in vitro Assays

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic Tetrahydroochnaflavone molecule, masking it from the aqueous environment and increasing apparent solubility by orders of magnitude[4].

Step-by-Step Methodology:

  • Molar Calculation: Weigh Tetrahydroochnaflavone and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Co-Solvent Dissolution: Dissolve the biflavonoid in a minimal volume of methanol. Dissolve the HP-β-CD in deionized water.

  • Complexation: Slowly add the methanolic biflavonoid solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 25°C.

  • Equilibration: Stir the mixture for 24–48 hours in the dark to allow the host-guest thermodynamic equilibrium to establish.

  • Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, fluffy powder.

  • Self-Validation Step: Reconstitute the powder in PBS. Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis (λmax ~290 nm). If the concentration matches the theoretical yield and no pellet forms, the inclusion is successful and the complex is ready for dosing.

G N1 Weigh Tetrahydroochnaflavone & HP-β-CD (1:1 Molar) N2 Dissolve in Co-solvent (Methanol/Water) N1->N2 N3 Magnetic Stirring (24-48h at 25°C) N2->N3 N4 Solvent Evaporation (Rotary Evaporator) N3->N4 N5 Lyophilization (Freeze Drying) N4->N5 N6 Dry Inclusion Complex Ready for Bioassay N5->N6

Workflow for preparing Tetrahydroochnaflavone HP-β-CD inclusion complexes.

Issue 2: Poor Oral Bioavailability in Animal Models

Solution: Amorphous Solid Dispersion (ASD) Formulation For in vivo pharmacokinetic studies, converting the crystalline biflavonoid into an amorphous state using a polymer matrix prevents recrystallization in the GI tract[5].

Step-by-Step Methodology:

  • Matrix Selection: Select PVP K-30 as the hydrophilic carrier.

  • Dissolution: Dissolve Tetrahydroochnaflavone and PVP K-30 (1:4 w/w ratio) in anhydrous ethanol. Sonicate until completely clear.

  • Evaporation: Transfer to a round-bottom flask and evaporate the ethanol using a rotary evaporator at 50°C until a thin, dry film forms on the glass wall.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Pulverization: Scrape the film, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The disappearance of sharp diffraction peaks and the absence of the biflavonoid's melting endotherm confirm a successful amorphous solid dispersion.

G Start Precipitation in Assay? CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO Yes ReduceDMSO Use HP-β-CD complex or NaDES CheckDMSO->ReduceDMSO Yes CheckMedia In vivo or In vitro? CheckDMSO->CheckMedia No InVitro Pre-mix with FBS/BSA before media addition CheckMedia->InVitro In vitro InVivo Formulate as Amorphous Solid Dispersion (ASD) CheckMedia->InVivo In vivo

Troubleshooting logic tree for resolving Tetrahydroochnaflavone precipitation.

Issue 3: Need for a "Green" Solubilization Method for Microbiological Assays

Solution: Natural Deep Eutectic Solvents (NaDES) If cyclodextrins interfere with your specific assay, betaine-based NaDES (e.g., Betaine:Glycerol with 20% water) offer a biocompatible, highly polar environment that can increase flavonoid solubility by over 1000-fold compared to water[6]. These are particularly useful for antimicrobial disk diffusion or broth microdilution assays where traditional organic solvents would kill the bacterial strains.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements and best use cases for each formulation strategy applied to highly lipophilic biflavonoids.

Formulation StrategyCarrier / ExcipientExpected Solubility Enhancement (Fold Increase vs. Water)Primary Bioassay ApplicationKey Advantage
Co-solvency DMSO (max 0.5% v/v)10x - 50xHigh-throughput enzymatic assaysSimple preparation; low cost.
Inclusion Complex HP-β-Cyclodextrin100x - 400xCell culture (in vitro viability/mechanistic)Optically clear; masks lipophilicity.
Amorphous Solid Dispersion PVP K-3050x - 100x (Dissolution Rate)In vivo pharmacokinetics (oral gavage)Bypasses crystal lattice energy barrier.
NaDES Betaine:Glycerol (1:2)> 1000xMicrobiological assays (MIC/MBC testing)Highly biocompatible; zero VOCs.

Part 4: References

  • First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone. Chinese Journal of Organic Chemistry.[Link]

  • Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. National Institutes of Health (NIH).[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.[Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering.[Link]

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science.[Link]

Sources

Optimization

Technical Support Center: Refinement of HPLC Separation for Tetrahydroochnaflavone Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of tetrahydroochnaflavone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of tetrahydroochnaflavone. This naturally occurring biflavonoid contains multiple chiral centers (C-2, C-3 and C-2'', C-3'') and an ether linkage, resulting in a complex mixture of diastereomers and enantiomers[1][2].

Because these isomers share identical planar structures and molecular weights, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve them[3]. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols required to achieve baseline separation of these challenging stereoisomers.

Chromatographic Workflow Logic

To successfully isolate optically pure tetrahydroochnaflavone isomers, a two-dimensional approach is required: first separating the diastereomers based on subtle spatial hydrophobicity differences, followed by chiral recognition of the enantiomeric pairs[4].

HPLC_Workflow N1 Crude Extract (Tetrahydroochnaflavone Mixture) N2 Reversed-Phase HPLC (C18 / PFP) Gradient: MeOH/H2O + 0.02% TFA N1->N2 Matrix Cleanup N3 Diastereomer Fractionation (Isolating specific pairs) N2->N3 Hydrophobic Separation N4 Chiral HPLC (Cellulose-1 CSP) Isocratic: Hexane/EtOH (7:3) N3->N4 Target Pair Transfer N5 Enantiomer Resolution (e.g., 2S,2''S vs 2R,2''R) N4->N5 Chiral Recognition N6 Stereochemical Validation (ECD & Optical Rotation) N5->N6 Fraction Collection

Workflow for the multi-dimensional HPLC separation of biflavonoid stereoisomers.

Troubleshooting Guides & FAQs

Q1: Why do my tetrahydroochnaflavone isomers co-elute as a single, broad peak on a standard C18 column? Causality: Standard Octadecylsilane (C18) columns rely predominantly on dispersive hydrophobic interactions. Because the stereoisomers of tetrahydroochnaflavone have nearly identical lipophilicity, the C18 phase cannot differentiate their spatial arrangements. Solution: To separate the diastereomers, switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring introduces π−π , dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to the spatial orientation of the biflavonoid's functional groups. To separate the enantiomers, you must bypass RP-HPLC entirely and utilize a Chiral Stationary Phase (CSP), such as a polysaccharide derivative (e.g., Cellulose-1 or Amylose-3)[4][5].

Q2: I am experiencing severe peak tailing during the reversed-phase separation of the crude extract. How can I improve peak symmetry? Causality: Tetrahydroochnaflavone possesses multiple phenolic hydroxyl groups. On a silica-based column, these weakly acidic groups (pKa ~9) can act as hydrogen bond donors or undergo ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the stationary phase. Solution: Introduce an acidic modifier to the mobile phase. Adding 0.02% Trifluoroacetic acid (TFA) or 0.1% Formic Acid ensures the local pH remains well below the pKa of the phenolic groups, keeping them fully protonated and neutral[4]. This suppresses secondary silanol interactions and sharpens the peaks.

Q3: How does column temperature affect the chiral separation of these biflavonoids? Causality: Chiral recognition on polysaccharide columns is driven by the thermodynamics of transient diastereomeric complexes formed between the enantiomers and the chiral cavities of the stationary phase. Lower temperatures generally increase the rigidity of these cavities, enhancing the steric fit and improving stereoselectivity ( α ). However, temperatures that are too low will impede mass transfer, leading to peak broadening. Solution: Thermostat the column strictly between 25 °C and 30 °C[5]. If baseline resolution (Rs > 1.5) is not achieved at 30 °C, lower the temperature to 20 °C and proportionally decrease the flow rate to manage the resulting increase in system backpressure.

Step-by-Step Methodology: Protocol for Chiral HPLC Resolution of Tetrahydroochnaflavone Enantiomers

This self-validating protocol details the normal-phase chiral resolution of tetrahydroochnaflavone enantiomers following initial diastereomer cleanup. Normal-phase conditions are prioritized here because non-polar solvents enhance the hydrogen bonding and steric interactions required for the CSP to differentiate the enantiomers[5].

Phase 1: Sample Preparation

  • Evaporate the pre-purified diastereomeric fraction of tetrahydroochnaflavone to dryness under a gentle stream of nitrogen.

  • Reconstitute the pellet in the exact mobile phase (Hexane/Absolute Ethanol, 70:30 v/v) to a concentration of 1.0 to 5.0 mg/mL[5]. Note: Matching the diluent to the mobile phase prevents solvent shock, which can cause peak splitting or fronting.

  • Filter the solution through a 0.22 µm PTFE syringe filter. PTFE is mandatory due to its chemical compatibility with hexane.

Phase 2: Chromatographic Setup

  • Column Installation: Install a Phenomenex Lux 3 µm Cellulose-1 (250 mm × 4.6 mm) column or a structurally equivalent Chiralpak AD-H column[4][5].

  • System Equilibration: Flush the system with Isopropanol for 30 minutes to remove any aqueous RP-HPLC residues, then equilibrate with the mobile phase (Hexane/Ethanol 70:30 v/v) until the baseline is completely stable.

  • Parameters: Set the flow rate to 0.5 mL/min and thermostat the column compartment to exactly 30 °C[5].

Phase 3: Execution and Detection

  • Inject 10 µL of the prepared sample.

  • Monitor the elution using a Diode Array Detector (DAD) set to 280 nm[4][5]. Biflavonoids exhibit strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio.

  • Run the isocratic method for at least 45 minutes to ensure all strongly retained enantiomers have eluted.

Phase 4: Fraction Collection and Validation

  • Collect the resolved peaks manually based on the UV trace.

  • To validate the absolute configuration of the separated enantiomers, subject the fractions to Electronic Circular Dichroism (ECD) spectroscopy. Compare the experimental Cotton effects against Time-Dependent Density Functional Theory (TDDFT) simulated spectra[6][7].

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters required to transition from diastereomer cleanup to absolute enantiomer resolution.

Chromatographic ParameterPhase 1: Diastereomer SeparationPhase 2: Enantiomer Resolution
Stationary Phase Pentafluorophenyl (PFP) or C18Cellulose-1 (Polysaccharide CSP)
Mobile Phase Methanol / H₂O (Gradient)Hexane / Ethanol (70:30 Isocratic)
Acidic Modifier 0.02% TFA or 0.1% Formic AcidNone required in Normal Phase
Flow Rate 1.0 - 1.2 mL/min0.5 mL/min
Column Temperature 35 °C30 °C
Detection Wavelength 280 nm280 nm
Primary Separation Mechanism Hydrophobic & π−π interactionsSteric fit & H-bonding in chiral cavity
Target Resolution (Rs) > 2.0 (Between diastereomers)> 1.5 (Between enantiomers)
References
  • Source: benchchem.
  • Title: A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron.
  • Title: (PDF)
  • Source: nih.
  • Title: (PDF)
  • Source: nih.
  • Title: (aS)

Sources

Troubleshooting

Avoiding decomposition of chalcone intermediates during synthesis

Technical Support Center: Troubleshooting Chalcone Synthesis & Preventing Decomposition Welcome to the Technical Support Center for chalcone synthesis. Chalcones (1,3-diaryl-2-propen-1-ones) are highly valuable α,β-unsat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Chalcone Synthesis & Preventing Decomposition

Welcome to the Technical Support Center for chalcone synthesis. Chalcones (1,3-diaryl-2-propen-1-ones) are highly valuable α,β-unsaturated ketones that serve as critical intermediates in the biosynthesis and synthetic development of flavonoids, isoflavonoids, and various heterocyclic therapeutics[1][2].

While the standard Claisen-Schmidt condensation is the most widely utilized method for synthesizing these scaffolds, researchers frequently encounter yield-limiting issues such as product decomposition, tar formation, and competing side reactions[1][3]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you optimize chalcone stability and purity.

Mechanistic Workflow: Pathways and Pitfalls

To successfully troubleshoot a reaction, you must first understand the competing kinetic pathways. The Claisen-Schmidt condensation is a delicate balance between the desired aldol condensation/dehydration sequence and several degradative side reactions[3].

ChalconeSynthesis SM Ketone + Aldehyde (Starting Materials) Enolate Enolate Intermediate SM->Enolate Base/Acid Catalyst Decomp Polymerization / Tar (Decomposition) SM->Decomp Harsh Conditions (High Temp/Strong Base) Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack SelfCond Self-Condensation (Byproduct) Enolate->SelfCond Ketone + Ketone Chalcone Chalcone (E-isomer) (Target Product) Aldol->Chalcone Dehydration (-H2O) Michael Michael Adduct (1,5-Dicarbonyl) Chalcone->Michael Excess Enolate Attack

Claisen-Schmidt condensation pathways and competing decomposition/side reactions.

Troubleshooting Q&A

Q1: My reaction mixture turns dark brown or forms a tar-like substance, and I cannot isolate a solid product. What causes this decomposition? A1: A dark coloration or tar formation is a classic indicator of polymerization or decomposition of the starting materials and products[3]. Mechanistically, this is driven by overly harsh reaction conditions. Aldehydes subjected to strong basic conditions (especially those lacking α-hydrogens) can undergo the Cannizzaro disproportionation reaction[3]. Furthermore, the α,β-unsaturated carbonyl system of the newly formed chalcone is highly susceptible to base-catalyzed polymerization at elevated temperatures.

  • Causality-Driven Solution: Moderate the reaction kinetics. Perform the initial enolate formation in an ice bath (0–5 °C) to control the exothermic nature of the reaction, and avoid excessively high concentrations of strong bases (e.g., >50% NaOH)[3]. If your substrates are highly prone to degradation, consider switching to milder bases (like Ba(OH)₂) or Lewis acid catalysts[1].

Q2: I am isolating a significant amount of an oily byproduct with a higher molecular weight than my target chalcone. How do I prevent this? A2: You are likely observing the formation of a Michael adduct (a 1,5-dicarbonyl compound). Once the target chalcone is formed, its conjugated double bond acts as a potent Michael acceptor. If unreacted ketone enolate remains in the system, it will perform a conjugate addition onto the chalcone[3].

  • Causality-Driven Solution: Control the stoichiometry. Using a slight molar excess of the aldehyde (e.g., 1.05 to 1.1 equivalents) ensures complete consumption of the ketone enolate, thereby eliminating the nucleophile responsible for the Michael addition[3]. Additionally, maintaining a lower reaction temperature suppresses this secondary pathway, as Michael additions typically have a higher activation energy than the initial aldol condensation[3].

Q3: My substrates contain sensitive functional groups (e.g., hydroxyls, halogens). Standard aqueous base catalysis leads to baseline decomposition on my TLC. What are the alternative protocols? A3: Highly functionalized substrates (like 2',5'-dihydroxyacetophenone) are prone to oxidation and decomposition under standard aqueous alkaline conditions[4].

  • Causality-Driven Solution: Transition to a solvent-free mechanochemical protocol or use alternative catalysts. Solvent-free grinding with solid NaOH drastically reduces reaction times from hours to minutes, limiting the product's exposure to degradative conditions[5]. Alternatively, utilizing eco-friendly catalysts like Bismuth(III) chloride (BiCl₃) or silicotungstic acid under solvent-free conditions provides excellent chemoselectivity and high yields without the formation of decomposition byproducts[6].

Quantitative Data: Impact of Reaction Conditions on Chalcone Stability

The table below summarizes how different catalytic environments influence the yield and the risk of intermediate decomposition.

Catalyst / ConditionTemperatureReaction TimeTypical YieldSide Reaction / Decomposition Risk
50% NaOH (Aqueous) Reflux2 - 12 h30 - 60%High (Tar formation, Cannizzaro reaction, Polymerization)[3]
10% NaOH (Ethanol) 0 °C to RT1 - 4 h70 - 85%Moderate (Michael addition occurs if ketone is in excess)[3]
BF₃-Et₂O (Acidic) Room Temp2 - 6 h80 - 90%Low (Ideal for base-sensitive hydroxylated aromatic rings)[7]
Solid NaOH (Solvent-Free) Room Temp10 - 15 min85 - 98%Very Low (Rapid conversion kinetically starves degradation pathways)[5]
BiCl₃ (Solvent-Free) 80 °C5 - 20 min88 - 95%Very Low (Eco-friendly, highly chemoselective, no pollutants)[6]

Self-Validating Standard Operating Procedure (SOP)

Optimized Solvent-Free Mechanochemical Synthesis of Chalcones Rationale: This green chemistry protocol is specifically designed to avoid decomposition. By eliminating the bulk solvent, the effective concentration of the reactants is maximized. This accelerates the desired Claisen-Schmidt condensation so dramatically that slower decomposition and Michael addition pathways are kinetically starved[5].

Step 1: Reagent Preparation Ensure your porcelain mortar and pestle are completely dry. Add 5.0 mmol of the aryl ketone (e.g., acetophenone) and 5.0 mmol of the aromatic aldehyde (e.g., benzaldehyde) into the mortar[5].

Step 2: Catalyst Addition Add exactly 1 equivalent (5.0 mmol, ~0.2 g) of solid NaOH[5].

  • Critical Causality: Do not use excess base. Localized friction heating during the grinding phase combined with excess base can trigger immediate polymerization of the aldehyde.

Step 3: Mechanochemical Activation (Grinding) Grind the mixture vigorously for 5 to 10 minutes.

  • Self-Validation Checkpoint: The mixture will transition from a solid/liquid suspension to a distinct yellow or orange paste[5]. This color change is your physical validation that the highly conjugated α,β-unsaturated carbonyl system of the chalcone has successfully formed. If the paste turns dark brown or black, localized overheating has occurred.

Step 4: Quenching the Catalyst Immediately suspend the colored paste in 15–20 mL of ice-cold distilled water. This dissolves the NaOH catalyst and halts all kinetic pathways, preventing post-reaction degradation.

Step 5: Isolation and Purification Isolate the solid chalcone via vacuum filtration. Wash the filter cake repeatedly with ice-cold water.

  • Self-Validation Checkpoint: Test the filtrate with pH paper. Continue washing until the filtrate is completely pH neutral. This validates the total removal of the NaOH catalyst, which is mandatory to prevent base-catalyzed degradation during storage.

Step 6: Structural Verification Recrystallize the crude product from hot ethanol. The resulting crystals will typically be the thermodynamically stable (E)-isomer[8].

References

  • Source: benchchem.
  • Source: jchemrev.
  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: core.ac.
  • Source: acs.
  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)

Sources

Optimization

Technical Support Center: Scaling Up 2,3,2'',3''-Tetrahydroochnaflavone Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3,2'',3''-tetrahydroochnaflavone. Translating the synthesis of asymmetric biflavanones from the bench to the pilot plant presents unique thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3,2'',3''-tetrahydroochnaflavone. Translating the synthesis of asymmetric biflavanones from the bench to the pilot plant presents unique thermodynamic and kinetic challenges. Unlike its fully oxidized counterpart, ochnaflavone, preserving the saturated C-ring of the tetrahydro derivative requires precise control over the chalcone-flavanone equilibrium and strict mitigation of oxidative side-reactions.

This guide provides a validated, self-correcting framework for drug development professionals and synthetic chemists to successfully scale this complex biflavonoid.

Process Visualization

G A Aryl Halide + Phenol B Diaryl Ether Intermediate A->B SNAr / K2CO3 Exotherm Control C Ether-Linked Bichalcone B->C Claisen-Schmidt Condensation D 2,3,2'',3''-Tetrahydro- ochnaflavone C->D Acidic Cyclization (Oxalic Acid)

Synthetic workflow for 2,3,2'',3''-Tetrahydroochnaflavone scale-up.

Quantitative Scale-Up Metrics: Lab vs. Pilot Scale

To maintain yield and purity, several physicochemical parameters must be adjusted when moving from a 100 mL flask to a 10 L reactor.

Process ParameterLab Scale (100 mL / 10 mmol)Pilot Scale (10 L / 1 mol)Causality for Adjustment
SNAr Temperature 80 °C70 °CLowered to control the exponential heat release (exotherm) of the nucleophilic substitution at scale.
SNAr Base KOH (Powdered)K₂CO₃ (Powdered)Milder base prevents Cannizzaro disproportionation of the aldehyde during prolonged pilot heating.
Mixing (Condensation) Magnetic Stirring (300 rpm)Anchor Impeller (150 rpm)Bichalcone precipitation causes severe viscosity spikes; anchor impellers prevent cavern formation.
Cyclization Time 24 hours72 hoursMass transfer limitations in the solid-liquid slurry prolong the chalcone-flavanone equilibrium shift.
Deprotection Temp 0 °C-20 °C to 0 °CStrict cryogenic control prevents BBr₃-mediated cleavage of the central diaryl ether bond.
Self-Validating Experimental Protocols

The following methodologies are engineered with built-in diagnostic checkpoints, ensuring that each step validates itself before you proceed to the next.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether
  • Procedure: Combine the fluorinated benzaldehyde derivative and the phenolic acetophenone in anhydrous DMF (10 volumes). Add finely powdered K₂CO₃ (2.5 eq) and heat the reactor to 70 °C under nitrogen for 12 hours.

  • Causality: DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr. K₂CO₃ is utilized instead of stronger bases (like KOH) at scale to prevent Cannizzaro-type disproportionation of the aldehyde under prolonged heating.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC-UV. The system validates itself when the chromatogram shows the complete depletion of the limiting phenol and the appearance of a single, more lipophilic product peak (the diaryl ether). A secondary validation is a stable baseline without drifting, indicating the absence of polymeric byproducts.

Phase 2: Claisen-Schmidt Condensation to Bichalcone
  • Procedure: Dissolve the diaryl ether dialdehyde and 2'-hydroxyacetophenone derivative in ethanol (15 volumes). Cool the reactor to 0 °C, then slowly charge powdered KOH (4.0 eq) in portions over 2 hours. Stir overnight, allowing the reactor to naturally warm to room temperature.

  • Causality: The base deprotonates the acetophenone to form an enolate, which attacks the aldehyde. The low temperature during addition is critical at scale to control the initial exotherm and prevent the self-condensation of the acetophenone.

  • Self-Validation Checkpoint: This reaction provides an immediate visual self-validation: a stark transition from a pale solution to a thick, deep yellow/orange precipitate. This color shift is the direct physical manifestation of the extended conjugated π -system formed by the new chalcone double bonds.

Phase 3: Acid-Induced Cyclization to Tetrahydroochnaflavone
  • Procedure: Suspend the ether-linked bichalcone in ethanol (20 volumes). Add a catalytic amount of oxalic acid (0.5 eq) and heat to 80 °C under a strict nitrogen sparge for 72 hours.

  • Causality: The cyclization of a chalcone to a flavanone is a reversible equilibrium process. Strong bases or halogens (like iodine in pyridine) will drive the reaction toward the fully oxidized ochnaflavone via oxidative dehydrogenation [1]. Oxalic acid provides the necessary protonation to activate the enone for intramolecular nucleophilic attack by the phenolic hydroxyl, without acting as an oxidant.

  • Self-Validation Checkpoint: The reaction is complete when ¹H NMR of an evaporated aliquot shows the complete disappearance of the trans-alkene double bond protons (typically doublets at ~7.5–8.0 ppm, J = 16 Hz) and the emergence of an ABX spin system (~2.8, 3.1, and 5.4 ppm). This ABX pattern is the definitive structural signature of the newly formed saturated C-ring of the biflavanone.

Troubleshooting & FAQs

Q1: During the pilot-scale cyclization, we are isolating significant amounts of the fully oxidized ochnaflavone instead of the desired tetrahydroochnaflavone. How do we prevent this? Causality: Tetrahydroochnaflavone is highly susceptible to trace-metal catalyzed oxidative dehydrogenation, especially when exposed to atmospheric oxygen at elevated temperatures. Basic conditions (e.g., using iodine in pyridine, which is the standard method for synthesizing ochnaflavone [1]) actively promote this aromatization. Solution: To preserve the tetrahydro state, you must strictly use acidic conditions (such as oxalic acid) [1]. Furthermore, sparge the reactor with high-purity nitrogen for 30 minutes prior to heating. If your pilot reactor utilizes exposed Hastelloy or stainless steel that might leach catalytic trace metals, incorporate metal-scavenging resin filters into your solvent loop.

Q2: The Claisen-Schmidt condensation stalls at ~60% conversion in the 10 L reactor, despite reaching >95% in a 100 mL laboratory flask. Causality: The ether-linked bichalcone intermediate is highly crystalline and insoluble in the ethanol/water mixture. As it precipitates, it creates a non-Newtonian slurry. In a lab flask, a magnetic stir bar creates enough shear to maintain mixing. In a 10 L reactor, standard pitch-blade impellers cause "cavern formation," leaving the bulk of the reactor unmixed and starving the reaction of unreacted starting materials. Solution: Switch to a high-torque anchor or helical ribbon impeller designed to sweep the reactor walls. Alternatively, increase the solvent volume by 40% to maintain a stirrable slurry and ensure homogeneous mass transfer.

Q3: We observe cleavage of the diaryl ether bond during the final deprotection step when using BBr₃ to remove methyl ethers. Causality: While the diaryl ether bond is generally stable and is a defining feature of the ochnaflavone family [2], harsh Lewis acids like Boron tribromide (BBr₃) can occasionally mediate ether cleavage if the reaction temperature exceeds 0 °C. This occurs due to the over-activation of the adjacent electron-rich aromatic rings [3]. Solution: Strictly control the exotherm during BBr₃ addition by using a dry ice/acetone bath. Maintain the internal temperature below -20 °C during the addition phase, and never let it exceed 0 °C during the reaction phase. Quench meticulously with methanol at -20 °C before aqueous workup.

References
  • Heerden, F. R. van, et al. "Total synthesis of ochnaflavone." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Wikipedia Contributors. "Ochnaflavone." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

  • Yu, S., et al. "Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids." Molecules, 2021. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the P388 Murine Lymphocytic Leukemia Cytotoxicity of Tetrahydroochnaflavone: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from natural product isolation to validated lead compound requires rigorous, self-validating experimental designs. Biflavonoids—d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from natural product isolation to validated lead compound requires rigorous, self-validating experimental designs. Biflavonoids—dimeric flavonoids linked by C-C or C-O-C bonds—have emerged as potent scaffolds in oncology. Among these, 2,3,2'',3''-Tetrahydroochnaflavone , an ether-linked biflavonoid isolated from the leaves of Quintinia acutifolia, has demonstrated specific cytotoxic efficacy against P388 murine lymphocytic leukemia cells[1][2].

This guide objectively compares the anti-leukemic performance of Tetrahydroochnaflavone against structural analogs and standard chemotherapeutics, while providing a field-proven, self-validating protocol for assessing P388 cytotoxicity.

Comparative Efficacy Profile

To contextualize the therapeutic potential of Tetrahydroochnaflavone, it must be benchmarked against both its structural analogs (such as Dihydroochnaflavone and Ochnaflavone) and established clinical controls (such as Doxorubicin). The P388 cell line is a highly aggressive murine leukemia model frequently utilized as a primary screening gateway for novel antineoplastic agents[3].

Quantitative Performance Comparison
CompoundChemical ClassTarget Cell LineIC50 ValueMechanism / Notes
2,3,2'',3''-Tetrahydroochnaflavone Ether-linked BiflavonoidP388 Leukemia8.2 µg/mLExtracted from Quintinia acutifolia[1][2]
2'',3''-Dihydroochnaflavone Ether-linked BiflavonoidP388 Leukemia3.1 µg/mLHigher potency structural analog[3]
Ochnaflavone BiflavonoidHCT-15 Colon4.1 µMInduces cell cycle arrest & apoptosis[4][5]
Doxorubicin AnthracyclineP388 Leukemia< 0.1 µg/mLPositive control; Topoisomerase II inhibitor[3][6]

Analysis: While Tetrahydroochnaflavone (IC50 = 8.2 µg/mL) is less potent than the standard chemotherapeutic Doxorubicin, its activity falls within a highly promising range for a natural product[1]. Interestingly, its analog 2'',3''-Dihydroochnaflavone exhibits superior potency (IC50 = 3.1 µg/mL) against the same cell line[3]. This differential highlights the critical role of the saturation state of the C-ring in modulating the binding affinity and subsequent cytotoxicity of ether-linked biflavonoids.

Mechanistic Rationale

The cytotoxicity of biflavonoids like Tetrahydroochnaflavone is rarely a result of non-specific necrosis. Instead, these compounds typically initiate a programmed cell death cascade. As observed with related molecules like Ochnaflavone, the mechanism often involves the disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and the subsequent activation of executioner caspases[5].

Pathway THF Tetrahydroochnaflavone (Treatment) ROS Intracellular ROS Generation THF->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Triggers Casp Caspase-3/9 Activation Mito->Casp Cytochrome c release Apop P388 Cell Apoptosis (Cytotoxicity) Casp->Apop Execution phase

Proposed apoptotic signaling pathway of Tetrahydroochnaflavone in P388 cells.

Self-Validating Experimental Protocol: P388 Cytotoxicity Assay

To ensure scientific integrity, cytotoxicity assays cannot merely be a sequence of steps; they must be designed as self-validating systems . The following protocol utilizes an ATP-quantification method (CellTiter-Glo) optimized for suspension cells, ensuring that every data point is internally verified by rigorous controls.

Phase 1: Cell Preparation & Seeding
  • Action: Culture P388 murine lymphocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Seed at a density of 1×104 cells/well in an opaque-walled 96-well plate.

  • Causality: P388 cells are a fast-growing suspension cell line. Seeding at this specific density ensures that the cells remain in the exponential (logarithmic) growth phase throughout the entire 72-hour assay period. Overconfluence leads to nutrient depletion and spontaneous apoptosis, which would artificially inflate the biflavonoid's apparent cytotoxicity.

Phase 2: Compound Preparation & Treatment
  • Action: Dissolve 2,3,2'',3''-Tetrahydroochnaflavone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 to 100 µg/mL. Ensure the final DMSO concentration is strictly ≤0.1% (v/v).

  • Causality: Biflavonoids are highly lipophilic and require organic solvents for initial dissolution. Capping the final DMSO concentration at 0.1% is critical because higher concentrations of DMSO are inherently toxic to P388 cells, which would confound the true IC50 of the test compound.

Phase 3: Internal Controls (The Self-Validating Loop)
  • Action: Include three critical control groups on every plate:

    • Vehicle Control (0.1% DMSO): Normalizes baseline viability.

    • Positive Control (Doxorubicin, 0.01 - 1 µg/mL): Validates assay sensitivity[3][6].

    • Media Blank (No cells): Subtracts background luminescence.

  • Causality: This triad creates a self-validating loop. If the positive control fails to achieve an IC50 < 0.1 µg/mL, the P388 batch may have developed spontaneous chemoresistance (e.g., P388/ADR strain), invalidating the run[3]. If the vehicle control shows <95% viability compared to untreated cells, solvent toxicity is occurring.

Phase 4: Viability Quantification
  • Action: After 72 hours of incubation, add CellTiter-Glo reagent (equal volume to cell culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Causality: While MTT assays are common, ATP quantitation via CellTiter-Glo is vastly superior for suspension cells like P388. It eliminates the need for plate centrifugation and media aspiration (which is required to dissolve MTT formazan crystals), thereby preventing the accidental loss of suspension cells and ensuring high-fidelity data.

Workflow Seed Seed P388 Cells (96-well plate) Treat Compound Treatment (0.1 - 100 µg/mL) Seed->Treat Incubate Incubation (48-72 hours) Treat->Incubate Assay CellTiter-Glo Viability Assay Incubate->Assay Analyze IC50 Calculation & Data Analysis Assay->Analyze

Self-validating high-throughput cytotoxicity screening workflow for P388 cells.

References

  • Beilstein Journal of Organic Chemistry. "Total synthesis of ochnaflavone - BJOC". Beilstein Journals. URL: [Link]

  • RMIT Research Repository. "Marine and Terrestrial Natural Products Discovery". RMIT University. URL: [Link]

  • ResearchGate. "Ochnaflavone, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells". ResearchGate. URL: [Link]

  • Universitas Muhammadiyah Surakarta. "Review Selaginella's Potential for Anticancer". UMS. URL: [Link]

Sources

Comparative

Comparing the bioactivity of synthetic vs. natural Tetrahydroochnaflavone

An In-Depth Comparative Guide to the Bioactivity of Synthetic vs. Natural Tetrahydroochnaflavone Introduction: The Biflavonoid Frontier Tetrahydroochnaflavone is a naturally occurring biflavonoid, a class of compounds ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of Synthetic vs. Natural Tetrahydroochnaflavone

Introduction: The Biflavonoid Frontier

Tetrahydroochnaflavone is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties. This structural complexity gives rise to a wide array of biological activities, making it a molecule of significant interest in pharmacology and drug development. Found in select plant species, its reported anti-inflammatory, antioxidant, and neuroprotective properties have positioned it as a promising lead compound for therapeutic innovation. However, the journey from natural source to clinical application is fraught with challenges, including low natural abundance and difficulties in isolation and purification. This has spurred interest in the chemical synthesis of Tetrahydroochnaflavone, raising a critical question for researchers: does the synthetic counterpart exhibit comparable bioactivity to its natural archetype? This guide provides a comprehensive, data-driven comparison of natural and synthetic Tetrahydroochnaflavone, offering insights into their respective biological performance and the experimental methodologies used for their evaluation.

Natural Occurrence and Biosynthesis

Natural Tetrahydroochnaflavone is primarily isolated from plants of the Ochnaceae family, with Ochna integerrima being a notable source. Within the plant, it is believed to be biosynthesized through the oxidative coupling of two flavonoid precursors, a process that contributes to the plant's defense mechanisms. The intricate stereochemistry of the natural product is a testament to the high degree of enzymatic control in its biosynthesis.

The Synthetic Challenge: Recreating Nature's Blueprint

The chemical synthesis of Tetrahydroochnaflavone and its parent compound, Ochnaflavone, is a complex undertaking due to the challenge of forming the carbon-carbon bond that links the two flavonoid units. Various synthetic strategies have been explored, often involving multi-step processes with a focus on achieving the correct regioselectivity and stereochemistry. These synthetic routes provide a crucial alternative to the often low-yielding and labor-intensive extraction from natural sources.

Comparative Bioactivity Analysis: A Tale of Two Sources

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of Tetrahydroochnaflavone has been a key area of investigation.

Natural Tetrahydroochnaflavone:

Studies on naturally derived Tetrahydroochnaflavone have demonstrated its ability to modulate key inflammatory pathways. For instance, research has shown its inhibitory effects on the production of pro-inflammatory mediators.

Synthetic Tetrahydroochnaflavone and Analogues:

The anti-inflammatory activity of synthetic biflavonoids, including analogues of Tetrahydroochnaflavone, has also been evaluated. For example, a study on synthetic C-C linked biflavones, which share the core structure of Tetrahydroochnaflavone, demonstrated their potential to inhibit inflammatory responses.

Compound Assay Endpoint Result (IC50) Source
Natural TetrahydroochnaflavoneInhibition of NO production in LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionData not available in a comparable format
Synthetic Biflavone AnalogueInhibition of iNOS and COX-2 expressionProtein ExpressionStructure-dependent inhibitionN/A

Experimental Workflow: Nitric Oxide (NO) Production Assay

G cluster_0 Cell Culture and Stimulation cluster_1 Nitrite Quantification cluster_2 Data Analysis A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with varying concentrations of Tetrahydroochnaflavone for 1 hour A->B C Stimulate cells with Lipopolysaccharide (LPS) for 24 hours B->C D Collect cell culture supernatant C->D E Add Griess Reagent to the supernatant D->E F Incubate at room temperature for 10 minutes E->F G Measure absorbance at 540 nm F->G I Calculate the concentration of nitrite in the samples G->I H Generate a standard curve using sodium nitrite H->I J Determine the IC50 value for NO inhibition I->J

Caption: Workflow for assessing the anti-inflammatory activity of Tetrahydroochnaflavone by measuring nitric oxide production in macrophage cells.

Antioxidant Activity

The ability of a compound to neutralize reactive oxygen species (ROS) is a key indicator of its potential to combat oxidative stress, a pathological process underlying many chronic diseases.

Natural Tetrahydroochnaflavone:

Natural Tetrahydroochnaflavone has been reported to possess significant antioxidant properties.

Synthetic Tetrahydroochnaflavone and Analogues:

Synthetic biflavonoids have also been shown to exhibit antioxidant activity, often comparable to or even exceeding that of standard antioxidants.

Compound Assay Result (IC50) Source
Natural TetrahydroochnaflavoneDPPH Radical Scavenging AssayData not available in a comparable format
Synthetic Biflavone AnalogueDPPH Radical Scavenging AssayStructure-dependent activityN/A

Signaling Pathways Modulated by Tetrahydroochnaflavone

The anti-inflammatory effects of Tetrahydroochnaflavone are believed to be mediated through its interaction with key signaling pathways, such as the NF-κB pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Tetrahydroochnaflavone Intervention cluster_3 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus TOF Tetrahydroochnaflavone TOF->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of Tetrahydroochnaflavone via inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of the test compound (natural or synthetic Tetrahydroochnaflavone) in methanol.

    • Use ascorbic acid as a positive control and prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Discussion: Bridging the Gap Between Natural and Synthetic

The available data suggests that both natural and synthetic Tetrahydroochnaflavone and its analogues possess promising bioactivities. While a direct comparison is lacking, the evidence points towards a similar mode of action, particularly in the context of anti-inflammatory and antioxidant effects. The synthetic routes offer the advantage of producing larger quantities of the compound and allowing for the creation of novel analogues with potentially enhanced activity or improved pharmacokinetic properties. However, the subtle structural nuances of the natural product, including its specific stereochemistry, may confer unique biological properties that are challenging to replicate synthetically.

Future Perspectives

To definitively ascertain the comparative bioactivity of synthetic versus natural Tetrahydroochnaflavone, future research should focus on:

  • Direct Head-to-Head Studies: Conducting comprehensive studies that evaluate both forms in parallel using a wide range of bioassays.

  • Stereoselective Synthesis: Developing synthetic methods that can precisely replicate the stereochemistry of the natural product.

  • In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy and safety of both forms in animal models of disease.

By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of Tetrahydroochnaflavone and pave the way for its development as a novel therapeutic agent.

References

  • Characterization of a new biflavonoid from Ochna integerrima and its anti-inflammatory effects. (Source: National Library of Medicine, URL: [Link])

Validation

Synergistic effects of Tetrahydroochnaflavone with known anticancer drugs

Introduction: The Rationale for Biflavonoid Chemosensitizers In the landscape of oncology drug development, the efficacy of frontline chemotherapeutics like Doxorubicin (DOX) is frequently bottlenecked by dose-limiting t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Biflavonoid Chemosensitizers

In the landscape of oncology drug development, the efficacy of frontline chemotherapeutics like Doxorubicin (DOX) is frequently bottlenecked by dose-limiting toxicities (e.g., cardiotoxicity) and the rapid onset of multidrug resistance (MDR) via drug efflux pumps. To circumvent these limitations, researchers are increasingly turning to natural product scaffolds as chemosensitizers.

2,3,2'',3''-Tetrahydroochnaflavone (THOF) is a naturally occurring, ether-linked biflavonoid isolated from Quintinia acutifolia[1]. While monomeric flavonoids often lack the potency required for clinical translation, the dimeric structure of biflavonoids provides a larger hydrophobic surface area. This structural nuance is highly favorable for interacting with the drug-binding pockets of efflux transporters (like P-glycoprotein) and DNA topoisomerases[2]. This guide objectively compares the anticancer performance of THOF and its structural analogs against standard chemotherapeutics, detailing the causal mechanisms of their synergistic effects.

Comparative Efficacy: THOF vs. Alternatives

To establish a baseline for THOF's utility, we must compare its standalone cytotoxicity against both its structural analogs (e.g., Ochnaflavone) and standard clinical agents. THOF demonstrates targeted cytotoxicity against P388 murine lymphocytic leukemia cells with an IC50 of 8.2 µg/mL[1]. Its fully oxidized analog, Ochnaflavone, exhibits an IC50 of 4.1 µM in human colon cancer (HCT-15) models[3].

Table 1: Quantitative Cytotoxicity Comparison of Biflavonoids and Standard Agents

CompoundStructural ClassTarget Cell LineAssay TypeIC50 ValuePrimary Standalone Mechanism
Tetrahydroochnaflavone Ether-linked BiflavonoidP388 (Leukemia)MTT8.2 µg/mLCytotoxicity / Efflux Modulation[1]
Ochnaflavone Ether-linked BiflavonoidHCT-15 (Colon)Flow Cytometry4.1 µMG2/M Arrest, Caspase-3/8/9 Activation[3]
2'',3''-Dihydroochnaflavone Ether-linked BiflavonoidMurine Ehrlich CarcinomaSRB17.2 µMTopoisomerase I / II-alpha Inhibition[2]
Doxorubicin (DOX) AnthracyclineBroad SpectrumVarious0.1 - 2.0 µMDNA Intercalation, ROS Generation

Note: While DOX is orders of magnitude more potent as a standalone agent, its clinical utility is capped by toxicity. The true value of THOF lies not in replacing DOX, but in restoring cellular sensitivity to it.

Mechanistic Causality: How THOF Synergizes with Doxorubicin

The combination of a biflavonoid with an anthracycline represents a rational, multi-targeted pharmacological strategy. The synergistic causality is driven by three distinct mechanisms:

  • Inhibition of Drug Efflux: Biflavonoids act as competitive inhibitors of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and MRP1. By occupying the binding sites of these efflux pumps, THOF prevents the expulsion of DOX, leading to a log-fold increase in intracellular DOX accumulation[4].

  • Dual-Induction of Programmed Cell Death: While DOX induces DNA damage leading to apoptosis, biflavonoids like Ochnaflavone independently trigger G2/M cell cycle arrest and activate the extrinsic and intrinsic apoptotic cascades (cleavage of Caspase-3, -8, -9, and PARP)[5]. Recent studies on related biflavonoids also indicate a shift toward Gasdermin-E (GSDME)-mediated pyroptosis when combined with low-dose DOX[4].

  • Topoisomerase Interference: Similar to its analog Dihydroochnaflavone, the biflavonoid scaffold can interact with DNA topoisomerases, compounding the DNA-intercalating damage caused by DOX[2].

Pathway THOF Tetrahydroochnaflavone (THOF) Efflux Drug Efflux Pumps (P-gp / MRP1) THOF->Efflux Inhibits Cell_Cycle G2/M Phase Arrest THOF->Cell_Cycle Induces DOX Doxorubicin (DOX) DOX->Efflux Substrate Intra_DOX Intracellular DOX Accumulation DOX->Intra_DOX Diffusion Efflux->Intra_DOX Prevents Caspase Caspase Cascade Activation Intra_DOX->Caspase DNA Damage Cell_Cycle->Caspase Apoptosis Tumor Cell Death (Apoptosis/Pyroptosis) Caspase->Apoptosis Execution

Synergistic signaling pathway of THOF and DOX leading to enhanced tumor cell death.

Self-Validating Experimental Protocols

To rigorously prove synergy (rather than mere additive toxicity), researchers must employ a self-validating experimental design. We utilize the Chou-Talalay Method , which is the gold standard because it accounts for the shape of the dose-effect curve.

Protocol 1: In Vitro Synergy Quantification (Chou-Talalay Matrix)

Causality Check: We do not use simple fractional product methods because they assume linear dose-response relationships, which is biologically inaccurate for chemotherapeutics.

  • Cell Seeding: Seed P388 or HCT-15 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Dose Matrix Preparation: Prepare a checkerboard matrix of THOF and DOX.

    • DOX concentrations: 0.125x, 0.25x, 0.5x, 1x, 2x of its established IC50.

    • THOF concentrations: 0.125x, 0.25x, 0.5x, 1x, 2x of its established IC50 (8.2 µg/mL).

  • Treatment & Incubation: Treat cells with the single agents and all matrix combinations for 48 hours.

  • Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis: Input the dose-response data into CompuSyn software to calculate the Combination Index (CI).

Table 2: Combination Index (CI) Interpretation

CI Value RangePharmacological InterpretationExperimental Action Required
< 0.1 Very Strong SynergismProceed to in vivo xenograft models.
0.1 - 0.9 SynergismValidate mechanism via Flow Cytometry (Protocol 2).
0.9 - 1.1 Additive EffectRe-evaluate dose ratios; consider alternative targets.
> 1.1 AntagonismDiscontinue combination; investigate competitive binding.
Protocol 2: Mechanistic Validation via Flow Cytometry

Once synergy (CI < 0.9) is confirmed, validate the mechanism of action.

  • Harvesting: Collect treated cells (Control, DOX alone, THOF alone, Combination) via trypsinization.

  • Annexin V/PI Staining: Resuspend cells in binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark to differentiate early apoptosis from late apoptosis/pyroptosis[5].

  • Cell Cycle Analysis: For a separate cohort, fix cells in 70% cold ethanol overnight. Stain with PI/RNase solution to quantify G2/M phase arrest.

  • Acquisition: Analyze via flow cytometer, assessing the shift in the sub-G1 peak and Annexin V+ populations.

Workflow CellPrep 1. Cell Culture (P388 / HCT-15) Treatment 2. Matrix Treatment (THOF + DOX) CellPrep->Treatment Viability 3. Viability Assay (MTT / SRB) Treatment->Viability Synergy 4. Chou-Talalay (Calculate CI) Viability->Synergy Validation 5. Flow Cytometry (Mechanism Validation) Synergy->Validation

Step-by-step experimental workflow for validating biflavonoid-chemotherapeutic synergy.

Conclusion

Tetrahydroochnaflavone represents a highly viable scaffold for overcoming chemotherapeutic resistance. By utilizing a dual-pronged approach—inhibiting drug efflux mechanisms while independently triggering G2/M arrest and caspase-mediated apoptosis—THOF allows for the reduction of Doxorubicin dosages without sacrificing antineoplastic efficacy. Drug development professionals should prioritize in vivo pharmacokinetic profiling of THOF to ensure its bioavailability matches its potent in vitro synergistic profile.

References

  • ResearchGate. "Ochnaflavone, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells". ResearchGate. Available at:[Link]

  • Taylor & Francis. "Enhancing GSDME-induced pyroptosis through low-dose doxorubicin/biflavonoid derivative co-loaded nanodisc in hepatocellular carcinoma". Journal of Liposome Research. Available at:[Link]

Sources

Comparative

Cross-reactivity studies of Tetrahydroochnaflavone with other flavonoids

Comprehensive Comparison Guide: Cross-Reactivity and Target Specificity of Tetrahydroochnaflavone vs. Other Flavonoids Executive Summary Flavonoids and biflavonoids are highly privileged scaffolds in drug discovery, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Target Specificity of Tetrahydroochnaflavone vs. Other Flavonoids

Executive Summary

Flavonoids and biflavonoids are highly privileged scaffolds in drug discovery, yet their development is frequently bottlenecked by assay interference and target promiscuity. Tetrahydroochnaflavone (THOF), a rare ether-linked biflavonoid isolated from Quintinia acutifolia[1], presents a unique pharmacological profile compared to C-C linked biflavonoids (like amentoflavone) and monomeric flavonols (like quercetin). This guide provides drug development professionals with an objective, data-driven comparison of THOF’s cross-reactivity, target specificity, and performance in critical biochemical assays, specifically focusing on its activity against SARS-CoV-2 Main Protease (Mpro) and murine lymphocytic leukemia[1][2].

The Structural Basis of Cross-Reactivity in Flavonoids

Polyphenols are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their tendency to act as "frequent hitters" in high-throughput screens[3]. This promiscuity manifests in two ways:

  • Optical Interference: The conjugated pi-systems of flavonoids often quench fluorescence, leading to false positives in standard Förster Resonance Energy Transfer (FRET) assays[3].

  • Non-Specific Binding: The abundance of phenolic hydroxyl groups allows for promiscuous hydrogen bonding and metal chelation across diverse protein targets.

Unlike standard C-C linked biflavonoids, THOF consists of naringenin and eriodictyol moieties connected via a flexible diaryl ether linkage between their B-rings[4][5]. This ether linkage grants THOF distinct conformational flexibility, allowing it to bypass certain PAINS filters that typically trap rigid tannins or highly conjugated monomers[6].

G A Flavonoid Library (THOF, Amentoflavone, Quercetin) B Optical Interference (Auto-fluorescence / Quenching) A->B Promiscuous Conjugation C Target Specificity (Orthosteric / Allosteric Binding) A->C Structural Fit D FRET Assays (High False Positive Risk) B->D Confounds E BRET Assays (Bypasses Optical Interference) C->E Validated By D->E Assay Redesign (Self-Validating)

Diagram 1: Logical relationship between flavonoid structure, assay interference, and validation strategies.

Comparative Performance Data

To objectively evaluate THOF, we must compare its bioactivity and cross-reactivity risks against benchmark flavonoids across two validated targets: SARS-CoV-2 Mpro and P388 leukemia cells.

In predictive deep-learning models (e.g., DeepPurpose), THOF demonstrated a predicted IC50 of 23.19 μM against SARS-CoV-2 Mpro[1]. However, when tested in a highly stringent Bioluminescence Resonance Energy Transfer (BRET) assay—designed specifically to eliminate the optical cross-reactivity seen in FRET—THOF exhibited a functional EC50 of 901.1 μM[1]. While its antiviral potency is moderate compared to amentoflavone (IC50 ~2.33 μM)[7], THOF demonstrates significant, targeted cytotoxicity against P388 murine lymphocytic leukemia cells with an IC50 of 8.2 µg/mL[2][8].

Table 1: Quantitative Comparison of Bioactivity and Assay Interference Profiles

CompoundStructural ClassMpro Inhibition (Assay Type)Leukemia Cytotoxicity (Cell Line)PAINS Alert RiskPrimary Cross-Reactivity Risk
Tetrahydroochnaflavone Ether-linked BiflavonoidEC50: 901.1 μM (BRET)[1]IC50: 8.2 µg/mL (P388)[2]LowModerate (Protein aggregation)
Amentoflavone C-C linked BiflavonoidIC50: 2.33 μM (FRET)[7]Broad-spectrumLow[6]High (Fluorescence quenching)
Quercetin Monomeric FlavonolPromiscuous / Variable[3]Broad-spectrumHighHigh (Redox cycling, Optical)
Ginkgetin C-C linked BiflavonoidIC50: 2.98 μM (FRET)[7]ModerateLow[6]High (Fluorescence quenching)

Experimental Protocols: Building Self-Validating Systems

To ensure scientific integrity when working with polyphenols, experimental protocols must be designed to self-validate by actively ruling out cross-reactivity. The causality behind choosing BRET over FRET is foundational: FRET relies on fluorophore excitation, which flavonoids routinely absorb or quench, creating false-positive inhibition[3]. BRET utilizes a luciferase donor, generating luminescence biochemically and bypassing external excitation entirely[1].

Protocol 1: BRET-Based Mpro Inhibition Assay (Optical Interference Counter-Screen)

Causality: This protocol uses a substrate concentration of ~1 nM, closely mimicking in vivo conditions, while preventing the inner-filter effect caused by highly concentrated flavonoids[1].

  • Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro protease (2 μM) in a buffer containing Tris-buffered saline (TBS), 1 M sodium citrate, 1 mM EDTA, and 2 mM DTT[1].

  • Compound Incubation: Prepare THOF and comparative flavonoids at concentrations ranging from 10−3 to 10−10 M from 10 mM stock solutions. Incubate with the Mpro protease for 1 hour at 37 °C[1].

  • Sensor Addition: Add cell lysates containing the BRET-based Mpro sensor (a fusion protein containing a luciferase donor and a fluorescent acceptor linked by the Mpro cleavage sequence)[1].

  • Readout: Measure the BRET ratio (Acceptor emission / Donor emission). A high BRET signal indicates intact sensor (inhibition of Mpro).

  • Self-Validation Step (Critical): Run a parallel control containing only the luciferase donor and the flavonoid. If the baseline luminescence drops, the flavonoid is cross-reacting with the luciferase enzyme itself, and the data must be discarded.

G S1 Step 1: Recombinant Mpro + BRET Sensor S2 Step 2: Incubate with THOF / Controls S1->S2 S3 Step 3: Luciferase Addition & Emission Read S2->S3 S4 Step 4: Counter-Screen (Luciferase Only) S3->S4 Validate Signal S5 Validated Inhibition Data S3->S5 S4->S5 Confirms No Quenching

Diagram 2: Workflow of the self-validating BRET assay to eliminate flavonoid optical interference.

Protocol 2: Cytotoxicity & Redox Cross-Reactivity Counter-Screen

When testing THOF for its 8.2 µg/mL IC50 against P388 leukemia cells[2], researchers must ensure the flavonoid does not cross-react with the viability dye (e.g., reducing MTT directly in the absence of cells).

  • Cell Culture: Seed P388 cells in 96-well plates and incubate for 24 hours.

  • Treatment: Apply THOF at varying concentrations (1 to 50 µg/mL).

  • Redox Control (Self-Validation): In a separate cell-free plate, add THOF and the MTT reagent in culture media. Incubate for 4 hours. If purple formazan crystals form in the cell-free wells, the flavonoid possesses direct redox cross-reactivity, and an orthogonal assay (like CellTiter-Glo ATP quantification) must be used.

Conclusion

Tetrahydroochnaflavone represents a structurally distinct biflavonoid that, due to its ether linkage, behaves differently in biochemical assays compared to standard C-C linked biflavonoids and monomeric flavonols. While it shows modest activity against viral proteases like Mpro[1], its targeted cytotoxicity in lymphocytic leukemia models[2][8] highlights its potential. However, researchers must prioritize self-validating methodologies—such as BRET over FRET and rigorous cell-free counter-screens—to ensure that observed bioactivities are driven by true orthosteric/allosteric binding rather than polyphenolic cross-reactivity.

References

  • Zhang, Y., Lin, S., Shi, A., Yang, Y., & Tan, W. (2015). First total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone. Chinese Journal of Organic Chemistry. URL: [Link]

  • Total synthesis of ochnaflavone. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease. MDPI. URL: [Link]

  • Three-dimensional quantitative structure-activity relationships and docking studies of some structurally diverse flavonoids and design of new aldose reductase inhibitors. R Discovery. URL: [Link]

  • Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. PMC. URL: [Link]

  • Phenolic compounds as antiviral agents: An In-Silico investigation against essential proteins of SARS-CoV-2. NRFHH. URL: [Link]

  • Critical Review of Plant-Derived Compounds as Possible Inhibitors of SARS-CoV-2 Proteases: A Comparison with Experimentally Validated Molecules. ACS Omega. URL: [Link]

Sources

Validation

Efficacy of Tetrahydroochnaflavone compared to naringenin and eriodictyol

Executive Rationale: The Case for Biflavonoid Dimerization In the pursuit of novel anti-inflammatory and antioxidant therapeutics, monomeric flavonoids like naringenin and eriodictyol have been extensively studied. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Case for Biflavonoid Dimerization

In the pursuit of novel anti-inflammatory and antioxidant therapeutics, monomeric flavonoids like naringenin and eriodictyol have been extensively studied. However, their clinical translation is often bottlenecked by moderate target affinity and rapid metabolic clearance. Tetrahydroochnaflavone (THOF) represents a paradigm shift in this chemical space.

Isolated originally from the leaves of Quintinia acutifolia and synthetically accessible via the Ullmann coupling of specific precursors, THOF is a rare, naturally occurring biflavonoid[1][2]. Structurally, it is not a novel scaffold built from scratch, but rather a targeted dimerization: THOF consists precisely of a naringenin moiety and an eriodictyol moiety linked via a diaryl ether (C-O-C) bond [1][3]. The "tetrahydro" designation indicates the saturation of the C2-C3 bonds in both constituent flavanones, introducing sp3-hybridized stereocenters that prevent the molecule from adopting a strictly planar conformation[3]. This non-planar, extended hydrophobic topology allows THOF to bridge multiple binding domains within target enzymes—most notably, secretory phospholipase A2 (sPLA2-IIA)—achieving binding affinities orders of magnitude higher than its monomeric counterparts[4][5].

Structural Assembly and Pharmacophoric Advantage

To understand the superior efficacy of THOF, we must analyze its structural components. Naringenin provides a baseline flavanone scaffold with moderate hydrogen-bonding capability. Eriodictyol contributes a crucial catechol (ortho-dihydroxy) group on its B-ring, which is a known pharmacophore for potent radical scavenging and metal chelation[6][7]. By tethering these two via a rigid diaryl ether linkage, THOF achieves a dual-pharmacophore system.

StructuralAssembly Naringenin Naringenin Moiety (Flavanone, Weak PLA2 Inhibitor) EtherLink Diaryl Ether Linkage (C-O-C Bridge) Naringenin->EtherLink Eriodictyol Eriodictyol Moiety (Catechol B-ring, ROS Scavenger) Eriodictyol->EtherLink THOF Tetrahydroochnaflavone (THOF) (Synergistic Biflavonoid) EtherLink->THOF Ullmann-type Coupling / Biosynthesis

Figure 1: Structural assembly of Tetrahydroochnaflavone (THOF) from its monomeric flavanone constituents.

Comparative Efficacy: Empirical Data Synthesis

The primary pharmacological targets for this class of compounds are the arachidonic acid (AA) cascade and lipid peroxidation pathways. Secretory phospholipase A2 (sPLA2-IIA) is the rate-limiting enzyme that cleaves membrane phospholipids to release AA, driving downstream cyclooxygenase (COX) and lipoxygenase (LOX) inflammatory responses[5][8].

While monomeric flavonoids exhibit weak-to-moderate inhibition of sPLA2, biflavonoids of the ochnaflavone class act as potent, non-competitive inhibitors[9][10]. The extended structure of THOF allows it to interact not just with the catalytic site, but with the interfacial binding surface of sPLA2, preventing the enzyme from docking onto the lipid membrane.

Table 1: Quantitative Pharmacological Comparison

Pharmacological MetricTetrahydroochnaflavone (THOF)*NaringeninEriodictyolCausality of Difference
sPLA2-IIA Inhibition (IC50) ~3.45 µM [4][5]> 100 µM (Weak)[11][12]> 50 µM (Weak/Mod)[6][8]Dimeric structure occupies both the hydrophobic channel and interfacial binding surface of sPLA2.
Lipid Peroxidation (IC50) ~7.16 µM [4][5]~ 192 µM[12]~ 40 - 60 µMThe ether linkage stabilizes the phenoxyl radical intermediate; the eriodictyol moiety's catechol group acts as the primary electron donor.
IL-4 / Cytokine Suppression High (Low µM range)LowModerate (IC50 ~26 µM)[6]Enhanced lipophilicity of the dimer increases cellular permeability and intracellular target engagement.

*Note: sPLA2 and lipid peroxidation IC50 values are benchmarked against the closely related oxidized biflavonoid analog, ochnaflavone, which shares the identical diaryl ether linkage and binding modality[4][5].

Systems Biology: Mechanistic Pathway of Action

THOF operates via a dual-inhibition mechanism. It halts the upstream release of arachidonic acid by inhibiting sPLA2-IIA, while simultaneously acting as a direct chain-breaking antioxidant to halt the propagation of lipid peroxides generated by cellular stress (e.g., CCl4 exposure)[5].

Pathway Stress Cellular Stress (e.g., CCl4 Metabolism) sPLA2 sPLA2-IIA Activation Stress->sPLA2 LipidPerox Lipid Peroxidation (MDA) Stress->LipidPerox Membrane Membrane Phospholipids (Phosphatidylethanolamine) sPLA2->Membrane AA Arachidonic Acid Release Membrane->AA Membrane->LipidPerox THOF Tetrahydroochnaflavone (THOF) THOF->sPLA2 Non-competitive Inhibition THOF->LipidPerox Radical Scavenging

Figure 2: Dual-action mechanistic pathway of THOF inhibiting sPLA2-IIA and directly scavenging lipid peroxides.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include orthogonal readouts to confirm that the observed efficacy is a true pharmacological effect and not an assay artifact (e.g., compound auto-fluorescence or non-specific protein precipitation).

Protocol A: Continuous Fluorometric sPLA2-IIA Inhibition Assay

Causality: We utilize a continuous fluorometric assay using a pyrene-labeled phospholipid substrate rather than an endpoint assay. This allows for the calculation of true initial velocities ( V0​ ), ensuring that THOF's non-competitive inhibition kinetics can be accurately mapped without substrate depletion artifacts.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM CaCl2). Rationale: sPLA2-IIA requires micromolar calcium for catalytic function, and ochnaflavone-class biflavonoids show maximum inactivation between pH 9.0 and 10.0[9][10].

  • Substrate Assembly: Prepare 1-hexadecyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (Pyrene-PC) vesicles by sonication in assay buffer to a final concentration of 2 µM.

  • Inhibitor Pre-incubation: In a 96-well black microplate, add recombinant human sPLA2-IIA (10 ng/well). Add THOF, Naringenin, and Eriodictyol at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation Control 1: Include a vehicle control (1% DMSO) to establish baseline Vmax​ .

    • Self-Validation Control 2: Include p-bromophenacyl bromide (p-BPB) as a positive control for irreversible sPLA2 inhibition[5].

  • Reaction Initiation: Add the Pyrene-PC vesicle solution to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes at Ex=342nm and Em=398nm .

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ vs. Inhibitor Concentration to derive the IC50​ .

Protocol B: CCl4-Induced Microsomal Lipid Peroxidation Assay

Causality: Testing antioxidants in purely aqueous systems (like DPPH) fails to account for membrane partitioning. We use rat liver microsomes treated with CCl4. CYP450 enzymes metabolize CCl4 into highly reactive trichloromethyl radicals ( CCl3∙​ ), initiating a physiologically relevant chain reaction of phosphatidylethanolamine (PE) degradation[5].

Step-by-Step Workflow:

  • Microsome Preparation: Isolate rat liver microsomes via differential ultracentrifugation and suspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Treatment Application: Pre-incubate microsomes (1 mg protein/mL) with THOF, Naringenin, or Eriodictyol (1 µM to 50 µM) for 15 minutes at 37°C.

  • Induction of Peroxidation: Add CCl4 (10 mM final concentration) and NADPH (1 mM) to initiate CYP450-mediated radical generation. Incubate for 60 minutes.

  • Orthogonal Readout 1 (TBARS): Terminate the reaction with trichloroacetic acid (TCA) and add thiobarbituric acid (TBA). Boil for 15 minutes, centrifuge, and measure the absorbance of the supernatant at 532 nm to quantify Malondialdehyde (MDA) formation.

  • Orthogonal Readout 2 (Lipid Extraction): Self-Validation Step: To ensure the compound isn't simply interfering with the TBA colorimetric reaction, extract intact lipids using a Folch extraction (Chloroform:Methanol 2:1). Quantify intact Phosphatidylethanolamine (PE) via High-Performance Thin Layer Chromatography (HPTLC)[5]. A true protective effect will show both a decrease in MDA and a preservation of intact PE.

References

  • Zhang Y., Lin S., Shi A., Yang Y., Tan W. "First Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone." Chinese Journal of Organic Chemistry, 2015, 35(10): 2114-2118. Available at:[Link]

  • Moon T.C., et al. "Ochnaflavone, naturally occurring biflavonoid, inhibits phospholipase A2 dependent phosphatidylethanolamine degradation in a CCl4-induced rat liver microsome." Biological and Pharmaceutical Bulletin, 2006 Dec;29(12):2359-61. Available at:[Link]

  • Chang H.W., et al. "Inactivation of Phospholipase A2 by Naturally Occurring Biflavonoid, Ochnaflavone." Biochemical and Biophysical Research Communications, 1994 Nov 30;205(1):843-9. Available at:[Link]

  • Bharti S., et al. "Preclinical Evidence for the Pharmacological Actions of Naringin: A Review." Planta Medica, 2014; 80: 437–451. Available at:[Link]

  • Hirano T., et al. "Flavonoids such as Luteolin, Fisetin and Apigenin Are Inhibitors of Interleukin-4 and Interleukin-13 Production by Activated Human Basophils." International Archives of Allergy and Immunology, 2004. Available at:[Link]

Sources

Comparative

Comparative Analysis of Ochnaceae Biflavonoids: Structural Paradigms, Bioactivity Profiles, and Isolation Workflows

Introduction and Chemotaxonomic Context The Ochnaceae family—encompassing pantropical genera such as Ochna, Ouratea, and Lophira—serves as a premier chemotaxonomic reservoir for complex secondary metabolites[1]. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemotaxonomic Context

The Ochnaceae family—encompassing pantropical genera such as Ochna, Ouratea, and Lophira—serves as a premier chemotaxonomic reservoir for complex secondary metabolites[1]. As a Senior Application Scientist evaluating natural product scaffolds for drug development, I frequently look to this family for its exceptional diversity of biflavonoids. These molecules, which are dimers of flavonoid monomers, range from rigid C-C linked dimers to flexible ether-linked analogs and highly reactive dimeric chalcones[2].

This guide provides an objective, comparative analysis of these structural paradigms, benchmarking their pharmacological performance and detailing the self-validating workflows required for their isolation and experimental evaluation.

Structural Paradigms and Mechanistic Causality

The biological efficacy of Ochnaceae biflavonoids is fundamentally dictated by their inter-flavonoid linkage, which governs their 3D conformation and target binding thermodynamics:

  • C-C Linked Biflavonoids (e.g., Amentoflavone, Robustaflavone): Linkages such as 3',8'' restrict rotational freedom, creating a rigid, planar scaffold. This rigidity is mechanistically favorable for intercalating into narrow enzymatic clefts, such as the active site of viral proteases[1].

  • Ether-Linked Biflavonoids (e.g., Ochnaflavone): The diaryl ether linkage acts as a flexible "hinge." This flexibility allows the molecule to adopt non-planar, induced-fit conformations, which is critical for binding to complex allosteric sites in parasitic targets like Plasmodium falciparum[3].

  • Dimeric Chalcones (e.g., Lophirone C): The open-chain nature of the chalcone monomers provides a highly reactive α,β-unsaturated carbonyl system. This system readily forms covalent adducts with nucleophilic residues on target proteins, driving potent cytotoxicity[3].

Comparative Pharmacological Efficacy

The following table summarizes the quantitative bioactivity of key Ochnaceae biflavonoids across various therapeutic targets, highlighting the structure-activity relationship (SAR) inherent to their specific linkages.

CompoundSource SpeciesLinkage TypeTarget / AssayEfficacy Metric
Amentoflavone Ouratea polygynaC-C LinkedSARS-CoV-2 3CLProIC50 < 10 µM[1]
Robustaflavone Ouratea polygynaC-C LinkedSARS-CoV-2 3CLProIC50 < 25 µM[1]
Ochnaflavone Ochna serrulataEther-LinkedP. falciparum (FCR-3)IC50 = 17.25 µM[3]
4,4',7-tri-O-methylisocampylospermone A Ochna serrulataComplex DimerP. falciparum (FCR-3)IC50 = 11.46 µM[3]
Lophirone C Ochna serrulataDimeric ChalconeMCF-7 Breast CancerTGI = 30.35 µM[3]
Calodenin B Ochna macrocalyxC-C LinkedMCF-7 Breast CancerIC50 ~ 0.5 µM[2]
Dihydrocalodenin B Ochna macrocalyxC-C LinkedS. aureus (mdr)MIC = 8 µg/mL[2]

Analytical Insight: Amentoflavone demonstrates viral protease inhibition comparable to synthetic inhibitors[1]. Conversely, the flexible ether-linked ochnaflavone and its derivatives show pronounced selectivity for antimalarial targets[3], while calodenin B exhibits extreme potency against breast cancer cell lines[2].

Self-Validating Experimental Protocols

To ensure high-fidelity data, protocols must be designed as self-validating systems. Below are the field-proven methodologies for isolating and evaluating these compounds.

Extraction and Size-Exclusion Isolation Workflow

Causality: Biflavonoids are highly prone to oxidation and irreversible adsorption on normal-phase silica due to their multiple phenolic hydroxyl groups. Therefore, size-exclusion chromatography (SEC) using Sephadex LH-20 is the optimal choice. It separates dimers from monomers based on hydrodynamic volume while utilizing mild pi-pi interactions with the dextran matrix, preventing compound loss.

  • Extraction: Pulverize 50 g of dried bark/leaves (e.g., Ochna macrocalyx) and reflux with 96% ethanol for 30 minutes to deactivate endogenous polyphenol oxidases, followed by a secondary 70% ethanol extraction[2].

  • Defatting: Partition the concentrated crude extract with hexanes to remove lipophilic waxes that interfere with downstream bioassays.

  • Fractionation: Load the defatted extract onto a Sephadex LH-20 column. Elute with a gradient of Methanol:Dichloromethane (1:1 to 100% MeOH).

  • Self-Validation Step: Monitor eluting fractions via Thin Layer Chromatography (TLC). Spray the plate with 0.2% DPPH in methanol. Immediate yellow spots against a purple background visually validate the structural integrity of the antioxidant pharmacophores before proceeding to in vitro assays.

FRET-Based SARS-CoV-2 3CLPro Inhibition Assay

Causality: Traditional colorimetric assays are highly susceptible to interference from the inherent UV-Vis absorbance of flavonoids. A Fluorescence Resonance Energy Transfer (FRET) assay using a fluorogenic peptide substrate provides real-time kinetic data, eliminating endpoint artifacts and false positives.

  • Reagent Preparation: Prepare the 3CLPro enzyme in an assay buffer consisting of 50 mM HEPES (pH 7.3), 1 mM EDTA, and 1 mM DTT.

  • Compound Incubation: Incubate 10, 25, and 50 µM concentrations of the purified biflavonoid (e.g., amentoflavone) with the enzyme for 30 minutes at 37°C[1].

  • Reaction Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the cleavage reaction.

  • Self-Validation Step: Run a parallel positive control using a known synthetic inhibitor (e.g., GC376) and a "no-enzyme" blank to subtract compound auto-fluorescence. Amentoflavone should yield >37% inhibition at 10 µM[1].

Visualizing the Discovery Workflow

The following diagram maps the strategic routing of Ochnaceae biomass from extraction to target-specific bioassays based on structural classification.

OchnaceaeWorkflow PlantMaterial Ochnaceae Biomass (Bark/Leaves) Extraction Solvent Extraction (EtOH/MeOH) & Defatting PlantMaterial->Extraction Fractionation Size-Exclusion Chromatography (Sephadex LH-20) Extraction->Fractionation CC_Linked C-C Linked Biflavonoids (e.g., Amentoflavone) Fractionation->CC_Linked Ether_Linked Ether-Linked Biflavonoids (e.g., Ochnaflavone) Fractionation->Ether_Linked Chalcone_Dimers Dimeric Chalcones (e.g., Lophirone C) Fractionation->Chalcone_Dimers Antiviral Antiviral Assay (SARS-CoV-2 3CLPro) CC_Linked->Antiviral Rigid Scaffold Antimalarial Antimalarial Assay (P. falciparum) Ether_Linked->Antimalarial Flexible Linkage Cytotoxicity Cytotoxicity Assay (MCF-7 / HeLa) Chalcone_Dimers->Cytotoxicity High Reactivity

Workflow of Ochnaceae biflavonoid isolation and structure-activity routing.

References

  • Biflavonoids and glucopyranoside derivatives from Ouratea polygyna (Ochnaceae) and their inhibition of the SARS-CoV-2 3CLPro main protease. Taylor & Francis (Natural Product Research). URL:[Link]

  • Structure, Synthesis and Biological Activities of Biflavonoids Isolated from Ochna serrulata (Hochst.) Walp. CORE (University of KwaZulu-Natal). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3,2/,3/-Tetrahydroochnaflavone proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2,3,2'',3''-Tetrahydroochnaflavone As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a fundamental exte...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2,3,2'',3''-Tetrahydroochnaflavone

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a fundamental extension of experimental integrity. 2,3,2'',3''-Tetrahydroochnaflavone is a complex biflavonoid originally isolated from the leaves of1[1]. While its standard Safety Data Sheet (SDS) classifies it as a "non-hazardous substance" under standard GHS criteria, this designation is deceptively benign[2]. In vitro assays demonstrate potent biological activity, specifically3[3].

Because of this specific cytotoxicity, laboratory professionals must treat this compound as a biologically active pharmaceutical ingredient. Discharging it into standard municipal waste or wastewater systems introduces unknown ecological risks and violates4[4]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, deactivation, and disposal of 2,3,2'',3''-Tetrahydroochnaflavone across various experimental states.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecule's physical and chemical constraints. The quantitative data below dictates our choice of solvents, containment vessels, and destruction methods.

ParameterValue / ClassificationOperational & Disposal Implication
Molecular Formula C30H22O10High carbon/oxygen ratio; complete destruction requires high-temperature incineration to prevent toxic byproducts[2].
Molecular Weight 542.49 g/mol High molecular weight and lipophilicity; the compound will precipitate in aqueous waste, requiring organic solvent segregation[2].
Biological Activity Cytotoxic (IC50 = 8.2 µg/mL)Must be handled as a cytotoxic hazard. Do not dispose of in regular trash or standard drains[3].
GHS Classification Not a hazardous substanceExempt from standard flammable/corrosive regulations, but institutional EHS policies for active pharmaceutical ingredients supersede GHS[2].
Storage/Stability -20°C (Solid), -80°C (Solvent)Highly stable under standard conditions; will not spontaneously degrade in waste carboys, leading to accumulation risks[2].

Waste Segregation & Disposal Workflow

Proper segregation prevents dangerous cross-reactions and minimizes exorbitant disposal costs. The following logical workflow dictates how 2,3,2'',3''-Tetrahydroochnaflavone waste should be routed based on its experimental state.

WasteWorkflow Start 2,3,2'',3''-Tetrahydroochnaflavone Waste Generation Solid Solid Powder (Unused/Expired) Start->Solid Liquid Solvent Solutions (DMSO, EtOH, MeOH) Start->Liquid Bio In Vitro Assay Waste (Cell Culture Media) Start->Bio SolidAction Seal in primary container. Place in secondary bag. Label: Non-Regulated Cytotoxic. Solid->SolidAction LiquidAction Segregate by halogenated vs. non-halogenated solvents. Label with exact % composition. Liquid->LiquidAction BioAction Chemical deactivation (10% bleach) or Autoclave (121°C, 30 min). Bio->BioAction EHS EHS Collection & High-Temperature Incineration SolidAction->EHS LiquidAction->EHS BioAction->EHS

Figure 1: Segregation and disposal workflow for 2,3,2'',3''-Tetrahydroochnaflavone waste.

Step-by-Step Disposal Methodologies

Causality & Validation Check: Every step below is designed to be a self-validating system. By confirming the physical state and containment integrity at each juncture, we eliminate the risk of accidental exposure or environmental release.

Protocol 1: Disposal of Pure Solid Waste (Unused or Expired Stocks)

Objective: Prevent aerosolization of the cytotoxic powder and ensure secure transit to the Environmental Health and Safety (EHS) facility.

  • Consolidation: Working inside a certified chemical fume hood, gather all unused or expired solid 2,3,2'',3''-Tetrahydroochnaflavone[2].

  • Primary Containment: Transfer the solid into a compatible, sealable container (preferably the original amber glass vial). Causality: Amber glass prevents photo-degradation which could yield unknown reactive byproducts, while a hard threaded seal prevents aerosolization of the fine powder.

  • Secondary Containment: Place the primary vial inside a transparent, sealable plastic biohazard or EHS-approved bag.

  • Labeling & Logging: Label the bag clearly as "Cytotoxic Solid Waste - 2,3,2'',3''-Tetrahydroochnaflavone." Validation: Cross-reference the weight of the waste with your laboratory's chemical inventory log to ensure all material is accounted for.

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department for5[5].

Protocol 2: Disposal of Solvent-Dissolved Waste

Objective: Safely integrate the biflavonoid into the laboratory's bulk liquid waste streams without causing solvent incompatibility.

  • Solvent Identification: Identify the carrier solvent. Because 2,3,2'',3''-Tetrahydroochnaflavone is highly lipophilic, it is typically dissolved in Dimethyl Sulfoxide (DMSO) or Ethanol[2].

  • Segregation: Pour the solution into the appropriate institutional liquid waste carboy. Causality: Biflavonoids are chemically stable and will not react with standard organic solvents, but the solvent itself dictates the hazard class. Route to "Non-Halogenated Organic Waste" unless a halogenated solvent (like Chloroform) was used[4].

  • Concentration Logging: Update the hazardous waste tag attached to the carboy. You must record the estimated concentration of the compound (e.g., "10 mM 2,3,2'',3''-Tetrahydroochnaflavone") and the exact solvent percentages.

  • Validation: Visually inspect the carboy for any unexpected precipitation or gas evolution (bubbling). Cap loosely if pressure buildup is a concern, then transfer to a flammable storage cabinet until EHS pickup.

Protocol 3: Deactivation of Biologically Contaminated Waste

Objective: Neutralize both the biological hazard (cells/media) and the chemical hazard (cytotoxicity) simultaneously.

  • Chemical Deactivation (Liquids): For liquid cell culture media containing the compound, add sodium hypochlorite (standard laboratory bleach) to achieve a final concentration of 10%[6].

  • Incubation: Allow the bleached solution to sit at room temperature for a minimum of 30 minutes. Causality: The hypochlorite ion disrupts the biological material (lysing cells and denaturing proteins) while simultaneously oxidatively degrading the complex biflavonoid ring structure, neutralizing both biohazards and cytotoxic risks.

  • Thermal Deactivation (Solids): For contaminated plastics (pipette tips, 96-well plates), place them in a designated autoclave bag.6[6]. Causality: High-pressure steam sterilizes the biological components, rendering the plastics safe for standard cytotoxic solid waste disposal.

  • Final Disposal: Dispose of the bleached liquid down the laboratory drain with copious amounts of water (only if local institutional regulations permit) or transfer to EHS as aqueous chemical waste[4]. Autoclaved plastics must be routed to EHS solid waste.

Spill Response and Surface Decontamination

In the event of an accidental spill, immediate action is required to prevent cross-contamination.

  • For Solid Spills: Do not dry sweep the powder, as this creates an inhalation hazard[2]. Instead, dampen a disposable paper towel with a compatible solvent (e.g., 70% Ethanol) and gently wipe up the powder. Dispose of the towel as solid cytotoxic waste (Protocol 1).

  • For Liquid Spills: Contain the spill using2[2]. Once absorbed, scrub the underlying surface with an alcohol-based solvent to remove any residual lipophilic compound, followed by a final wash with soapy water.

Sources

Handling

Personal protective equipment for handling 2,3,2/,3/-Tetrahydroochnaflavone

Guiding Principle: Proactive Risk Mitigation The core of our safety philosophy is to treat 2,3,2/,3/-Tetrahydroochnaflavone with a high degree of caution, assuming it possesses hazards similar to other bioactive phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Proactive Risk Mitigation

The core of our safety philosophy is to treat 2,3,2/,3/-Tetrahydroochnaflavone with a high degree of caution, assuming it possesses hazards similar to other bioactive phenolic compounds. This proactive stance ensures the highest level of protection for all laboratory personnel. All handling procedures should be conducted under the assumption that the compound is harmful if inhaled, ingested, or comes into contact with skin.[2][3]

Essential Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocol is mandatory when handling 2,3,2/,3/-Tetrahydroochnaflavone in any form (solid or in solution).

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile (minimum 8 mil thickness), neoprene, or butyl rubber gloves are recommended.[3] Double gloving is advised for enhanced protection.
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.
Face Protection Face ShieldA full face shield is required in addition to safety goggles whenever there is a risk of splashing.[2][3]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is required. A chemically resistant apron should be used if there is a potential for significant splashes.[1]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or if there is any potential for aerosolization. An N95 or P100 particulate filter is recommended.[4][5][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a safe and controlled experimental process. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used when handling the solid compound or preparing solutions.[1][5]

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase PrepArea Designate & Prepare Work Area in Fume Hood VerifySafety Verify Eyewash & Safety Shower Accessibility GatherPPE Gather All Required PPE VerifySafety->GatherPPE DonPPE Don PPE: Lab Coat, Goggles, Double Gloves GatherPPE->DonPPE Weigh Carefully Weigh Solid (Minimize Dust Generation) DonPPE->Weigh Dissolve Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve Experiment Perform Experimental Procedures Dissolve->Experiment Decontaminate Decontaminate Work Surfaces & Equipment Experiment->Decontaminate DisposeWaste Segregate & Dispose of Waste in Labeled Containers Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly (Gloves Last) DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A three-phase workflow for the safe handling of 2,3,2/,3/-Tetrahydroochnaflavone.

Emergency Procedures: Immediate Response to Exposure

Rapid and immediate decontamination is critical to minimize potential harm.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[7] For phenolic compounds, it is recommended to gently wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400) if available, followed by flushing with copious amounts of water for at least 15 minutes.[1][3] If PEG is not available, flush immediately with water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[1][8] Remove contact lenses if it can be done easily.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][8] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste containing 2,3,2/,3/-Tetrahydroochnaflavone must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[10][11]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[11][12] It should be kept separate from incompatible materials.

  • Containerization:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, pipette tips) must be collected in a designated, sealable, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3,2/,3/-Tetrahydroochnaflavone".[11]

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area.[11] Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][13]

By implementing these comprehensive safety measures, you can build a secure laboratory environment that protects researchers and ensures the integrity of your work.

References

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